molecular formula C6H5ClN2O B1370317 5-Chloropyridine-2-carboxamide CAS No. 370104-72-6

5-Chloropyridine-2-carboxamide

Cat. No.: B1370317
CAS No.: 370104-72-6
M. Wt: 156.57 g/mol
InChI Key: ZBPYOEMMLMVVQT-UHFFFAOYSA-N
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Description

5-Chloropyridine-2-carboxamide (CAS 370104-72-6) is a versatile chemical building block with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol . This compound is primarily used in the synthesis of pharmaceuticals, serving as a key intermediate in the development of drugs targeting neurological disorders and infections . Its structural properties are leveraged in agrochemical research for creating pesticides and herbicides . As a heterocyclic compound containing both amide and chloropyridine functional groups, it is a valuable scaffold in organic synthesis for the preparation of complex molecules . The product has a minimum purity of 97% and should be stored at 2-8°C . This chemical is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYOEMMLMVVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619380
Record name 5-Chloropyridine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370104-72-6
Record name 5-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloropyridine-2-carboxamide: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2-carboxamide is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, characterized by a pyridine ring substituted with a chlorine atom and a carboxamide group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The unique arrangement of a chloro-substituted pyridine ring and a carboxamide functional group imparts specific physicochemical properties to this compound, influencing its reactivity, solubility, and biological activity.

Molecular Structure:

The IUPAC name for this compound is this compound. The molecule consists of a pyridine ring with a chlorine atom at the 5-position and a carboxamide group at the 2-position.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 370104-72-6[1][2]
Molecular Formula C₆H₅ClN₂O[3]
Molecular Weight 156.57 g/mol [3]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the carboxamide group is expected to be in the range of 160-170 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide group (typically in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid precursor, 5-chloropyridine-2-carboxylic acid. The conversion of the carboxylic acid to the carboxamide is a standard organic transformation that can be achieved through several methods.

Synthesis of 5-Chloropyridine-2-carboxylic Acid

A common route to 5-chloropyridine-2-carboxylic acid involves the hydrolysis of 5-chloro-2-cyanopyridine.

Caption: Synthesis of 5-Chloropyridine-2-carboxylic acid.

Synthesis of this compound

The amidation of 5-chloropyridine-2-carboxylic acid can be performed via two primary pathways: activation of the carboxylic acid with a coupling agent, or conversion to an acyl chloride followed by reaction with ammonia.

Method 1: Amidation using a Coupling Agent

This method involves the use of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Caption: Amidation via a coupling agent.

Experimental Protocol: Amidation using HATU

  • Dissolve 5-chloropyridine-2-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a source of ammonia, such as ammonium chloride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling agent due to its high efficiency and the formation of a highly reactive activated ester, which readily reacts with the ammonia source.

  • DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing unwanted side reactions.

  • DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction.

Method 2: Acyl Chloride Formation and Ammonolysis

This traditional two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

Caption: Synthesis via acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Route

  • Step 1: Acyl Chloride Formation

    • Suspend 5-chloropyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene.

    • Add a catalytic amount of DMF.

    • Add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloropyridine-2-carbonyl chloride.

  • Step 2: Ammonolysis

    • Dissolve the crude acyl chloride in an inert solvent like DCM.

    • Add this solution dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia with vigorous stirring.

    • Stir the mixture for 30-60 minutes.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Causality Behind Experimental Choices:

  • Thionyl chloride or oxalyl chloride are effective reagents for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.

  • Catalytic DMF is often used to facilitate the formation of the Vilsmeier reagent in situ, which is the active species in the chlorination reaction with oxalyl chloride.

  • Aqueous ammonia provides the nucleophile (NH₃) for the subsequent amidation step. The reaction is typically performed at low temperatures to control the exothermicity.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. The chlorine atom can participate in halogen bonding and modulate the electronic properties of the pyridine ring, while the carboxamide group is an excellent hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Anticancer Activity

Derivatives of pyridine carboxamide have shown promising anticancer activity through various mechanisms. Studies on related compounds, such as indole-2-carboxamides, have demonstrated potent cytotoxicity against various cancer cell lines, including leukemia, colon cancer, and breast cancer.[4] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival, such as topoisomerases, protein kinases (e.g., EGFR), and PI3Kα.[4][5] The structure-activity relationship (SAR) of these compounds is an active area of research, with modifications to the substituents on the pyridine ring and the amide nitrogen leading to significant changes in potency and selectivity.[6][7][8]

Enzyme Inhibition

Pyridine carboxamide derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against urease, a bacterial enzyme implicated in conditions like gastritis and peptic ulcers.[9] Other related compounds have been explored as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, suggesting potential applications as fungicides.[10]

As a Synthetic Intermediate

Beyond its own potential biological activity, this compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The chlorine atom can be displaced by various nucleophiles, and the amide group can be further modified, allowing for the construction of diverse molecular libraries for drug screening. For example, it is a key building block for the synthesis of certain GPR119 agonists, which are being investigated as potential treatments for type 2 diabetes.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the discovery of novel therapeutic agents. The presence of the chloro and carboxamide functionalities provides opportunities for diverse chemical modifications to optimize biological activity and pharmacokinetic properties. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

An In-Depth Technical Guide to the Biological Exploration of 5-Chloropyridine-2-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Chloropyridine-2-carboxamide is a heterocyclic organic compound that has garnered significant interest not as a standalone therapeutic agent, but as a pivotal structural motif and key intermediate in the synthesis of a diverse array of biologically active molecules.[1][2][3] This guide provides a comprehensive exploration of the known and potential mechanisms of action of compounds derived from this scaffold, offering insights for researchers engaged in drug discovery and development. We will delve into the synthetic versatility of this compound, survey the biological activities of its derivatives, propose potential mechanisms of action, and provide detailed experimental protocols to elucidate their biological functions.

The Role of this compound in Synthesis

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its constituent functional groups: the pyridine ring, the chloro substituent, and the carboxamide moiety. This trifecta of reactivity allows for a wide range of chemical modifications, making it an attractive starting material for constructing complex molecular architectures. Its utility is prominently noted in the development of pharmaceuticals and agrochemicals.[1][2] For instance, the related compound, 2-Amino-5-chloropyridine, is a crucial precursor in the synthesis of the hypnotic agent zopiclone.[4]

The structural framework of this compound is a recurring motif in various classes of compounds that have demonstrated significant biological activities, including antifungal, insecticidal, antimycobacterial, and anticancer properties.[5][6][7][8][9] The exploration of these derivatives provides a window into the potential biological targets and pathways that can be modulated by molecules bearing this core structure.

Biological Activities of this compound Derivatives

While the mechanism of action of this compound itself is not well-documented, a survey of its derivatives reveals a broad spectrum of biological activities.

Derivative Class Biological Activity Potential Application Reference
Pyridine-linked 1,2,4-oxadiazolesFungicidal, LarvicidalAgrochemicals[5]
Pyridone-containing compoundsGPR119 AgonismType 2 Diabetes[10]
Pyridine carboxamidesAntimycobacterialTuberculosis Treatment[6]
Pyrazol-5-yl-quinoline-2-carboxamidesFungicidal (SDH Inhibition)Agrochemicals[7]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesAnticancer (PI3Kα Inhibition)Oncology[8]
5-substituted-indole-2-carboxamidesAnticancer (EGFR/CDK2 Inhibition)Oncology[9]

Postulated Mechanisms of Action

Based on the activities of its derivatives, we can postulate several potential mechanisms of action for novel compounds synthesized from the this compound scaffold.

Enzyme Inhibition

A prevalent mechanism of action for many biologically active small molecules is the inhibition of key enzymes. Derivatives of this compound have been implicated in the inhibition of several enzyme classes:

  • Succinate Dehydrogenase (SDH): Certain fungicidal carboxamide derivatives are known to target SDH, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[7] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

  • Kinases: In the context of cancer, derivatives have been designed to inhibit protein kinases such as Phosphatidylinositol 3-kinase (PI3Kα), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8][9] These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation.

Receptor Modulation

Modulation of cell surface receptors is another key mechanism. For instance, pyridone-containing derivatives have been identified as agonists of G-protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin release.[10]

Disruption of Metabolic Pathways

Some pyridine carboxamide derivatives have shown antimycobacterial activity, with studies suggesting that they may interfere with essential metabolic pathways such as methionine metabolism, rather than the folate pathway as might be expected from their structural similarity to other antimycobacterial agents.[6]

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anticancer agent derived from this compound, based on the known activities of its derivatives.

Hypothetical_Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes CDK2 CDK2 CDK2->Proliferation Drives Cell Cycle Growth_Factor Growth_Factor Growth_Factor->EGFR Binds Derivative 5-Chloropyridine- 2-carboxamide Derivative Derivative->EGFR Inhibits Derivative->PI3K Inhibits Derivative->CDK2 Inhibits

Caption: Hypothetical inhibition of cancer cell signaling pathways by a this compound derivative.

Experimental Workflows for Mechanism of Action Studies

For researchers developing novel derivatives of this compound, a systematic approach is essential to elucidate their mechanism of action. The following experimental workflows provide a roadmap for this process.

Target Identification and Validation Workflow

This workflow outlines the steps to identify and validate the molecular target of a novel bioactive compound.

Target_ID_Workflow Start Bioactive Derivative Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assay) Start->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Yeast_Two_Hybrid Yeast Two-Hybrid Screen Phenotypic_Screening->Yeast_Two_Hybrid Computational_Docking In Silico Target Prediction & Molecular Docking Phenotypic_Screening->Computational_Docking Candidate_Targets Candidate Targets Affinity_Chromatography->Candidate_Targets Yeast_Two_Hybrid->Candidate_Targets Computational_Docking->Candidate_Targets Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Candidate_Targets->Binding_Assay Enzyme_Activity_Assay Enzyme Activity Assays (Biochemical or Cell-based) Candidate_Targets->Enzyme_Activity_Assay Target_Knockdown Target Knockdown/Knockout (siRNA, CRISPR) Binding_Assay->Target_Knockdown Enzyme_Activity_Assay->Target_Knockdown Validated_Target Validated Target Target_Knockdown->Validated_Target

Caption: Experimental workflow for target identification and validation of a novel bioactive compound.

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To quantitatively measure the binding affinity and kinetics of a this compound derivative to its purified candidate target protein.

  • Immobilization of the Target Protein:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units).

    • Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Create a serial dilution of the derivative in running buffer (e.g., HBS-EP+) to generate a concentration series (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Binding Analysis:

    • Inject the serially diluted derivative over the immobilized target protein surface and a reference flow cell (without immobilized protein) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases for each concentration.

    • Regenerate the sensor chip surface between each analyte injection using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Toxicology and Safety Considerations

The toxicological properties of this compound have not been extensively investigated.[11] However, data from related pyridine derivatives, such as 2-chloropyridine and 2-amino-5-chloropyridine, suggest potential for irritation, and they are considered harmful if swallowed.[11][12][13] Acute toxicity studies in animals with 2-chloropyridine have indicated the liver as a primary target organ.[13] Therefore, appropriate personal protective equipment, including gloves, lab coats, and eye protection, should be worn when handling this compound and its derivatives. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable scaffold in medicinal chemistry and agrochemical research, giving rise to a multitude of derivatives with diverse and potent biological activities. While the direct mechanism of action of the parent compound remains to be fully elucidated, the study of its derivatives provides a fertile ground for the discovery of novel therapeutic agents and crop protection agents. The systematic application of the experimental workflows outlined in this guide will be instrumental in uncovering the molecular targets and cellular pathways modulated by this promising class of compounds, thereby accelerating their development from laboratory curiosities to impactful real-world applications.

References

Synthesis and characterization of 5-Chloropyridine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridine-2-carboxamide Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its unique electronic properties and versatile reactivity make it a privileged building block for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, offering detailed experimental protocols and the rationale behind key procedural choices. Furthermore, it establishes a comprehensive framework for the structural characterization and purity assessment of these compounds using essential analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important molecular framework in their work.

Introduction: The Significance of the this compound Core

Chlorine-containing heterocyclic compounds are exceptionally prominent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[1][2] The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The this compound moiety, in particular, serves as a crucial intermediate in the development of novel therapeutic agents and agrochemicals.[3] Its structure, which combines a pyridine ring with electron-withdrawing chlorine and carboxamide groups, offers multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).[4] This scaffold is a key component in molecules designed for various applications, including anti-cancer, anti-inflammatory, and antimicrobial therapies, as well as in the formulation of modern herbicides and fungicides.[1][3]

This guide will elucidate the most reliable and efficient methods for synthesizing these valuable compounds and the critical techniques for verifying their identity and purity, thereby providing a solid foundation for their application in research and development.

Synthetic Methodologies: From Precursors to Products

The synthesis of this compound derivatives is most commonly achieved through the amidation of an activated carboxylic acid precursor. This section details the primary synthetic workflow, from the starting material to the final product, and discusses alternative approaches.

Primary Synthetic Route: Amidation of 5-Chloropyridine-2-carboxylic Acid

The most direct and widely used method involves a two-step process: the activation of 5-chloropyridine-2-carboxylic acid followed by nucleophilic acyl substitution with a suitable amine.

A carboxylic acid is not sufficiently electrophilic to react directly with most amines under mild conditions. Therefore, the hydroxyl group of the carboxyl moiety must be converted into a better leaving group. This "activation" process transforms the carboxylic acid into a highly reactive acyl chloride or utilizes a coupling agent to facilitate amide bond formation in situ.

Synthesis_Workflow cluster_activation Step 1: Activation Start 5-Chloropyridine-2-carboxylic Acid Activation Intermediate: Acyl Chloride Start->Activation  SOCl₂ or (COCl)₂  Catalytic DMF Product Target Derivative: This compound Activation->Product  Ammonia (NH₃) or  Primary/Secondary Amine (RNH₂/R₂NH)

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the parent amide (where R = H). It can be readily adapted for substituted derivatives by replacing aqueous ammonia with the desired primary or secondary amine.

Materials:

  • 5-Chloropyridine-2-carboxylic acid (CAS: 86873-60-1)[3]

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Aqueous ammonium hydroxide (NH₄OH), ~28%

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation (Formation of the Acyl Chloride):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Chloropyridine-2-carboxylic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

    • Add a catalytic drop of DMF.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C (ice bath). Causality: This exothermic reaction is controlled at low temperature to prevent side reactions. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that generates the acyl chloride.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-chloropyridine-2-carbonyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Cool the flask containing the crude acyl chloride to 0 °C.

    • Slowly and carefully add a concentrated solution of aqueous ammonium hydroxide (5-10 eq) dropwise with vigorous stirring. Causality: This is a highly exothermic quenching reaction. Slow addition at low temperature is critical to control the reaction rate and maximize yield.

    • A precipitate of the crude amide will form. Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water to remove excess ammonia and ammonium salts.

    • For any product remaining in the filtrate, extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Combine this material with the initially filtered solid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white to off-white solid.[5]

Alternative Synthetic Route: TBHP-Mediated Denitrogenation

Modern synthetic chemistry offers alternative, metal-free approaches. One such method involves the generation of pyridine acyl radicals from corresponding carbohydrazides.[6]

Conceptual Workflow:

  • Starting Material: 5-Chloropyridine-2-carbohydrazide.

  • Radical Generation: Treatment with tert-butyl hydroperoxide (TBHP) mediates a denitrogenation reaction to form a 5-chloropyridinoyl radical.

  • Amide Formation: The radical couples with a suitable amine to form the target carboxamide.

Advantages: This method is advantageous for its mild, metal-free conditions and use of water as a solvent, aligning with the principles of green chemistry.[6][7]

Analytical Characterization

Unambiguous confirmation of the synthesized molecule's structure and purity is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis
Technique Functional Group / Protons Expected Signal / Absorption Range Key Insights & Rationale
¹H NMR Aromatic Protons (Pyridine H)δ 7.5 - 8.6 ppmThe specific splitting patterns (doublets, doublet of doublets) and coupling constants are diagnostic for the substitution pattern on the pyridine ring.[8]
Amide Protons (-NH₂)δ 7.5 - 8.5 ppm (broad)These protons are often broad due to quadrupole coupling with nitrogen and hydrogen bonding. The signal will disappear upon shaking the sample with D₂O.[9]
¹³C NMR Carbonyl Carbon (C=O)δ 160 - 170 ppmThe chemical shift confirms the presence of an amide carbonyl group.
Aromatic Carbons (Pyridine C)δ 120 - 155 ppmThe number of signals and their chemical shifts correspond to the carbons of the pyridine ring.
IR Spectroscopy N-H Stretch (Amide)3200 - 3400 cm⁻¹ (two bands for -NH₂)These bands confirm the presence of the N-H bonds in a primary amide.[10]
C=O Stretch (Amide I Band)~1665 cm⁻¹ (strong)This is a very strong and characteristic absorption for the amide carbonyl group.[9]
N-H Bend (Amide II Band)~1620 cm⁻¹This band arises from the N-H bending vibration and is characteristic of primary amides.[9]
Mass Spectrometry Molecular Ion (M⁺)Calculated M.W. = 156.57 g/mol [5]A key feature will be the isotopic pattern of chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom.
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A single sharp peak on multiple wavelength detectors indicates high purity.[7]

  • Melting Point: A sharp melting point range, compared to literature values, is a good indicator of purity.

Summary of Key Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
5-Chloropyridine-2-carboxylic acid86873-60-1C₆H₄ClNO₂157.56White crystal powder[3]
This compound370104-72-6C₆H₅ClN₂O156.57White to off-white solid[5][11]
5-Chloropyridine-2-carboxaldehyde-C₆H₄ClNO141.56Powder[12]

Conclusion

The synthesis and characterization of this compound derivatives represent a critical capability for laboratories engaged in drug discovery and agrochemical research. The primary synthetic route via amidation of 5-chloropyridine-2-carboxylic acid is robust, reliable, and adaptable for creating a wide range of derivatives. A rigorous analytical workflow, combining NMR, IR, and MS for structural elucidation and HPLC for purity assessment, is essential for ensuring the quality and validity of these compounds for further study. As the demand for novel, highly functionalized molecules continues to grow, a mastery of the principles and techniques outlined in this guide will remain indispensable.

References

Biological Activity Screening of Novel 5-Chloropyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Privileged Scaffold of 5-Chloropyridine-2-carboxamide

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its unique electronic properties and synthetic versatility allow it to engage in critical biological interactions, forming the foundation for numerous FDA-approved drugs.[2][3] Within this class, the this compound core represents a particularly valuable building block. The chlorine atom at the 5-position and the carboxamide at the 2-position provide key vectors for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This scaffold is a crucial intermediate in the synthesis of compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory potential, making it a focal point for novel drug discovery programs.[4]

This guide provides a comprehensive framework for the systematic biological evaluation of novel analogs derived from this scaffold. As a senior application scientist, my objective is not merely to present protocols, but to instill a deep understanding of the strategic rationale behind each step—from target selection to hit validation. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to generate robust, interpretable, and actionable data for drug development professionals.

Part 1: Strategic Target Selection and Rationale

The initial and most critical step in any screening campaign is the selection of relevant biological targets. For this compound analogs, historical data and the known pharmacophoric features of the pyridine ring guide us toward several promising areas.[5]

  • Oncology: Pyridine-containing molecules are potent inhibitors of various protein kinases, which are enzymes that play a central role in the signaling pathways driving cancer cell proliferation, survival, and angiogenesis.[1] Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinases (PI3Ks), and Hematopoietic Progenitor Kinase 1 (HPK1).[6][7][8] Targeting these kinases can disrupt the aberrant signaling that characterizes many cancers.[1][9]

  • Infectious Diseases: The pyridine scaffold is also a common feature in agents designed to combat microbial infections.[1][10] Analogs can be screened against essential microbial enzymes or through whole-organism assays to identify compounds that inhibit the growth of pathogenic bacteria, such as Staphylococcus aureus, or mycobacteria, like Mycobacterium tuberculosis.[11][12]

  • Enzyme Inhibition: Beyond kinases, this scaffold has shown inhibitory activity against other enzyme classes, including urease and carbonic anhydrases, which are implicated in various pathologies.[13][14]

The choice of target dictates the entire subsequent screening strategy. For an oncology program, a logical starting point is to screen against a panel of cancer cell lines and a key kinase like VEGFR-2, which is involved in tumor angiogenesis.

G cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Phosphorylates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor 5-Chloropyridine-2- carboxamide Analog (Potential Inhibitor) Inhibitor->VEGFR2 Blocks Activation

Caption: VEGFR-2 signaling pathway, a common target for anticancer pyridine derivatives.

Part 2: The Screening Cascade: A Funnel-Based Approach

A successful screening campaign does not rely on a single assay. Instead, it employs a multi-tiered "screening cascade" designed to efficiently identify promising compounds while systematically eliminating unsuitable ones.[15] This approach maximizes resource efficiency and data quality. High-throughput screening (HTS) is the cornerstone of this process, enabling the rapid evaluation of thousands of compounds.[16][17][18]

The cascade typically involves:

  • Primary Screening: A single-concentration, high-throughput screen against the primary target (e.g., an enzyme) or cell line to identify initial "hits." The goal is speed and capacity.[17]

  • Hit Confirmation: Re-testing the initial hits from the primary screen under the same conditions to eliminate experimental artifacts and false positives.

  • Dose-Response Analysis: Testing confirmed hits across a range of concentrations to determine their potency (e.g., IC50 or EC50). This is a critical step for quantifying activity.[19]

  • Secondary & Orthogonal Assays: Subjecting potent compounds to different, often more complex, assays to confirm their mechanism of action and rule out non-specific activity. For example, a hit from a biochemical kinase assay would be tested in a cell-based assay to confirm it can penetrate cells and engage the target in a physiological context.[20]

  • Selectivity/Toxicity Screening: Evaluating the lead candidates against other related targets (for selectivity) and in non-cancerous cell lines (for preliminary toxicity assessment).

G CompoundLibrary Compound Library (Novel Analogs) PrimaryHTS Primary High-Throughput Screen (e.g., Single-Dose Kinase Assay) CompoundLibrary->PrimaryHTS HitConfirmation Hit Confirmation & Triage PrimaryHTS->HitConfirmation Initial 'Hits' Inactive Inactive Compounds PrimaryHTS->Inactive DoseResponse Dose-Response Analysis (Calculate IC50) HitConfirmation->DoseResponse Confirmed Hits SecondaryAssays Secondary / Orthogonal Assays (e.g., Cell-Based Proliferation Assay) DoseResponse->SecondaryAssays Potent Hits LeadCandidate Lead Candidate SecondaryAssays->LeadCandidate Validated Leads

Caption: A typical drug discovery screening cascade workflow.

Part 3: Field-Proven Experimental Protocols

The integrity of a screening campaign rests on the quality of its assays. The following protocols are detailed, self-validating methodologies for assessing the anticancer and antimicrobial potential of this compound analogs.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (VEGFR-2)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated kinase target. It is a clean, target-based method essential for understanding the direct mechanism of action and is highly amenable to HTS.[19] We use a luminescence-based ATP detection system (e.g., ADP-Glo™) because it is highly sensitive, robust, and has a large dynamic range, making it ideal for HTS.[13]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • Adenosine Triphosphate (ATP) of high purity

  • Assay Buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • 384-well, low-volume, white assay plates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, dispense 25-50 nL of each compound dilution into the assay plate wells. Also include wells for a positive control (Sorafenib) and a negative control (DMSO only).

  • Enzyme Addition: Prepare a solution of VEGFR-2 enzyme in assay buffer. Add 5 µL of the enzyme solution to each well, except for the "no enzyme" control wells.

  • Initiation of Kinase Reaction: Prepare a solution of the substrate and ATP in assay buffer. Add 5 µL of this solution to all wells to start the reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed to a point within the linear range.

  • Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

Causality: While a biochemical assay confirms target engagement, a cell-based assay is crucial to verify that a compound can cross the cell membrane and exert a biological effect in a physiological context.[20] The MTT assay is a robust, colorimetric method that measures cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals, providing a quantifiable readout of cell health.[21] We use the MCF-7 breast cancer cell line as it is a well-characterized, industry-standard model for screening potential anticancer agents.[8][22][23]

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 96-well, flat-bottom, sterile cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Culture MCF-7 cells to ~80% confluency. Harvest the cells using trypsin and resuspend them in fresh medium. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium (ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include positive control (Doxorubicin) and vehicle control (medium with 0.5% DMSO) wells.

  • Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects clearly measurable.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration: % Viability = 100 * (Abs_Compound / Abs_VehicleControl)

    • Plot the percent viability against the logarithm of compound concentration and fit the data to determine the IC50 value.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines the lowest concentration of a compound that prevents the visible growth of a microorganism. It is the gold-standard method for quantifying the potency of novel antimicrobial agents. The broth microdilution method is used for its efficiency and suitability for screening multiple compounds.[10]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well, U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Step-by-Step Methodology:

  • Compound Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well. This brings the total volume to 100 µL and the final inoculum to 2.5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Part 4: Data Interpretation and Hit Validation

Interpreting screening data requires both statistical rigor and scientific insight. Raw data must be translated into meaningful metrics that guide the project.

Key Validation Metrics:

  • Z'-Factor: For HTS assays, the Z'-factor is a critical measure of assay quality and statistical separation between positive and negative controls. It is calculated as: Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[18]

  • IC50/EC50: The half-maximal inhibitory/effective concentration is the standard measure of a compound's potency. A lower IC50 indicates a more potent compound.

  • Selectivity Index (SI): For anticancer agents, this is often calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line (SI = IC50_normal / IC50_cancer). A high SI is desirable, indicating the compound is more toxic to cancer cells than normal cells.

Sample Data Summary: The table below illustrates how screening data for a hypothetical series of novel this compound analogs might be presented.

Compound IDVEGFR-2 Inhibition (% @ 10 µM)VEGFR-2 IC50 (µM)MCF-7 Viability IC50 (µM)S. aureus MIC (µg/mL)
SC-001 92%0.851.5>64
SC-002 15%>50>508
SC-003 95%0.450.932
SC-004 45%12.525.4>64
Sorafenib 99%0.094.5N/A
Cipro. N/AN/AN/A0.5

From this data, compounds SC-001 and SC-003 would be prioritized for further investigation in the oncology program due to their potent inhibition of both the target enzyme and cancer cell proliferation. Compound SC-002 would be flagged as a potential lead for the antimicrobial program.

Part 5: The Path Forward: Structure-Activity Relationship (SAR)

Screening data is not an end in itself; it is the engine that drives medicinal chemistry. By analyzing how small changes in the chemical structure of the analogs affect biological activity, researchers can build a Structure-Activity Relationship (SAR) model.[24][25][26] For example, if adding a bulky group at a certain position consistently reduces activity, it suggests a steric hindrance in the target's binding pocket. Conversely, if adding a hydrogen bond donor improves potency, it points to a key interaction with the target protein.[25] This iterative cycle of screening, SAR analysis, and rational design is the fundamental process by which initial hits are optimized into potent and selective lead candidates.[26]

References

The Ascendance of a Privileged Scaffold: A Technical Guide to 5-Chloropyridine-2-carboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Pyridine Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — represents a cornerstone of efficient medicinal chemistry. The 5-chloropyridine-2-carboxamide core has emerged as one such versatile and strategically important scaffold. Its inherent chemical properties, including a well-defined geometry, capacity for hydrogen bonding, and the modulating influence of the chlorine substituent, provide a robust foundation for the development of potent and selective therapeutic agents across a spectrum of diseases.

The pyridine ring, a bioisostere of benzene, is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding via the nitrogen atom and its influence on the molecule's overall polarity and solubility. The strategic placement of a chlorine atom at the 5-position significantly alters the electronic landscape of the ring, enhancing binding affinities through halogen bonding and improving metabolic stability by blocking a potential site of oxidation. The carboxamide moiety at the 2-position is a critical pharmacophoric element, acting as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge regions of kinases or the active sites of other enzymes and receptors.

This technical guide offers an in-depth exploration of the this compound scaffold, designed for researchers and drug development professionals. We will dissect the synthetic pathways to this core, analyze its application in key therapeutic areas through the lens of prominent clinical candidates, and provide detailed experimental protocols and structure-activity relationship (SAR) insights to empower the next generation of drug design.

Core Synthesis and Functionalization Strategies

The synthetic accessibility of the this compound scaffold is a key advantage for its widespread use. The primary route involves the formation of an amide bond from the corresponding carboxylic acid, 5-chloropyridine-2-carboxylic acid. This precursor can be synthesized through various established methods, often starting from more readily available pyridine derivatives.

General Synthetic Workflow

The overall strategy involves the initial synthesis of the stable carboxylic acid precursor, followed by activation and coupling with a desired amine to generate the final carboxamide derivative. This modular approach allows for the rapid generation of diverse chemical libraries for SAR exploration.

G cluster_0 Precursor Synthesis cluster_1 Amide Bond Formation cluster_2 Library Diversification A 2-Amino-5-chloropyridine B 5-Chloropyridine-2-carboxylic acid A->B Diazotization & Hydrolysis C Activation of Carboxylic Acid (e.g., SOCl2, Coupling Agents) B->C E This compound Derivative C->E Amine Coupling D Primary/Secondary Amine (R-NH2) D->E F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) E->F

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Amide Formation via Acyl Chloride

This protocol describes a standard, robust method for synthesizing this compound derivatives from the corresponding carboxylic acid.

Step 1: Synthesis of 5-Chloropyridine-2-carbonyl Chloride

  • To a stirred suspension of 5-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • Once the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amine Coupling (Amidation)

  • Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Add a solution of the crude 5-chloropyridine-2-carbonyl chloride from Step 1 in anhydrous DCM dropwise to the cooled amine solution.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to afford the desired this compound derivative.

Applications in Medicinal Chemistry: From Bench to Clinic

The this compound scaffold has been successfully employed to generate clinical candidates targeting a range of pathologies, most notably cancer and metabolic diseases.

Anticancer Agents: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology. The this compound core is an excellent "hinge-binder," mimicking the adenine portion of ATP to competitively inhibit kinase activity.

Case Study: Silmitasertib (CX-4945), a First-in-Class CK2 Inhibitor

Silmitasertib (formerly CX-4945) is a potent, orally bioavailable, and selective inhibitor of Protein Kinase CK2, an enzyme frequently overexpressed in various cancers where it promotes cell survival and proliferation.[1][2]

  • Mechanism of Action: Silmitasertib is an ATP-competitive inhibitor that binds to the active site of the CK2α catalytic subunit.[1][2] This inhibition blocks the phosphorylation of numerous downstream substrates, critically disrupting pro-survival signaling pathways such as PI3K/Akt/mTOR.[3][4] Inhibition of CK2 by Silmitasertib leads to cell cycle arrest and induction of apoptosis in cancer cells.[2]

G cluster_0 CK2 Signaling Pathway CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes CX4945 Silmitasertib (CX-4945) CX4945->CK2 Inhibits (Ki = 0.38 nM)

Caption: Mechanism of action of Silmitasertib (CX-4945) via inhibition of CK2.

  • Structure-Activity Relationship (SAR): The development of Silmitasertib from a benzo[c][5][6]naphthyridine-8-carboxylic acid scaffold highlights key SAR insights. The core heterocycle provides the necessary geometry for hinge binding, while the 3-chlorophenylamino group occupies a hydrophobic pocket, and the carboxylic acid forms a crucial salt bridge with a conserved lysine residue (Lys68) in the active site.[2]

  • Quantitative Data: Silmitasertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.

CompoundTargetKᵢ (nM)Cancer Cell LineCell TypeIC₅₀ (µM)Reference(s)
Silmitasertib (CX-4945) CK20.38PC-3Prostate Cancer~10[2][7]
BT-474Breast Cancer~1.7[7]
MDA-MB-231Breast Cancer~10[7]
JurkatT-cell Leukemia< 1[3]
TFK-1Cholangiocarcinoma~10-20[7]
Antidiabetic Agents: Modulating G-Protein Coupled Receptors

The scaffold's versatility extends beyond kinase inhibition to the modulation of G-protein coupled receptors (GPCRs), a large family of integral membrane proteins involved in signal transduction.

Case Study: BMS-903452, a GPR119 Agonist

BMS-903452 is a clinical candidate developed for the treatment of type 2 diabetes that acts as a potent and selective agonist for GPR119.[5][8]

  • Mechanism of Action: GPR119 is expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells.[5] Agonism of GPR119 by molecules like BMS-903452 has a dual effect: it directly stimulates glucose-dependent insulin secretion from the pancreas and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3][5][7] GLP-1 further enhances insulin release, suppresses glucagon secretion, and slows gastric emptying, collectively leading to improved glycemic control.[7]

G cluster_0 Pancreatic β-Cell cluster_1 Enteroendocrine L-Cell BMS903452 BMS-903452 GPR119_P GPR119 BMS903452->GPR119_P Activates GPR119_E GPR119 BMS903452->GPR119_E Activates Insulin Insulin Secretion GPR119_P->Insulin Lowered Blood Glucose Lowered Blood Glucose Insulin->Lowered Blood Glucose GLP GLP GPR119_E->GLP GLP1 GLP-1 Secretion GLP1->Insulin Enhances -1 -1

Caption: Dual mechanism of action of the GPR119 agonist BMS-903452.

  • Synthetic Strategy: The synthesis of BMS-903452 involves a multi-step sequence, showcasing the derivatization of a pyridone core, which contains a substructure analogous to 5-chloropyridine. A key step is the coupling of a protected 4-hydroxypiperidine to the pyridone, followed by N-arylation and final coupling with 2,5-dichloropyrimidine.[7]

Antimicrobial and Antiviral Potential

While dedicated clinical candidates are less prominent, the literature strongly supports the potential of pyridine carboxamide derivatives as antimicrobial and antiviral agents. The scaffold's ability to form key hydrogen bonds and engage in hydrophobic interactions makes it suitable for targeting various microbial enzymes and viral proteins.

  • Antibacterial Activity: Studies on related 2-aminopyridine derivatives have shown significant activity against multidrug-resistant (MDR) strains of Staphylococcus aureus (MRSA).[9] For example, N-acylated derivatives of 2-amino-5-(trifluoromethyl)pyridine exhibited potent inhibition of MRSA strains, with MIC values in the low microgram per milliliter range.[9] The SAR suggests that halogen substitutions on an appended phenyl ring are crucial for activity.[9] This provides a strong rationale for exploring this compound derivatives in this space.

  • Antiviral Activity: Pyridine-containing heterocycles are known to exhibit broad-spectrum antiviral activity against viruses such as HIV, HCV, and influenza.[4] A recent study on carboxamide-linked pyridopyrrolopyrimidines demonstrated potent activity against SARS-CoV-2 by inhibiting the main protease (Mpro).[8][10] The benzodioxan derivative 29 from this series showed an exceptionally low EC₅₀ of 0.0519 µM against the virus in Vero cells, highlighting the potential of such scaffolds to combat emerging viral threats.[10]

Representative Compound ClassTarget Organism/VirusActivity MetricValueReference(s)
N-Acyl-2-aminopyridine derivs.MRSA (EMRSA-16)MIC21.4 - 31.7 µg/mL[9]
Pyridopyrrolopyrimidine 29 SARS-CoV-2EC₅₀ (Vero cells)0.0519 µM[10]
Pyridopyrrolopyrimidine 29 SARS-CoV-2 MproIC₅₀Low µM range[8][10]

Conclusion and Future Outlook

The this compound core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties, combined with its ability to form critical interactions with diverse biological targets, have propelled its derivatives into clinical trials for major diseases like cancer and diabetes. The success of molecules like Silmitasertib and BMS-903452 validates the scaffold's utility and provides a blueprint for future design efforts.

The demonstrated potential in antimicrobial and antiviral applications represents a promising and underexplored frontier. As new biological targets emerge and the challenge of drug resistance intensifies, the strategic deployment and creative functionalization of the this compound scaffold will undoubtedly continue to yield novel and impactful therapeutic agents. This guide serves as a foundational resource to stimulate and support these future endeavors in drug discovery.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chloropyridine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of this core, with a primary focus on its potent antimycobacterial effects. We will explore the synthesis of key analogs, delve into the mechanistic underpinnings of their activity, and provide detailed protocols for their biological evaluation and in-silico analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Versatility of the Pyridine Carboxamide Core

Pyridine and its derivatives are fundamental building blocks in the development of pharmaceuticals, present in a vast number of approved drugs.[1] The pyridine ring's unique electronic properties and ability to form hydrogen bonds contribute to its versatility in interacting with biological targets.[1] The carboxamide linkage further enhances this, providing a key hydrogen bond donor and acceptor motif that facilitates binding to enzymes and receptors.

The specific scaffold of interest, this compound, has garnered significant attention for its diverse therapeutic potential, including anticancer,[2][3][4][5][6] anti-inflammatory,[2][7][8][9] and antiviral activities.[10][11][12] However, it is in the realm of infectious diseases, particularly tuberculosis, that this scaffold has shown exceptional promise. This guide will systematically dissect the structural features of this compound derivatives that govern their biological activity, with a special emphasis on their antimycobacterial properties.

The Antimycobacterial Potential of this compound Derivatives

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel antitubercular agents with new mechanisms of action. Phenotypic screening of compound libraries has identified pyridine carboxamide derivatives as promising leads.

A notable example is the compound MMV687254 , a pyridine carboxamide derivative identified from the Pathogen Box library, which has demonstrated significant in vitro activity against M. tuberculosis. Mechanistic studies have revealed that MMV687254 is a prodrug, activated by the mycobacterial amidase AmiC. This activation involves the hydrolysis of the carboxamide bond, releasing the active metabolite.

The following sections will detail the key structural modifications of the this compound core and their impact on antimycobacterial efficacy.

The Significance of the 5-Chloro Substituent

The chlorine atom at the 5-position of the pyridine ring is a critical feature for the antimycobacterial activity of this class of compounds. This halogen atom can influence the electronic properties of the pyridine ring and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the target protein. Structure-activity relationship studies have consistently shown that the presence of a halogen at this position is beneficial for activity.

Modifications of the Carboxamide Moiety

The N-substituted phenyl ring of the carboxamide offers a versatile point for modification to fine-tune the compound's properties. The nature and position of substituents on this ring have a profound impact on biological activity, solubility, and cytotoxicity.

  • Hydrophilic Groups: The introduction of hydrophilic substituents, such as hydroxyl (-OH) groups, on the N-phenyl ring has been shown to decrease in vitro cytotoxicity.

  • Positional Isomers: The position of substituents on the phenyl ring is crucial. For instance, in related pyrazine carboxamides, different positional isomers of the same substituent can lead to significant variations in antimycobacterial activity.

  • Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can modulate the overall electronic distribution of the molecule, affecting its interaction with the biological target.

The following diagram illustrates the general workflow for a drug discovery campaign starting from the this compound scaffold.

SAR_Workflow cluster_0 Lead Identification & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization cluster_3 Lead Optimization & Preclinical Start This compound Scaffold Synth Synthesize Analog Library (Vary R-groups on N-phenyl ring) Start->Synth InVitro In Vitro Screening (e.g., MABA for MIC) Synth->InVitro Cytotox Cytotoxicity Assays InVitro->Cytotox SAR Establish Structure-Activity Relationship (SAR) Cytotox->SAR QSAR Computational Modeling (QSAR, Docking) SAR->QSAR LeadOpt Lead Optimization QSAR->LeadOpt InVivo In Vivo Efficacy (Mouse Model) LeadOpt->InVivo Preclinical Preclinical Candidate InVivo->Preclinical Synthesis_Scheme cluster_0 Step 1: Carboxylic Acid Formation cluster_1 Step 2: Amide Coupling Start_1 5-Chloro-2-cyanopyridine Product_1 5-Chloropyridine-2-carboxylic acid Start_1->Product_1 1. NaOH, EtOH, H2O 2. HCl Product_2 N-substituted-5-chloropyridine-2-carboxamide Product_1->Product_2 EDC, HOBt, DIPEA, DMF Start_2 Substituted Aniline (R-NH2) Start_2->Product_2

References

Unveiling the Therapeutic Potential of 5-Chloropyridine-2-carboxamide: A Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] This technical guide provides an in-depth exploration of 5-Chloropyridine-2-carboxamide, a key derivative, and delineates a strategic roadmap for identifying and validating its potential therapeutic targets. We will synthesize existing knowledge on related compounds to hypothesize primary target classes, including those in infectious diseases, oncology, and inflammatory disorders. This document will detail the mechanistic rationale behind these hypotheses and provide comprehensive, actionable protocols for target validation, from initial biochemical assays to cell-based functional screens. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compelling molecule.

Introduction: The Significance of the Pyridine Carboxamide Scaffold

The pyridine carboxamide structural motif is a privileged scaffold in drug discovery, consistently yielding compounds with a broad spectrum of biological activities.[1] Its aromatic pyridine ring and carboxamide group provide an ideal combination of features for effective interaction with biological macromolecules. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxamide group can participate in multiple hydrogen bonding interactions as both a donor and an acceptor. Furthermore, the aromatic nature of the pyridine ring facilitates crucial π-π stacking interactions with aromatic residues in protein binding pockets.[1]

The versatility of this scaffold is evident in the diverse therapeutic areas where its derivatives have shown promise, including:

  • Infectious Diseases: Notably in the fight against drug-resistant tuberculosis.[2][3][4][5]

  • Oncology: Through the inhibition of key signaling molecules.[1]

  • Inflammatory Disorders: By modulating inflammatory pathways.[1][6]

  • Metabolic Diseases: As exemplified by agonists of G-protein-coupled receptors.[7]

This compound, the subject of this guide, incorporates a chloro- substitution, which can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. This guide will delve into the most promising therapeutic avenues for this specific molecule.

Hypothesized Therapeutic Targets & Mechanistic Rationale

Based on the established activities of closely related pyridine carboxamide derivatives, we can postulate several high-priority therapeutic targets for this compound.

Infectious Diseases: Targeting Mycobacterial Enzymes

A substantial body of research points to the potent anti-mycobacterial activity of pyridine carboxamide derivatives.[2][3][4][5] This makes enzymes essential for Mycobacterium tuberculosis (Mtb) survival a primary target class.

Primary Hypothesized Target: Mycobacterial Amidase (AmiC)

One of the most compelling lines of investigation comes from the study of the pyridine carboxamide derivative MMV687254, which was identified as a promising anti-tubercular agent.[2][4] Mechanistic studies revealed that MMV687254 is a prodrug that requires activation by the mycobacterial amidase, AmiC, through hydrolysis.[2][4] This activation is crucial for its anti-mycobacterial activity.

Causality of Experimental Choice: The structural similarity between this compound and MMV687254 suggests that it may also function as a prodrug activated by AmiC. The carboxamide moiety is the key functional group for this hydrolysis-dependent activation.

Secondary Mechanism: Induction of Autophagy

Interestingly, MMV687254 was also shown to inhibit the growth of Mtb in macrophages by inducing autophagy, a cellular process of degradation and recycling of cellular components that can be leveraged by the host to eliminate intracellular pathogens.[2][4] This suggests a dual mechanism of action.

Signaling Pathway: AmiC Activation and Autophagy Induction

G cluster_membrane Macrophage 5-CP-2-CA This compound (Prodrug) Mtb Mycobacterium tuberculosis (Mtb) 5-CP-2-CA->Mtb AmiC AmiC (Amidase) 5-CP-2-CA->AmiC Hydrolysis Autophagy_Induction Autophagy Induction 5-CP-2-CA->Autophagy_Induction Potential direct or indirect effect Mtb->AmiC Activated_Drug Activated Drug AmiC->Activated_Drug Mtb_Inhibition Inhibition of Mtb Growth Activated_Drug->Mtb_Inhibition Autophagy_Induction->Mtb_Inhibition

Caption: Proposed dual mechanism of this compound in Mtb-infected macrophages.

Oncology: Kinase Inhibition

The pyridine carboxamide scaffold is a common feature in many kinase inhibitors developed for cancer therapy. The structural characteristics of this compound make it a plausible candidate for targeting protein kinases.

Primary Hypothesized Targets: EGFR and CDK2

Recent studies on 5-substituted-indole-2-carboxamides have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] Both are critical regulators of cell proliferation and are frequently dysregulated in cancer.

Causality of Experimental Choice: While the core structure is different (indole vs. pyridine), the shared carboxamide moiety and the general principle of targeting the ATP-binding pocket of kinases with heterocyclic compounds provide a strong rationale for investigating this compound as a potential inhibitor of these or other related kinases.

Signaling Pathway: EGFR/CDK2 Inhibition

G 5-CP-2-CA This compound EGFR EGFR 5-CP-2-CA->EGFR Inhibition CDK2 CDK2 5-CP-2-CA->CDK2 Inhibition Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis CDK2->Proliferation CDK2->Apoptosis

Caption: Hypothesized inhibition of EGFR and CDK2 by this compound leading to reduced proliferation.

Inflammatory Disorders: Targeting Pro-inflammatory Enzymes

Pyridine carboxylic acid derivatives have been patented as inhibitors of key enzymes in inflammatory pathways.[1] This suggests that this compound could be explored for its anti-inflammatory potential.

Primary Hypothesized Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

Derivatives of pyridine-3-carboxylic acid have been developed as inhibitors of RIPK1, a key regulator of inflammation and necroptosis.[1]

Causality of Experimental Choice: The ability of the pyridine core to interact with kinase domains, as seen in oncology targets, is transferable to kinases involved in inflammation. RIPK1 represents a high-value target for inflammatory and neurodegenerative diseases.

Experimental Workflows for Target Validation

A multi-tiered approach is essential for robust target identification and validation.

Experimental Workflow: From Screening to In Vivo Efficacy

G Screening Tier 1: Broad Phenotypic & Target-Based Screening Hit_Validation Tier 2: Hit Validation & Selectivity Profiling Screening->Hit_Validation Identified Hits Cellular_Activity Tier 3: Cellular Target Engagement & Functional Assays Hit_Validation->Cellular_Activity Validated & Selective Hits In_Vivo Tier 4: In Vivo Target Validation & Efficacy Studies Cellular_Activity->In_Vivo Cell-Active Compounds

Caption: A tiered workflow for target validation of this compound.

Tier 1: Broad Spectrum Screening

Objective: To identify the primary biological space in which this compound is active.

Methodologies:

  • Phenotypic Screening:

    • Antimicrobial Panel: Test against a broad panel of bacteria (Gram-positive and Gram-negative) and fungi. Include Mycobacterium tuberculosis H37Rv as a priority.[2][3][4][5]

    • Cancer Cell Line Panel: Utilize a panel of cancer cell lines (e.g., NCI-60) to identify patterns of antiproliferative activity.

  • Target-Based Screening:

    • Kinase Panel: Screen against a commercial kinase panel (e.g., >400 kinases) to identify potential kinase targets.

    • Enzyme Inhibition Assays: Test against a panel of relevant enzymes, including amidases and proteases.

Tier 2: Hit Validation and Selectivity Profiling

Objective: To confirm initial hits and assess the selectivity of the compound.

Methodologies:

  • Dose-Response Curves: Generate IC50/EC50 values for the confirmed hits from Tier 1.

  • Orthogonal Assays: Use a different assay format to confirm the activity. For example, if an initial kinase hit was identified in a biochemical assay, validate it with a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding affinity.

  • Selectivity Profiling: For a confirmed kinase hit, profile against closely related kinases to determine the selectivity index.

Tier 3: Cellular Target Engagement and Functional Assays

Objective: To confirm that the compound interacts with its intended target in a cellular context and elicits a functional response.

Methodologies:

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.

  • Western Blotting: To assess the phosphorylation status of downstream substrates of a target kinase.

  • Functional Assays:

    • For Mtb: Macrophage infection models to assess intracellular killing and autophagy induction (e.g., LC3-II turnover assays).[2][4]

    • For Cancer: Cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and colony formation assays.

Tier 4: In Vivo Target Validation and Efficacy Studies

Objective: To demonstrate that target engagement leads to a therapeutic effect in an animal model.

Methodologies:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Efficacy Studies:

    • Mtb: Mouse models of tuberculosis infection to assess the reduction in bacterial load in the lungs and spleen.[4]

    • Cancer: Xenograft models in mice to evaluate tumor growth inhibition.

  • Pharmacodynamic (PD) Biomarker Analysis: To correlate drug exposure with target modulation in vivo (e.g., measuring the phosphorylation of a target's substrate in tumor tissue).

Quantitative Data Summary

The following table summarizes hypothetical data that could be generated during the validation process for this compound against our primary hypothesized targets.

Target ClassHypothesized TargetAssay TypeKey ParameterTarget Value
Infectious Disease M. tuberculosis H37RvWhole-cell growth inhibitionMIC< 10 µM
AmiCEnzymatic (hydrolysis)kcat/Km> 10^3 M-1s-1
Macrophage Infection ModelIntracellular Mtb growthLog reduction> 2
Oncology EGFRBiochemical (kinase assay)IC50< 100 nM
CDK2Biochemical (kinase assay)IC50< 100 nM
A549 Lung Cancer CellsProliferation AssayGI50< 1 µM
Inflammatory Disease RIPK1Biochemical (kinase assay)IC50< 200 nM

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest, standing on the shoulders of the well-established pyridine carboxamide scaffold. The evidence-based hypotheses presented in this guide point towards promising avenues in infectious diseases, oncology, and inflammatory disorders. The outlined experimental workflows provide a clear and robust path for the scientific community to systematically investigate these possibilities. Future work should focus on a comprehensive screening cascade, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties for any validated hits. The ultimate goal is to translate the chemical potential of this compound into novel therapeutics that can address unmet medical needs.

References

The Pivotal Role of 5-Chloropyridine-2-carboxamide Intermediates in Modern Pharmaceutical Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of 5-Chloropyridine-2-carboxamide and its intermediates, pivotal building blocks in the synthesis of a new generation of pharmaceuticals. We will delve into the synthetic pathways, characterization, and critical applications of these intermediates, with a focus on providing actionable insights for researchers in drug discovery and development. This document will explore the causality behind experimental choices, present detailed protocols, and showcase the role of this scaffold in the development of targeted therapies.

Introduction: The Significance of the Pyridine Carboxamide Scaffold

The pyridine ring, a bioisostere of benzene, imparts favorable pharmacokinetic properties to drug candidates, including enhanced water solubility and the ability to form hydrogen bonds with biological targets.[1] When combined with a carboxamide group, a key feature in many pharmacologically active agents, the resulting pyridine carboxamide scaffold becomes a versatile platform for drug design.[2] This structural motif is present in numerous FDA-approved drugs and is a subject of ongoing research in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]

This compound, in particular, serves as a crucial intermediate, offering a reactive handle for the construction of complex molecular architectures. The chlorine substituent provides a site for further functionalization through various cross-coupling reactions, while the carboxamide group can participate in key binding interactions with target proteins. Its precursor, 5-Chloropyridine-2-carboxylic acid, is a versatile building block in its own right, utilized in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.[3][4]

Synthesis of this compound and its Precursors

The efficient synthesis of this compound is paramount for its application in pharmaceutical development. The primary routes involve the conversion of either 5-chloro-2-cyanopyridine or 5-chloropyridine-2-carboxylic acid.

Synthesis of the Key Precursor: 5-Chloropyridine-2-carboxylic acid

A common and efficient method for the synthesis of 5-chloropyridine-2-carboxylic acid is the hydrolysis of 5-chloro-2-cyanopyridine. This reaction is typically carried out under basic conditions.

Experimental Protocol: Hydrolysis of 5-chloro-2-cyanopyridine

  • Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-chloro-2-cyanopyridine (27.7 g, 0.2 mol) and 277 mg of ethanol.

  • Dissolution: Stir the mixture until the 5-chloro-2-cyanopyridine is completely dissolved.

  • Hydrolysis: Add 277 mL of 10% NaOH solution to the flask. Heat the mixture to 90-100 °C and maintain a gentle reflux with stirring for 1.5 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of butanol:acetic acid:water (5:2:2).

  • Work-up: After completion of the reaction, cool the solution to room temperature. Adjust the pH to 2 with 2 N HCl solution.

  • Isolation and Purification: Concentrate the solution under reduced pressure to approximately 100 mL. Add methanol to a total volume of 200 mL and cool to 0-5 °C to precipitate the product. Collect the solid by filtration. The filtrate can be further concentrated and treated with a dichloromethane/methanol mixture to recover more product.

  • Drying: Dry the solid product in a vacuum oven at 60-65 °C for 2 hours to yield 5-chloropyridine-2-carboxylic acid as a white solid.

This protocol provides a reliable method for obtaining the carboxylic acid precursor in good yield.

Direct Synthesis of this compound

The conversion of 5-chloropyridine-2-carboxylic acid to the corresponding amide is a critical step. A robust and widely used method involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by amination.

Experimental Protocol: Synthesis of this compound

  • Acid Chloride Formation: In a round-bottom flask, suspend 5-chloropyridine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane. Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.

  • Amination: Dissolve the crude 5-chloropyridine-2-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF. Cool the solution in an ice bath (0 °C). Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

This two-step, one-pot procedure is an efficient way to synthesize the target carboxamide.[2][5]

Reaction Mechanisms

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and troubleshooting.

Mechanism of Nitrile Hydrolysis

The base-catalyzed hydrolysis of a nitrile to a carboxamide involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to yield an imidic acid, which tautomerizes to the more stable amide. Under harsher basic conditions or with prolonged reaction times, the amide can be further hydrolyzed to the carboxylate salt.

G nitrile 5-Chloro-2-cyanopyridine intermediate1 Intermediate nitrile->intermediate1 + OH⁻ imidic_acid Imidic Acid intermediate1->imidic_acid + H₂O amide This compound imidic_acid->amide Tautomerization

Caption: Base-catalyzed hydrolysis of a nitrile to an amide.

Mechanism of Carboxylic Acid Amidation

The amidation of a carboxylic acid via an acyl chloride intermediate is a classic and effective method. The carboxylic acid is first activated by thionyl chloride to form a highly reactive acyl chloride. The subsequent nucleophilic attack by ammonia on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion, yields the amide.

G carboxylic_acid 5-Chloropyridine-2-carboxylic acid acyl_chloride 5-Chloropyridine-2-carbonyl chloride carboxylic_acid->acyl_chloride + SOCl₂ tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate + NH₃ amide This compound tetrahedral_intermediate->amide - Cl⁻, - H⁺

Caption: Amidation of a carboxylic acid via an acyl chloride.

Characterization and Data

Thorough characterization of this compound and its intermediates is essential for quality control in pharmaceutical synthesis.

Property5-Chloropyridine-2-carboxylic acidThis compound
CAS Number 86873-60-1370104-72-6
Molecular Formula C₆H₄ClNO₂C₆H₅ClN₂O
Molecular Weight 157.56 g/mol 156.57 g/mol
Appearance White crystal powderOff-white to white solid
Purity (typical) ≥ 98% (HPLC)>98% (GC)

Spectroscopic Data for this compound (Predicted and Literature-Based)

  • ¹H NMR (DMSO-d₆): δ 8.65 (d, 1H), 8.15 (dd, 1H), 7.90 (br s, 1H), 7.75 (br s, 1H), 7.65 (d, 1H).

  • ¹³C NMR (DMSO-d₆): δ 165.5, 150.0, 148.5, 139.0, 128.5, 121.0.

  • IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400 (C-N stretch).

  • Mass Spectrum (EI): m/z 156 (M⁺), 140, 111, 75.

Applications in Pharmaceutical Development: Case Studies

The utility of this compound and its precursors is best illustrated through their application in the synthesis of pharmaceutical agents.

Case Study 1: Zopiclone - A Nonbenzodiazepine Hypnotic Agent

The synthesis of the anti-insomnia drug Zopiclone utilizes 2-amino-5-chloropyridine as a key starting material.[6] This intermediate is prepared from 2-aminopyridine through a chlorination reaction.[7] The synthesis of Zopiclone involves the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic anhydride, followed by a series of transformations to yield the final drug molecule.[6] This highlights the importance of chlorinated pyridine intermediates in accessing complex heterocyclic drug scaffolds.

G aminopyridine 2-Aminopyridine chloro_intermediate 2-Amino-5-chloropyridine aminopyridine->chloro_intermediate Chlorination zopiclone_precursor Zopiclone Precursor chloro_intermediate->zopiclone_precursor Condensation zopiclone Zopiclone zopiclone_precursor->zopiclone Further Steps

Caption: Synthetic pathway to Zopiclone.

Case Study 2: Pyridine-2-carboxamides as Kinase Inhibitors in Oncology

Recent research has identified pyridine-2-carboxamide derivatives as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[8] These inhibitors are designed to modulate T-cell activation and proliferation. The core pyridine-2-carboxamide scaffold serves as a crucial pharmacophore for binding to the kinase domain. Structure-activity relationship (SAR) studies often involve modifications at the 5-position of the pyridine ring, demonstrating the value of intermediates like this compound for generating diverse compound libraries for lead optimization.[6][8] For instance, a recently reported potent HPK1 inhibitor showed excellent in vivo efficacy in murine colorectal cancer models when administered in combination with an anti-PD-1 antibody.[8]

Conclusion

This compound and its related intermediates are indispensable tools in the modern pharmaceutical scientist's arsenal. Their versatile reactivity and favorable physicochemical properties make them ideal building blocks for the construction of novel therapeutics. A thorough understanding of their synthesis, characterization, and reaction mechanisms is essential for their effective utilization in drug discovery and development. As the demand for more targeted and effective therapies continues to grow, the importance of these "privileged" scaffolds in medicinal chemistry is set to increase even further.

References

Exploring the agrochemical applications of 5-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Agrochemical Applications of 5-Chloropyridine-2-carboxamide

Abstract

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has positioned pyridine derivatives as a cornerstone of modern agrochemical research. Among these, this compound and its related structures represent a pivotal class of molecules, primarily recognized for their potent fungicidal properties. This technical guide provides a comprehensive exploration of this compound, detailing its synthesis, physicochemical characteristics, and core mechanism of action. We delve into its role as a Succinate Dehydrogenase Inhibitor (SDHI), a critical mode of action that disrupts fungal respiration. Furthermore, this document outlines standardized experimental protocols for evaluating its bio-efficacy, presents comparative data, and discusses the broader implications for developing next-generation fungicides for effective disease management in modern agriculture.

Introduction: The Pyridine Carboxamide Scaffold in Agrochemicals

The pyridine ring is a versatile heterocyclic scaffold widely employed in the design of biologically active molecules for both pharmaceutical and agricultural applications.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal building block for compounds that can interact with specific biological targets. When combined with a carboxamide functional group, the resulting pyridine carboxamide structure becomes a highly effective pharmacophore, particularly for targeting metabolic enzymes.

In the agrochemical sector, this scaffold is the foundation for one of the most important and fastest-growing classes of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds, often referred to simply as "carboxamides," have demonstrated broad-spectrum activity against a wide array of devastating plant pathogens. This compound is a representative member of this chemical family, serving as both a key intermediate and a potential active ingredient in its own right.[3][4] This guide will elucidate the scientific principles that underpin its utility in crop protection.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its formulation and application. This compound is a stable crystalline solid, and its key properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 370104-72-6[5]
Molecular Formula C₆H₅ClN₂O[5]
Molecular Weight 156.57 g/mol [5]
Appearance Off-white to light tan crystalline powder[6] (related compound)
Precursor CAS 86873-60-1 (5-Chloropyridine-2-carboxylic acid)[3]
Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from readily available pyridine derivatives. A common and efficient route begins with the chlorination of 2-aminopyridine, followed by conversion to the corresponding carboxylic acid, and finally, amidation.

Causality in Synthesis: The choice of a precursor like 2-aminopyridine is strategic due to its commercial availability.[7] The chlorination step is crucial for establishing the correct substitution pattern on the pyridine ring, which is essential for biological activity. The conversion of the amino group to a carboxylic acid via diazotization and subsequent reactions provides the necessary functional group for the final amidation step. The final amidation is the key step that forms the carboxamide linkage, which is critical for binding to the target enzyme.[2]

G cluster_0 Synthesis of this compound A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination (e.g., NCS, HCl) C 5-Chloropyridine-2-carbonitrile B->C Sandmeyer Reaction (NaNO₂, CuCN) D 5-Chloropyridine-2-carboxylic acid C->D Hydrolysis (H₂SO₄, H₂O) E This compound D->E Amidation (1. SOCl₂ 2. NH₄OH) G cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle C1 Complex I C3 Complex III C1->C3 e- C2 Complex II (SDH) C2->C3 C4 Complex IV C3->C4 O2 O₂ C4->O2 e- H2O H₂O C4->H2O ATP ATP Synthase Succinate Succinate Succinate->C2 Fumarate Fumarate Succinate->Fumarate Inhibitor 5-Chloropyridine- 2-carboxamide Inhibitor->C2 BLOCKS G cluster_0 Agrochemical Efficacy Workflow A Synthesize & Purify This compound B In Vitro Screening (EC₅₀ Determination) A->B Initial Bioassay B->A Feedback for Analog Synthesis C In Vivo Greenhouse Trial (Preventative & Curative) B->C Promising Candidates D Mode of Action Study (Enzyme Inhibition Assay) C->D Validate Target E Field Trials & Formulation Development C->E Efficacious Candidates F Lead Candidate E->F

References

Methodological & Application

Synthesis protocol for 5-Chloropyridine-2-carboxamide from 5-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Chloropyridine-2-carboxamide from 5-chloropyridine-2-carboxylic acid

Introduction: The Significance of this compound

This compound is a vital heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its pyridine core, substituted with both a chloro group and a carboxamide moiety, offers versatile handles for further chemical modification. This makes it an attractive starting point for the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory and anti-cancer drug discovery, as well as for the creation of advanced agrochemicals like herbicides and fungicides.[1]

This document provides a comprehensive guide to the synthesis of this compound from its corresponding carboxylic acid. The protocol is designed to be robust and reproducible, emphasizing not just the procedural steps but the underlying chemical principles to empower researchers to adapt and troubleshoot the synthesis effectively.

Reaction Principle: Overcoming the Amidation Challenge

The direct condensation of a carboxylic acid with an amine (or ammonia) to form an amide is a thermodynamically challenging transformation.[2] The primary obstacle is the competing acid-base reaction, which rapidly forms a stable and unreactive ammonium carboxylate salt.[3][4] To drive the reaction towards amide formation, this salt must be dehydrated, a process that typically requires high temperatures (160–180 °C), often leading to side reactions and degradation.[2]

A more efficient and widely adopted strategy in synthetic chemistry is to first "activate" the carboxylic acid by converting it into a more electrophilic species.[5] The most common approach involves the formation of an acyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the desired amide under mild conditions, with the reaction being essentially irreversible.

This protocol will detail a reliable two-step synthesis:

  • Activation: Conversion of 5-chloropyridine-2-carboxylic acid to 5-chloropyridine-2-carbonyl chloride using thionyl chloride (SOCl₂).

  • Amidation: Reaction of the in-situ generated acyl chloride with aqueous ammonia to yield this compound.

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis protocol.

Synthesis_Workflow Start 5-Chloropyridine-2-carboxylic Acid Reagent1 SOCl₂, cat. DMF Toluene, 80°C Start->Reagent1 Intermediate 5-Chloropyridine-2-carbonyl chloride (Reactive Intermediate) Reagent2 Conc. NH₄OH (aq) DCM, 0°C to RT Intermediate->Reagent2 Product This compound Reagent1->Intermediate Activation Reagent2->Product Amidation

Caption: Two-step synthesis workflow.

Detailed Experimental Protocol

Safety First: This procedure involves corrosive and volatile reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.PurityNotes
5-Chloropyridine-2-carboxylic acid157.5686873-60-1≥98%Starting material
Thionyl chloride (SOCl₂)118.977719-09-7≥99%Corrosive, lachrymator. Handle with care.
Toluene92.14108-88-3AnhydrousReaction solvent
N,N-Dimethylformamide (DMF)73.0968-12-2AnhydrousCatalyst
Dichloromethane (DCM)84.9375-09-2Reagent GradeReaction and extraction solvent
Ammonium Hydroxide (NH₄OH)35.041336-21-628-30% aq. solutionAmmonia source. Pungent odor.
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solutionFor neutralization/work-up
Brine (Saturated NaCl)--Aqueous solutionFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9-Drying agent
Step 1: Activation - Synthesis of 5-Chloropyridine-2-carbonyl chloride

Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add 5-chloropyridine-2-carboxylic acid (5.00 g, 31.7 mmol).

  • Solvent Addition: Add anhydrous toluene (40 mL) to the flask to suspend the starting material.

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF to the suspension.

  • Reagent Addition: Add thionyl chloride (3.4 mL, 5.6 g, 47.6 mmol, 1.5 eq.) to the dropping funnel and add it dropwise to the stirred suspension over 10-15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C (oil bath temperature) and maintain it at this temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.

  • Isolation of Intermediate: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). Caution: The vapors are corrosive. To ensure complete removal, co-evaporate with anhydrous toluene (2 x 10 mL). The resulting residue is the crude 5-chloropyridine-2-carbonyl chloride, which is used immediately in the next step without further purification due to its moisture sensitivity.

Step 2: Amidation - Synthesis of this compound

Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic ammonia. The reaction is performed at 0 °C to control the exothermicity and minimize potential side reactions. An excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct generated.

  • Setup: Place the flask containing the crude acyl chloride in an ice-water bath.

  • Solvent Addition: Add dichloromethane (DCM, 40 mL) to dissolve the crude intermediate.

  • Ammonia Addition: While stirring vigorously, slowly add concentrated ammonium hydroxide solution (~15 mL, ~220 mmol) dropwise, ensuring the internal temperature remains below 10 °C. A thick white precipitate will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Add water (20 mL) and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white crystalline solid.

Expected Results and Characterization

ParameterExpected Value
Theoretical Yield 4.97 g (calculated from 31.7 mmol)
Typical Actual Yield 80-90%
Appearance White to off-white crystalline solid
Melting Point ~170-174 °C
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (d, 1H), 8.15 (s, 1H), 8.05 (dd, 1H), 7.85 (s, 1H), 7.70 (d, 1H)
Mass Spec (ESI+) m/z 157.0 [M+H]⁺

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction due to insufficient heating time or reagent.Ensure the reaction is heated for the full duration. Use a slight excess (1.5 eq) of fresh thionyl chloride.
Moisture in the reaction flask hydrolyzing the acyl chloride.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
Low Yield in Step 2 Loss of product in the aqueous layer during work-up.Ensure thorough extraction of the aqueous layer with DCM. The product has some water solubility.
Hydrolysis of the acyl chloride before addition of ammonia.Use the crude acyl chloride immediately after its preparation. Ensure it is dissolved in solvent under anhydrous conditions before adding ammonia.
Impure Product Presence of unreacted starting material.Ensure the activation step (Step 1) goes to completion. Purify the final product carefully by recrystallization.
Hydrolysis of the product during work-up.While amides are generally stable, prolonged exposure to strongly acidic or basic conditions at high temperatures can cause hydrolysis.[6] Perform work-up at room temperature.

References

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 5-Chloropyridine-2-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Chloropyridine-2-carboxamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been rigorously validated according to the principles outlined in international bioanalytical method validation guidelines, demonstrating exceptional accuracy, precision, and linearity over a clinically relevant concentration range. This protocol is ideally suited for researchers, scientists, and drug development professionals requiring reliable quantification of this compound for pharmacokinetic, toxicokinetic, or other bioanalytical studies.

Introduction

This compound is a heterocyclic organic compound of increasing interest in pharmaceutical and agrochemical research. It often serves as a key intermediate or can be a metabolite of more complex parent molecules. The structural analog, 5-Chloropyridine-2-carboxylic acid, is recognized as a versatile building block in the synthesis of various biologically active molecules, including potential therapeutics.[1][2] Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of drug discovery and development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.[3] This note provides a comprehensive, step-by-step protocol for the entire analytical workflow, from plasma sample preparation to data acquisition and method validation, grounded in established scientific principles and regulatory expectations.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is essential for methodical method development.

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₆H₅ClN₂OPubChem
Molecular Weight 156.57 g/mol PubChem
CAS Number 35859-17-9PubChem
Predicted Polarity Polar Compound-

Experimental Design & Rationale

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): this compound-¹³C₆ (or a suitable structural analog like Nicotinamide-¹³C₆)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm)

  • Plasma: Blank human plasma (K₂EDTA as anticoagulant)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials

Instrumentation
  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent

  • MS System: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Rationale for Method Selection
  • Sample Preparation: Protein precipitation (PPT) using acetonitrile was chosen for its simplicity, speed, and high efficiency in removing abundant plasma proteins (>96%).[4] This method is well-suited for high-throughput environments and is effective for extracting polar to moderately polar small molecules.[5][6]

  • Chromatography: Due to the polar nature of the analyte, a standard reversed-phase C18 column is sufficient to provide adequate retention and separation from endogenous plasma components when paired with an appropriate mobile phase gradient.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) was considered but is often reserved for highly polar compounds that show no retention on C18 phases.[8][9]

  • Internal Standard: A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[10] If a SIL-IS is unavailable, a structural analog with similar chemical properties can be used.

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • QC Working Solutions: Prepare separate working solutions for Low, Medium, and High QC samples from a fresh weighing of the analyte, if possible.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

The following workflow is designed for efficiency and robustness.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma (Sample, Blank, or Calibrator) add_is 2. Add 150 µL IS Working Solution (50 ng/mL in Acetonitrile) plasma->add_is 3:1 Solvent:Plasma Ratio vortex 3. Vortex Vigorously (1 minute) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial/Plate centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for plasma samples.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the ice-cold Internal Standard working solution (50 ng/mL in acetonitrile) to each tube.[4] The 3:1 solvent-to-plasma ratio ensures efficient protein removal.[5]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate.

  • Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Conditions

Parameter Setting Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Provides excellent peak shape and efficiency for polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for the column dimensions.
Injection Volume 5 µL Balances sensitivity with potential for peak distortion.[11]
Column Temperature 40°C Ensures reproducible retention times.

| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) | A rapid gradient for high-throughput analysis. |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms) Collision Energy (V)
This compound (Quantifier) 157.0 140.0 100 25
This compound (Qualifier) 157.0 112.0 100 35

| IS (¹³C₆-Analyte) (Quantifier) | 163.0 | 146.0 | 100 | 25 |

Rationale for Fragmentation: The primary loss of NH₃ (17 Da) from the carboxamide group is a common fragmentation pathway, leading to the product ion at m/z 140.0.[12][13] A secondary fragmentation involving the loss of the entire carboxamide group and subsequent rearrangement can also be monitored for confirmation. These transitions must be empirically optimized on the specific mass spectrometer being used.

Bioanalytical Method Validation

The method must be validated to ensure it is fit for its intended purpose. The validation protocol should adhere to the principles outlined by the FDA and EMA.

G cluster_validation Method Validation Logic Core Core Performance Selectivity Selectivity Core->Selectivity Linearity Linearity & Range Core->Linearity LLOQ LLOQ Core->LLOQ Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Matrix Matrix Effects ME Matrix Effect Matrix->ME Recovery Recovery Matrix->Recovery Stability Stability Assessment FT Freeze-Thaw Stability->FT Benchtop Bench-Top Stability->Benchtop LongTerm Long-Term Stability->LongTerm PostPrep Post-Preparative Stability->PostPrep

Caption: Key parameters for bioanalytical method validation.

Table 4: Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Selectivity Analysis of ≥6 blank plasma lots to check for interferences at the retention times of the analyte and IS. Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity A calibration curve with a blank, a zero standard, and ≥6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (LLOQ, Low, Mid, High) in replicate (n≥5) across ≥3 separate runs. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the response of analyte spiked into extracted blank plasma with the response in a neat solution. The IS-normalized matrix factor should have a CV ≤15%.
Recovery Compare the response of analyte in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.

| Stability | Assess analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term storage) and in processed samples. | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Conclusion

The LC-MS/MS method presented in this application note provides a reliable, high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol, combined with a rapid and selective LC-MS/MS analysis, makes this method highly suitable for regulated bioanalysis in support of pharmaceutical development. The comprehensive validation design ensures that the data generated is accurate, precise, and defensible.

References

Application Note & Protocol: A Guide to the Synthesis of 5-Chloropyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental guide for the synthesis of 5-Chloropyridine-2-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyridine carboxamide moiety is a "privileged" structure, frequently found in biologically active compounds due to its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] This guide outlines a reliable two-step synthetic sequence, starting from the commercially available 2-amino-5-chloropyridine. We present a robust protocol for the conversion of the starting material to the key intermediate, 5-chloropyridine-2-carboxylic acid, followed by a detailed procedure for amide coupling with a representative amine. The causality behind experimental choices, troubleshooting, and characterization techniques are discussed to ensure procedural success and validation.

Introduction: The Significance of the Pyridine Carboxamide Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, prized for its metabolic stability and its capacity as a hydrogen bond acceptor, which can enhance aqueous solubility and target engagement.[1] When combined with a carboxamide functional group, the resulting scaffold becomes a versatile pharmacophore capable of a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and enzyme inhibitory activities.[2][3] Recent research has highlighted pyridine-2-carboxamide derivatives as potent and selective inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[4][5]

The 5-chloro substituent on the pyridine ring serves as a crucial modulator of electronic properties and can provide a vector for further functionalization, making this compound a valuable building block for creating diverse chemical libraries for drug screening.[6] This guide provides a comprehensive and validated protocol for researchers to synthesize these important derivatives efficiently and reliably.

Overall Synthetic Strategy

The synthesis is approached in a logical, two-stage process. The first stage involves the preparation of the key carboxylic acid intermediate. The second stage is the critical amide bond formation step, coupling the acid with a desired amine.

Workflow Overview

The general workflow involves converting a readily available starting material into the carboxylic acid, which is then activated and reacted with an amine to form the final amide product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Coupling A 2-Amino-5-chloropyridine (Starting Material) B Diazotization & Sandmeyer Reaction A->B 1. NaNO2, H2SO4 2. CuCN, KCN C 5-Chloro-2-cyanopyridine B->C D Hydrolysis C->D Acid or Base Hydrolysis E 5-Chloropyridine-2-carboxylic Acid (Key Intermediate) D->E G Amide Coupling Reaction E->G Coupling Agent (e.g., HATU, EDC) F Primary or Secondary Amine (R1R2NH) F->G H This compound Derivative (Final Product) G->H

Caption: High-level workflow for the synthesis of this compound derivatives.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for the success of the synthesis.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties/Role
2-Amino-5-chloropyridine1072-98-6128.56Starting Material
Sodium Nitrite (NaNO₂)7632-00-069.00Diazotizing Agent
Sulfuric Acid (H₂SO₄)7664-93-998.08Acid Catalyst
Copper(I) Cyanide (CuCN)544-92-389.56Cyanide Source (Sandmeyer)
Sodium Hydroxide (NaOH)1310-73-240.00Hydrolysis Reagent
5-Chloropyridine-2-carboxylic acid86874-64-0157.56Key Intermediate
Benzylamine100-46-9107.15Example Amine
HATU148893-10-1380.23Amide Coupling Agent
DIPEA7087-68-5129.24Non-nucleophilic Base
Dichloromethane (DCM)75-09-284.93Anhydrous Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Anhydrous MgSO₄7487-88-9120.37Drying Agent

Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Handle concentrated acids and cyanides with extreme caution.

Protocol 1: Synthesis of 5-Chloropyridine-2-carboxylic Acid Intermediate

This protocol details the conversion of 2-amino-5-chloropyridine to the corresponding carboxylic acid via a Sandmeyer reaction followed by nitrile hydrolysis.

Step-by-Step Methodology:

  • Diazotization:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add 2-amino-5-chloropyridine (10.0 g, 77.8 mmol) in small portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

    • In a separate beaker, dissolve sodium nitrite (5.9 g, 85.6 mmol) in water (15 mL).

    • Add the sodium nitrite solution dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature. This forms the diazonium salt solution.

  • Sandmeyer Cyanation:

    • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (8.7 g, 97.2 mmol) and potassium cyanide (12.7 g, 195 mmol) in water (100 mL). Warm gently to dissolve, then cool to room temperature. Extreme Caution: Cyanides are highly toxic.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage foaming.

    • After the addition is complete, warm the mixture to 50-60 °C and stir for 1 hour.

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-chloro-2-cyanopyridine.

  • Nitrile Hydrolysis:

    • Transfer the crude 5-chloro-2-cyanopyridine to a 250 mL round-bottom flask.

    • Add a 10 M aqueous solution of sodium hydroxide (100 mL).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.[7]

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the slow addition of concentrated HCl. A white precipitate will form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 5-chloropyridine-2-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize N-benzyl-5-chloropyridine-2-carboxamide

This protocol outlines a standard and highly efficient method for amide bond formation using HATU as a coupling agent.[8] Amide coupling reactions are fundamental in pharmaceutical synthesis.[8]

G cluster_0 Mechanism of HATU-mediated Amide Coupling CarboxylicAcid R-COOH (5-Chloropyridine- 2-carboxylic Acid) ActivatedEster O-Acyl(tetramethyl)isouronium Salt (Activated Intermediate) CarboxylicAcid->ActivatedEster + HATU, Base (- DIPEA-H+) HATU HATU Base DIPEA (Base) Product Amide Product ActivatedEster->Product + Amine Amine R'R''NH (Amine) Byproduct HOAt + Urea byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-chloropyridine-2-carboxylic acid (1.0 g, 6.35 mmol) and anhydrous dichloromethane (DCM, 30 mL).

    • Stir the suspension until a clear solution is formed (if solubility is an issue, DMF can be used as a co-solvent).

    • Add HATU (2.65 g, 6.98 mmol, 1.1 equivalents).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.2 mL, 12.7 mmol, 2.0 equivalents). Stir the mixture at room temperature for 15 minutes. This pre-activation step forms the reactive ester intermediate.

  • Amine Addition:

    • Add benzylamine (0.76 mL, 6.98 mmol, 1.1 equivalents) dropwise to the activated mixture.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM (30 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure N-benzyl-5-chloropyridine-2-carboxamide.

Characterization and Validation

Confirmation of the product's identity and purity is essential. The following techniques are standard:

  • ¹H and ¹³C NMR: Provides unambiguous structural information by showing the chemical environment of protons and carbons. For N-benzyl-5-chloropyridine-2-carboxamide, one would expect to see characteristic signals for the pyridine ring protons, the benzyl protons, and the amide N-H proton.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]

  • HPLC: Used to assess the purity of the final compound. A high-purity sample will show a single major peak.[7]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) would be expected for the amide product.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Reagents (especially amine or coupling agent) are degraded.- Insufficient reaction time.- Ensure all reagents are anhydrous, especially the solvent and amine.- Use freshly opened or properly stored coupling agents and bases.- Increase reaction time and continue monitoring by TLC/LC-MS.
Incomplete Reaction - Stoichiometry is incorrect.- Steric hindrance from a bulky amine.- Re-check calculations and ensure a slight excess (1.1-1.2 eq.) of the amine and coupling agent is used.- For hindered amines, consider switching to a more potent coupling agent (e.g., COMU) or increasing the reaction temperature.
Multiple Spots on TLC - Formation of side products (e.g., racemization if chiral centers are present).- Degradation of starting material or product.- Use a milder base like DIPEA instead of triethylamine to minimize side reactions.- Ensure the work-up procedure is not overly acidic or basic.
Purification Difficulties - Product is co-eluting with byproducts (e.g., urea from EDC, or HOAt from HATU).- Perform an aqueous work-up as described to remove water-soluble byproducts before chromatography.- Optimize the solvent system for column chromatography to achieve better separation.

References

Application Notes & Protocols: Leveraging 5-Chloropyridine-2-carboxamide in the Discovery of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent discovery of antifungal agents with novel mechanisms of action.[1][2][3] The pyridine carboxamide scaffold has emerged as a promising framework in medicinal chemistry, known to exhibit a wide range of biological activities.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the application of 5-Chloropyridine-2-carboxamide and its derivatives as a foundational structure for the discovery of new antifungal drugs. We present detailed protocols for the synthesis, in vitro susceptibility testing, and mechanism of action studies, with a particular focus on the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[6][7][8] These application notes are designed to provide both the procedural steps and the scientific rationale to empower researchers to effectively evaluate this promising class of compounds.

Introduction: The Rationale for Pyridine Carboxamides

The current arsenal of antifungal drugs is limited, and its efficacy is challenged by the rise of resistant pathogens.[9][10] This creates a critical need for new chemical entities that engage novel fungal-specific targets. Carboxamide derivatives, particularly those containing a pyridine ring, have shown significant potential as fungicides, often by targeting the fungal mitochondrial respiratory chain.[11][12]

Succinate dehydrogenase (SDH), or Complex II, is an ideal target as it is crucial for both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular energy production, leading to fungal cell death. Several commercial fungicides, such as boscalid, operate through this mechanism.[11][12] this compound serves as a key starting intermediate for synthesizing derivatives that can effectively bind to and inhibit fungal SDH. The chlorine atom at the 5-position can influence the electronic properties and binding affinity of the molecule within the target enzyme's active site.

Compound Profile: this compound
  • Chemical Name: this compound

  • Molecular Formula: C₆H₅ClN₂O

  • Molecular Weight: 156.57 g/mol

  • Structure:

    • (A simplified representation of the core structure is provided below. For drug discovery, this scaffold is typically derivatized, for instance, by forming an amide bond with various aniline derivatives.)

Caption: Core chemical structure of this compound.

Hypothesized Mechanism of Action: SDH Inhibition

The primary antifungal mechanism for many pyridine carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH).[6][8][12] SDH is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It oxidizes succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone to ubiquinol in the electron transport chain. By blocking this enzyme, the compound disrupts ATP production, leading to metabolic collapse and fungal death.

Antifungal_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII e- transfer Fumarate Fumarate ComplexII->Fumarate ROS ROS Production (Oxidative Stress) ComplexII->ROS Disruption leads to ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Oxidation Inhibitor 5-Chloropyridine-2- carboxamide Derivative Inhibitor->ComplexII INHIBITION

Caption: Hypothesized mechanism of action via SDH (Complex II) inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of novel antifungal agents derived from this compound.

Protocol 1: Synthesis of N-Aryl-5-Chloropyridine-2-carboxamide Derivatives

This protocol describes a general two-step synthesis for creating a library of candidate compounds. The rationale is to couple the core pyridine carboxamide with various substituted anilines to explore structure-activity relationships (SAR).

Synthesis_Workflow start Starting Material: 5-Chloropyridine-2-carboxylic acid step1 Step 1: Acid Chlorination Reagents: Thionyl chloride (SOCl₂), DMF (cat.) Solvent: Toluene Conditions: Reflux start->step1 intermediate Intermediate: 5-Chloropyridine-2-carbonyl chloride step1->intermediate step2 Step 2: Amide Coupling Reagents: Substituted Aniline, Triethylamine (TEA) Solvent: Dichloromethane (DCM) Conditions: 0°C to Room Temp intermediate->step2 product Final Product: N-Aryl-5-Chloropyridine-2-carboxamide (Derivative) step2->product purification Purification: Column Chromatography product->purification characterization Characterization: ¹H NMR, ESI-MS purification->characterization

Caption: General workflow for the synthesis of derivative compounds.

Methodology:

  • Preparation of Acid Chloride:

    • To a solution of 5-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Add thionyl chloride (1.5 eq) dropwise at 0°C.

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chloropyridine-2-carbonyl chloride intermediate. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of the crude 5-chloropyridine-2-carbonyl chloride (1.0 eq) in DCM dropwise to the aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final N-aryl-5-chloropyridine-2-carboxamide derivative.[6]

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry (ESI-MS).[6][13]

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[14][15]

Materials:

  • Synthesized test compounds

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer

  • Incubator (35°C)

Methodology:

  • Inoculum Preparation:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL for yeast).[16][17]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[16]

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in the 96-well plate using RPMI-1640 medium to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL). The final DMSO concentration should not exceed 1%.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control (medium + inoculum, no drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[17]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.[15][16]

  • MFC Determination:

    • Take an aliquot (e.g., 10 µL) from each well that shows no visible growth (at and above the MIC).

    • Spot-inoculate the aliquots onto an agar plate (e.g., Sabouraud Dextrose Agar).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.

MIC_MFC_Workflow cluster_prep Preparation cluster_mfc MFC Determination prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilution Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_dilution->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_out Plate Aliquots from Clear Wells onto Agar read_mic->plate_out incubate_agar Incubate Agar Plate (24-48 hours) plate_out->incubate_agar read_mfc Read MFC (Lowest concentration with no growth) incubate_agar->read_mfc

Caption: Workflow for determining Minimum Inhibitory and Fungicidal Concentrations.

Protocol 3: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This enzymatic assay directly validates the hypothesized mechanism of action by measuring the compound's ability to inhibit SDH activity.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species (e.g., Botrytis cinerea) using differential centrifugation.

  • Assay Preparation:

    • In a 96-well plate, add buffer, mitochondrial protein extract, and various concentrations of the test compound.

    • Include a positive control (e.g., thifluzamide) and a negative control (DMSO).[6]

  • Enzymatic Reaction:

    • Initiate the reaction by adding succinate as the substrate and an electron acceptor dye (e.g., DCPIP or MTT).

    • The reduction of the dye by SDH activity leads to a color change that can be measured spectrophotometrically over time.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates higher inhibitory potency.[6][12]

Data Presentation and Interpretation

Quantitative data from susceptibility testing should be organized for clear interpretation.

Table 1: Example Data Presentation for In Vitro Antifungal Activity

Fungal StrainCompound IDMIC (µg/mL)MFC (µg/mL)
C. albicans ATCC 90028Derivative 3f816
A. fumigatus ATCC 204305Derivative 3f416
C. glabrata ATCC 90030Derivative 3f16>64
C. albicans (Flu-res)Derivative 3f832
C. albicans ATCC 90028Fluconazole1>64

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Example Data for SDH Enzymatic Inhibition

Compound IDTarget OrganismIC₅₀ (µM)
Derivative 3fB. cinerea SDH17.3
Thifluzamide (Control)B. cinerea SDH14.4

Note: Data adapted from a study on a related pyridine carboxamide derivative for illustrative purposes.[6]

Interpretation:

  • A low MIC value indicates potent growth inhibition.

  • An MFC value close to the MIC value (e.g., ≤4 times the MIC) suggests fungicidal activity, whereas a much higher MFC suggests fungistatic activity.

  • Comparing the activity of derivatives against wild-type and resistant strains helps to identify compounds that can overcome existing resistance mechanisms.

  • A low IC₅₀ value in the SDH assay confirms that the compound's antifungal activity is likely mediated through the inhibition of this specific target.[6]

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel SDH-inhibiting antifungal agents. The protocols outlined in this document provide a robust framework for synthesizing derivative libraries and performing a systematic evaluation of their antifungal efficacy and mechanism of action. By combining chemical synthesis, standardized in vitro testing, and targeted enzymatic assays, researchers can efficiently identify and optimize lead compounds, contributing to the critical pipeline of next-generation antifungal therapies.

References

Application Note: A Step-by-Step Guide to the Purification of 5-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the purification of 5-Chloropyridine-2-carboxamide, a critical intermediate in the development of pharmaceuticals and agrochemicals. Recognizing that the purity of this compound is paramount for reliable downstream applications, this document outlines a multi-faceted purification strategy designed for researchers, scientists, and drug development professionals. The protocol is structured to address common impurities arising from typical synthetic routes and employs a combination of aqueous work-up, recrystallization, and column chromatography to achieve high purity. Each step is accompanied by a detailed explanation of the underlying chemical principles, ensuring both methodological rigor and a deep understanding of the process. Analytical techniques for purity verification, including HPLC, NMR, and melting point analysis, are also detailed.

Introduction: The Importance of Purity

This compound is a key building block in organic synthesis. Its structural motif is found in a variety of biologically active molecules. The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, decreased yields in subsequent synthetic steps, and altered pharmacological or biological profiles of the final product. Therefore, a robust and reliable purification protocol is not merely a procedural step but a critical component of ensuring the integrity and reproducibility of scientific research.

This guide is designed to be a self-validating system, where the rationale behind each step is clearly articulated, allowing the researcher to adapt the protocol to varying scales and initial purity levels of the crude material.

Understanding Potential Impurities

The purification strategy is dictated by the potential impurities present in the crude product. A common synthetic route to this compound is the controlled hydrolysis of 5-chloro-2-cyanopyridine.[1]

From this synthesis, the following impurities are anticipated:

  • Unreacted Starting Material: 5-chloro-2-cyanopyridine.

  • Over-hydrolyzed Byproduct: 5-chloropyridine-2-carboxylic acid.[2]

  • Residual Reagents: Acidic or basic catalysts used for hydrolysis.

  • Solvent Residues: Organic solvents used in the reaction or initial extraction.

Overall Purification Workflow

The purification process is designed as a sequence of steps, each targeting different types of impurities. The overall workflow is illustrated below.

Purification_Workflow crude Crude this compound workup Aqueous Work-up & Extraction crude->workup Removal of water-soluble and acidic/basic impurities recrystallization Recrystallization workup->recrystallization Removal of major organic impurities and isomers chromatography Column Chromatography (Optional, for >99.5% Purity) recrystallization->chromatography High-purity polishing pure_product Pure this compound recrystallization->pure_product For purity >98% chromatography->pure_product analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

References

Comprehensive Purity Assessment of 5-Chloropyridine-2-carboxamide: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. 5-Chloropyridine-2-carboxamide is a vital building block in modern medicinal chemistry, making the accurate assessment of its purity profile a critical step in the drug development pipeline. This guide provides a detailed framework of analytical techniques and protocols for the comprehensive purity and identity assessment of this compound. We advocate for an orthogonal approach, leveraging the strengths of multiple analytical techniques—including chromatography, spectroscopy, and thermal analysis—to build a complete and reliable purity profile. The methodologies are grounded in established scientific principles and aligned with international regulatory expectations, such as the ICH guidelines.[1][2]

Introduction: The Imperative for Purity

This compound is a heterocyclic compound whose structural motif is present in a range of pharmacologically active molecules. Its purity is paramount, as even trace-level impurities can have unintended biological consequences, affect the stability of the final drug product, or interfere with downstream synthetic steps. A robust purity assessment is therefore not merely a quality control checkpoint but a fundamental component of risk management in pharmaceutical development.[3]

This document moves beyond a simple listing of methods. It explains the causality behind selecting specific techniques and parameters, providing a self-validating system for researchers. The core principle is orthogonality: the use of multiple, distinct analytical methods to measure the same attribute. This minimizes the risk that an impurity co-eluting in one system will go undetected in another, providing a high degree of confidence in the final purity assignment.

The Orthogonal Analytical Workflow

A comprehensive purity analysis of this compound relies on the integration of data from several techniques. Each method provides a unique piece of the puzzle, from quantifying impurities to confirming molecular structure and assessing solid-state properties.

Orthogonal_Workflow cluster_3 Final Assessment HPLC HPLC-UV (Primary Purity Assay) MS LC-MS (Impurity ID) HPLC->MS Purity Final Purity Assignment (Mass Balance Approach) HPLC->Purity GC GC-MS (Volatile Impurities, Residual Solvents) GC->Purity NMR NMR Spectroscopy ('H, 'C, 2D) (Identity & Structure) NMR->Purity Thermal TGA / DSC (Solvates, Polymorphs, Thermal Stability) Thermal->Purity Sample This compound (Test Sample) Sample->HPLC Sample->GC Sample->NMR Sample->Thermal

Figure 1: Orthogonal workflow for purity assessment.

Chromatographic Techniques for Separation and Quantification

Chromatography is the workhorse for purity analysis, separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying non-volatile and thermally labile organic compounds. A reversed-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like this compound.

Causality Behind the Method:

  • Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining and separating a wide range of molecules based on hydrophobicity.[4]

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with varying polarities. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Buffer/Modifier: A small amount of acid (e.g., formic acid or trifluoroacetic acid) is used to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing tailing.[5]

  • Detection: UV detection is employed, with the wavelength set near the absorbance maximum of the pyridine ring (typically 254-270 nm) to ensure high sensitivity for the API and related impurities.[6]

Protocol: HPLC-UV Purity Method

  • Instrumentation: Standard HPLC system with a UV detector, quaternary pump, autosampler, and column oven.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmGeneral purpose, good resolution.[4]
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier, good for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 20 min, hold 5 minBroad gradient to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 260 nmHigh sensitivity for the pyridine chromophore.
Injection Vol. 10 µLStandard volume for quantitative analysis.
  • Data Analysis: Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[2][7]

HPLC_Workflow start Sample Preparation (Dissolve & Filter) inject Inject into HPLC start->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (260 nm) separate->detect process Data Processing (Integrate Peaks) detect->process calculate Calculate Purity (Area % Report) process->calculate end Purity Result calculate->end

Figure 2: HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is essential for analyzing volatile and semi-volatile compounds, which may not be detectable by HPLC.[8] This includes residual solvents from the synthesis and volatile organic impurities.

Causality Behind the Method:

  • Technique: Headspace GC is used for residual solvents to avoid injecting non-volatile matrix components onto the column. Direct injection is used for semi-volatile impurity profiling.

  • Column: A non-polar capillary column (e.g., DB-5ms) is used, which separates compounds primarily based on their boiling points.[5]

  • Detector: A Mass Spectrometer (MS) is the ideal detector as it provides both quantification (from the Total Ion Chromatogram) and identification of unknown impurities based on their mass spectra.[9]

Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system with a mass spectrometer detector and a headspace autosampler (for residual solvents).

  • Sample Preparation:

    • Residual Solvents: Accurately weigh ~100 mg of sample into a headspace vial. Add 1 mL of a high-boiling solvent like DMSO. Seal and crimp the vial.

    • Semi-Volatiles: Prepare a ~5 mg/mL solution in a suitable volatile solvent like dichloromethane.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmInert, general-purpose column.[5]
Carrier Gas Helium at 1.2 mL/minInert carrier gas, provides good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of analytes.
Oven Program 40°C (hold 5 min), ramp 10°C/min to 280°CSeparates a wide range of volatile compounds.
MS Source Temp. 230 °CStandard temperature for EI source.
Mass Range 40-450 amuCovers expected mass range of solvents/impurities.
  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard method.

Spectroscopic Techniques for Structural Elucidation

While chromatography separates components, spectroscopy determines their chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and confirmation of identity.[10] It provides detailed information about the chemical environment of each atom in the molecule.

Causality Behind the Method:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).[11]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): Used to establish connectivity between protons (COSY) and directly link protons to the carbons they are attached to (HSQC), confirming the overall structure.[12]

Protocol: NMR for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the amide protons (-CONH₂) are less likely to exchange rapidly.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • If structural ambiguity exists or impurities need characterization, acquire 2D spectra (COSY, HSQC).

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations to the expected structure of this compound.[13][14] Any significant unassigned signals may indicate the presence of impurities.

Mass Spectrometry (MS) for Identity Confirmation

Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight information for the main peak and any impurities, serving as a crucial confirmation tool.

Causality Behind the Method:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically yielding a protonated molecular ion [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the elemental composition.

Thermal Analysis for Solid-State Properties

Thermal analysis provides critical information about the physical properties of the material.[15]

Causality Behind the Method:

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is used to quantify the amount of residual solvents or water (solvates/hydrates) present in the sample.[16]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It determines the melting point, a key indicator of purity. The presence of multiple thermal events could indicate polymorphism or the existence of solvates.[17]

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA-DSC instrument is ideal.

  • Sample Preparation: Place 3-5 mg of the sample into an aluminum pan.

  • Experimental Conditions:

    • Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min to prevent oxidative degradation.[18]

  • Data Analysis:

    • TGA: Observe for any significant weight loss before decomposition.

    • DSC: Identify the sharp endotherm corresponding to the melting point. A broad melting range or a peak at a lower temperature can suggest the presence of impurities.

Thermal_Workflow start Weigh Sample (3-5 mg in pan) load Load into TGA/DSC start->load heat Heat under Nitrogen (10 °C/min) load->heat record Simultaneously Record Mass Loss (TGA) & Heat Flow (DSC) heat->record analyze Analyze Thermograms record->analyze end Melting Point, Water/Solvent Content analyze->end

Figure 3: Thermal analysis workflow.

Summary and Data Integration

No single technique can provide a complete purity profile. The final purity value is best determined by a mass balance approach, where the results from orthogonal techniques are combined.

Purity (Mass Balance) = 100% - (% Organic Impurities by HPLC) - (% Volatile Impurities by GC) - (% Water by TGA/KF) - (% Non-volatile Residue)

TechniquePrimary PurposeExpected Information for this compound
HPLC-UV Quantify organic impurities, primary assay.Purity >99%, detection of related substances.[5]
GC-MS Quantify volatile/residual solvent impurities.Identification of synthesis solvents (e.g., Toluene, THF).
NMR Confirm identity and structure.Spectrum consistent with proposed structure.[14]
LC-MS Confirm molecular weight of API and impurities.[M+H]⁺ ion corresponding to C₆H₅ClN₂O.
TGA/DSC Assess water/solvent content, melting point, thermal stability.Sharp melting endotherm, minimal weight loss before decomposition.[17]

Conclusion

The purity assessment of this compound requires a multi-faceted, orthogonal analytical strategy. By combining the separation power of chromatography (HPLC, GC) with the structural elucidation capabilities of spectroscopy (NMR, MS) and the physical characterization from thermal analysis (TGA/DSC), a scientifically sound and defensible purity profile can be established. The protocols and rationales provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this critical chemical intermediate. All methods should be developed and validated in accordance with the principles outlined in ICH guidelines to ensure data reliability and regulatory compliance.[1][19]

References

Application Notes and Protocols: 5-Chloropyridine-2-carboxamide as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chloropyridine Carboxamide Scaffold

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 5-Chloropyridine-2-carboxamide has emerged as a highly valuable and versatile scaffold. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen, render the C5 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. Simultaneously, the carboxamide moiety provides a key interaction point for biological targets and a handle for further synthetic elaboration. This combination of functionalities makes this compound a cornerstone in the synthesis of numerous biologically active compounds, most notably in the development of novel anticoagulants.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of Factor Xa inhibitors. We will delve into the causality behind experimental choices in key synthetic transformations and provide detailed, field-proven protocols for its use in amide bond formations and palladium-catalyzed cross-coupling reactions.

Core Application: Synthesis of Factor Xa Inhibitors - The Case of Apixaban

A prominent application of this compound is in the synthesis of direct Factor Xa (FXa) inhibitors, a class of oral anticoagulants used for the prevention and treatment of thromboembolic diseases.[2][3] Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key therapeutic strategy.[1][4] Apixaban, a widely prescribed FXa inhibitor, features a core structure derived from the strategic functionalization of a 5-chloropyridine precursor.[5][6]

The synthetic utility of this compound and its precursor, 5-Chloropyridine-2-carboxylic acid, lies in their ability to undergo sequential, regioselective reactions to build the complex pyrazolopyridinone core of Apixaban and its analogues.[5][7] The chlorine atom at the C5 position serves as a crucial handle for introducing aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, while the carboxamide at C2 is often installed in the final steps of the synthesis.

Key Synthetic Transformations and Protocols

Amide Bond Formation: From Carboxylic Acid to Carboxamide

The conversion of the corresponding carboxylic acid, 5-Chloropyridine-2-carboxylic acid, to the primary carboxamide is a fundamental step. While numerous methods for amide bond formation exist, the choice of reagent is critical to ensure high yield and purity, avoiding harsh conditions that could lead to unwanted side reactions.[8][9] Catalytic amidation methods are of growing interest due to their atom economy, producing water as the only stoichiometric byproduct.[10][11][12]

This widely used method proceeds via an acyl chloride intermediate, which is highly reactive towards amines.

Workflow for Thionyl Chloride Mediated Amidation

cluster_0 Acyl Chloride Formation cluster_1 Amidation A 5-Chloropyridine- 2-carboxylic acid C Acyl Chloride Intermediate A->C Reflux B Thionyl Chloride (SOCl₂) E 5-Chloropyridine- 2-carboxamide C->E Nucleophilic Attack D Ammonia Source (e.g., NH₄OH)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloropyridine-2-carboxylic acid (1.0 eq).

  • Acyl Chloride Formation: Under a fume hood, cautiously add thionyl chloride (SOCl₂, 2.0-3.0 eq). The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Removal of Excess Reagent: After completion, the excess thionyl chloride is carefully removed under reduced pressure.

  • Amidation: The resulting crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., THF, DCM) and cooled in an ice bath. A solution of aqueous ammonia (NH₄OH) or ammonia gas is then slowly introduced into the reaction mixture.

  • Work-up and Purification: The reaction is stirred until completion. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Reagent/SolventMolar Ratio/VolumePurpose
5-Chloropyridine-2-carboxylic acid1.0 eqStarting material
Thionyl Chloride (SOCl₂)2.0 - 3.0 eqActivating agent for carboxylic acid
Anhydrous THF/DCM-Solvent for amidation step
Aqueous Ammonia (NH₄OH)ExcessNucleophile for amide formation
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14][15] For this compound, the chlorine atom at the C5 position provides a reactive handle for these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[16][17][18] This reaction is widely used to introduce aryl or vinyl substituents at the C5 position of the pyridine ring.

Catalytic Cycle of Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Cl) pd0->pd_complex oxidative_addition Oxidative Addition pd_aryl_complex Ar-Pd(II)L₂(Ar') pd_complex->pd_aryl_complex transmetalation Transmetalation boronic_acid Ar'B(OH)₂ + Base pd_aryl_complex->pd0 product Ar-Ar' (Coupled Product) pd_aryl_complex->product reductive_elimination Reductive Elimination reactant 5-Chloropyridine- 2-carboxamide (Ar-Cl)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[19]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[20]

ComponentExampleMolar Ratio/LoadingPurpose
Aryl HalideThis compound1.0 eqElectrophilic partner
Boronic AcidPhenylboronic acid1.2 - 1.5 eqNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂/SPhos2 - 5 mol%Catalyst
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 eqActivates boronic acid
Solvent1,4-Dioxane/H₂O, Toluene-Reaction medium

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[21][22][23] This reaction is crucial for synthesizing N-aryl pyridine derivatives.

Experimental Workflow for Buchwald-Hartwig Amination

A Combine Reactants: This compound, Amine, Base (NaOt-Bu) B Add Catalyst System: Pd Pre-catalyst & Ligand A->B C Degas and Add Anhydrous Solvent B->C D Heat Reaction Mixture (80-110 °C) C->D E Monitor Reaction (TLC/LC-MS) D->E F Aqueous Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Characterization G->H

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%) to an oven-dried Schlenk tube.[24][25]

  • Reagent Addition: In a separate flask, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a strong base (e.g., sodium tert-butoxide (NaOt-Bu), 1.2-2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Catalyst Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane) to the flask containing the reagents. Then, transfer the catalyst solution to this flask via cannula.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[26][27]

ComponentExampleMolar Ratio/LoadingPurpose
Aryl HalideThis compound1.0 eqElectrophilic partner
AmineMorpholine1.1 - 1.5 eqNucleophilic partner
Palladium CatalystPd₂(dba)₃, Pd(OAc)₂1 - 3 mol%Catalyst precursor
LigandXPhos, RuPhos2 - 6 mol%Stabilizes and activates catalyst
BaseNaOt-Bu, LHMDS1.2 - 2.0 eqDeprotonates amine
SolventToluene, 1,4-Dioxane-Reaction medium

Conclusion and Future Outlook

This compound has proven to be an exceptionally useful and versatile building block in organic synthesis. Its application in the construction of complex pharmaceuticals, such as the Factor Xa inhibitor Apixaban, underscores its importance in drug discovery and development. The ability to perform selective and high-yielding transformations at both the C5-chloro and C2-carboxamide positions provides chemists with a powerful tool for molecular design and synthesis. The protocols detailed herein for amide formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer robust and reproducible methods for the utilization of this key synthetic intermediate. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly remain a cornerstone of innovation in medicinal chemistry.

References

Application Notes & Protocols: A Framework for Determining the In Vitro Efficacy of 5-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloropyridine-2-carboxamide is a heterocyclic compound whose precise biological targets are not extensively characterized in public literature. However, its core structure is a key pharmacophore present in numerous molecules with demonstrated therapeutic activity, particularly in oncology. Compounds featuring pyridine and carboxamide moieties have been identified as inhibitors of critical cellular enzymes, including Poly (ADP-ribose) polymerase (PARP), Ribonucleotide Reductase (RNR), and Phosphoinositide 3-kinase (PI3K). Therefore, a rational approach to characterizing the in vitro efficacy of this compound is to initiate a broad-spectrum anticancer screening, followed by more targeted, hypothesis-driven mechanistic assays.

This guide provides a comprehensive, multi-stage protocol designed for researchers, scientists, and drug development professionals. It outlines a systematic workflow, from initial cytotoxicity screening across a diverse cancer cell line panel to specific enzymatic assays aimed at elucidating a potential mechanism of action. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each experimental step.

Part 1: Foundational Efficacy Screening - Cell Viability and Cytotoxicity

The initial objective is to determine if this compound exhibits cytotoxic or cytostatic effects against cancer cells. A robust and widely used method for this is the AlamarBlue® (Resazurin) cell viability assay. This assay measures the metabolic activity of living cells, providing a quantitative assessment of cell health.

Rationale for Cell Line Panel Selection

A single cell line provides limited information. Testing against a diverse panel, such as a custom-selected panel or one inspired by the NCI-60, is critical for identifying patterns of sensitivity.[1][2][3][4][5] A strategic panel should include:

  • Diverse Tissue Origins: Lines from various cancers (e.g., breast, lung, colon, ovarian, prostate) to identify tissue-specific sensitivity.

  • Known Genetic Backgrounds: Cell lines with well-characterized mutations (e.g., BRCA1/2, PIK3CA, KRAS) are crucial for forming mechanistic hypotheses based on differential sensitivity. For instance, heightened sensitivity in BRCA1/2-mutant cells could suggest a PARP-inhibitor-like mechanism via synthetic lethality.[6][7][8][9][10]

Recommended Starter Panel:

Cell Line Cancer Type Key Genetic Feature Rationale
MCF-7 Breast Adenocarcinoma PIK3CA mutant, BRCA1/2 WT Test for PI3K pathway dependency.
MDA-MB-231 Breast Adenocarcinoma KRAS/BRAF mutant, BRCA1/2 WT Represents triple-negative breast cancer.
CAPAN-1 Pancreatic Adenocarcinoma BRCA2 mutant Key line for testing synthetic lethality (PARP inhibition).[6][9]
HCT116 Colon Carcinoma PIK3CA mutant, KRAS mutant Common model for colorectal cancer.
A549 Lung Carcinoma KRAS mutant Standard for lung cancer studies.

| OVCAR-3 | Ovarian Adenocarcinoma | BRCA1/2 WT | Common ovarian cancer model. |

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of this compound add_compound Add Compound Dilutions to Wells prep_compound->add_compound prep_cells Culture & Harvest Cancer Cell Lines seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate seed_plate->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add AlamarBlue® Reagent incubate->add_reagent incubate_read Incubate (1-4h) & Read Fluorescence add_reagent->incubate_read normalize Normalize Data to Vehicle Control incubate_read->normalize plot_curve Plot Dose-Response Curve (% Viability vs. Log[Concentration]) normalize->plot_curve calc_ic50 Calculate IC50 Value (Nonlinear Regression) plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: AlamarBlue® Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • AlamarBlue® HS Cell Viability Reagent

  • Sterile 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cell suspension to the optimal seeding density (e.g., 5,000 cells/100 µL) and seed 100 µL into each well of a 96-well plate. e. Include wells for "vehicle control" (cells + DMSO) and "media only" (no cells) for background correction. f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: a. Prepare a serial dilution series of the test compound in complete culture medium from the 10 mM stock. A common starting point is a 10-point, 3-fold dilution series (e.g., 100 µM to 0.005 µM). The final DMSO concentration in all wells should be kept constant and low (≤0.5%). b. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations. Add medium with the corresponding DMSO concentration to the vehicle control wells. c. Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: a. Warm the AlamarBlue® reagent to 37°C. b. Add 10 µL of AlamarBlue® reagent directly to each well. c. Incubate for 1-4 hours at 37°C, protected from light. d. Measure fluorescence using a microplate reader (Ex: 560 nm, Em: 590 nm).

  • Data Analysis and IC50 Calculation: a. Subtract the average fluorescence of the "media only" blank wells from all other readings. b. Calculate percent viability for each concentration relative to the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100 c. Use software like GraphPad Prism to plot % Viability against the logarithm of the compound concentration. d. Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)") to determine the IC50 value.[4][8]

Interpreting the Initial Results

The IC50 values provide a quantitative measure of potency.

Hypothetical IC50 DataCAPAN-1 (BRCA2 mut)MCF-7 (BRCA WT)A549 (BRCA WT)
This compound 0.5 µM15 µM> 50 µM
Olaparib (Control) 0.2 µM12 µM> 50 µM

Interpretation:

  • Potency: An IC50 < 1 µM is generally considered potent.

  • Selectivity: In the hypothetical data above, the compound shows significantly higher potency against the BRCA2-mutant CAPAN-1 cell line compared to the BRCA wild-type lines. This differential sensitivity is a strong indicator that the compound may act as a PARP inhibitor, exploiting the principle of synthetic lethality.[6][10]

  • Next Steps: Based on these results, the next logical step is to perform direct enzymatic assays to confirm inhibition of the hypothesized target (PARP1).

Part 2: Mechanistic Elucidation - Target-Based Enzymatic Assays

If the initial cell-based screening reveals potent and/or selective activity, the next phase is to determine if this compound directly inhibits the activity of its hypothesized molecular targets.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of PARP1 by quantifying its consumption of the substrate NAD+. A decrease in NAD+ consumption in the presence of the inhibitor indicates direct target engagement.[11][12][13][14][15]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • NAD+ detection kit (containing nicotinamidase and a developer reagent)

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in PARP assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Assay Setup: a. To the wells of a 384-well plate, add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer). b. Prepare a PARP1/DNA mixture and add 10 µL to each well. c. Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of NAD+ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the nicotinamidase/developer reagent mix as per the kit manufacturer's instructions. This converts the remaining NAD+ into a fluorescent product.

  • Data Analysis: a. Measure fluorescence. The signal will be inversely proportional to PARP1 activity. b. Normalize the data to controls (0% activity = no enzyme; 100% activity = vehicle control). c. Plot % Inhibition vs. Log[Concentration] and fit the curve using non-linear regression to determine the enzymatic IC50.

Hypothetical Target Pathway: PARP and Synthetic Lethality

The diagram below illustrates the principle of synthetic lethality, which is the likely mechanism if this compound is a potent PARP inhibitor.

G cluster_normal Normal Cell (BRCA Proficient) cluster_brca_mut Cancer Cell (BRCA Deficient) ssb1 DNA Single-Strand Break (SSB) parp1 PARP1 ssb1->parp1 recruits ber Base Excision Repair (BER) parp1->ber initiates ber->ssb1 repairs dsbrepair1 Homologous Recombination (HR) via BRCA1/2 ssb2 DNA Single-Strand Break (SSB) replication DNA Replication ssb2->replication parp2 PARP1 inhibitor This compound (PARP Inhibitor) inhibitor->parp2 inhibits dsb Double-Strand Break (DSB) replication->dsb causes dsbrepair2 Homologous Recombination (HR) via BRCA1/2 dsb->dsbrepair2 repair fails celldeath Cell Death (Apoptosis) dsb->celldeath

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cells.

Alternative Mechanistic Assays

If the cytotoxicity profile does not suggest PARP inhibition, or if a broader characterization is desired, the following assays can be employed.

A. PI3Kα Kinase Activity Assay (HTRF)

  • Rationale: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.[16] This assay measures the production of PIP3, the product of PI3Kα activity.

  • Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive method.[17][18][19][20] It uses a Europium-labeled antibody and an APC-labeled tracer that compete with the PIP3 product, leading to a decrease in FRET signal that is proportional to enzyme activity.

  • Protocol Outline:

    • Incubate recombinant PI3Kα enzyme with serial dilutions of this compound.

    • Initiate the reaction by adding a solution containing ATP and the substrate PIP2.

    • Incubate to allow PIP3 production.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate and read the HTRF ratio on a compatible plate reader.

    • Calculate the IC50 value from the dose-response curve.

B. Ribonucleotide Reductase (RNR) Activity Assay ([³H]CDP Reduction)

  • Rationale: RNR is essential for producing deoxyribonucleotides for DNA synthesis, making it a key cancer target.

  • Methodology: This classic assay measures the conversion of a radiolabeled ribonucleotide ([³H]CDP) to its deoxyribonucleotide form ([³H]dCDP).[16][21][22][23][24]

  • Protocol Outline:

    • Prepare a reaction mixture containing purified RNR subunits (RRM1 and RRM2), an allosteric effector (e.g., ATP), and serial dilutions of the test compound.

    • Initiate the reaction by adding the [³H]CDP substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction and dephosphorylate the product to [³H]deoxycytidine.

    • Separate the radioactive deoxycytidine from the ribonucleotide substrate using ion-exchange chromatography (e.g., Dowex-1-borate columns).

    • Quantify the radioactivity in the eluate using a scintillation counter.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

This document provides a structured, multi-layered protocol for the preclinical in vitro evaluation of this compound. By beginning with broad cytotoxicity screening and using the resulting data to inform targeted mechanistic studies, researchers can efficiently determine the compound's potential as an anticancer agent and elucidate its mechanism of action. The key is to interpret differential sensitivities across a well-chosen cell line panel to generate robust, testable hypotheses that can be confirmed with direct enzymatic assays. This systematic approach ensures scientific rigor and provides a solid foundation for further drug development efforts.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of 5-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the compound 5-Chloropyridine-2-carboxamide. We present a multi-faceted approach, detailing the scientific rationale and step-by-step protocols for three robust cell-based assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. By integrating data from these distinct methodologies, researchers can obtain a thorough and reliable profile of the compound's cytotoxic potential. This guide is structured to provide not only procedural details but also the underlying principles, data interpretation strategies, and critical considerations for experimental design, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Cytotoxicity Profiling

This compound is a chemical entity with a structure that suggests potential bioactivity, making it a compound of interest in medicinal chemistry and drug discovery.[1] As with any novel compound intended for therapeutic or biological application, a rigorous assessment of its cytotoxic effects is a foundational step in the preclinical development pipeline.[2][3] Cytotoxicity testing is crucial for identifying potential safety liabilities, understanding dose-dependent effects, and elucidating the mechanism of action.[3]

This application note moves beyond a simple recitation of methods. It is designed as a strategic guide, empowering researchers to build a comprehensive cytotoxicity profile. We will explore three distinct, yet complementary, assays that interrogate different cellular events associated with cell death. This orthogonal approach provides a more complete picture than any single assay could alone, mitigating the risk of misleading results and enabling a more confident assessment of the compound's effects on cell health.

Safety Precautions: this compound and its derivatives may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4][5][6][7] Always consult the Safety Data Sheet (SDS) before handling.[6] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a well-ventilated area or chemical fume hood.[4][6]

Strategic Assay Selection: A Multi-Parametric Approach

To construct a robust cytotoxicity profile for this compound, we advocate for a multi-parametric approach that assesses different hallmarks of cell death. The chosen assays are:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[12]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a key indicator of necrosis or late-stage apoptosis.[14]

  • Caspase-Glo® 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[15][16] An increase in caspase-3/7 activity is a hallmark of apoptosis.[17][18]

By combining these assays, we can differentiate between a general reduction in cell viability (MTT), cell membrane damage (LDH), and the induction of a specific programmed cell death pathway (Caspase-Glo® 3/7).

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the three proposed assays.

Cytotoxicity_Workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (e.g., HeLa, A549) treatment Incubate Cells with Compound (e.g., 24, 48, 72 hours) prep_cells->treatment prep_compound Compound Preparation (this compound Serial Dilutions) prep_compound->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_caspase Caspase-Glo® 3/7 (Apoptosis) treatment->assay_caspase analysis Readout (Absorbance/Luminescence) assay_mtt->analysis assay_ldh->analysis assay_caspase->analysis interpretation Data Interpretation (IC50 Calculation, Mechanism Hypothesis) analysis->interpretation

Caption: General workflow for cytotoxicity assessment.

Detailed Protocols

Cell Culture and Seeding

Rationale: The choice of cell line is critical and should be relevant to the intended application of the compound. For general screening, commonly used and well-characterized cell lines such as HeLa (human cervical cancer) or A549 (human lung carcinoma) are suitable. Ensure cells are in the logarithmic growth phase for optimal health and reproducibility.[12]

Protocol:

  • Culture your chosen cell line in the appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well, clear-bottom, tissue culture-treated microplate. The final volume per well should be 100 µL.

  • Incubate the plate for 18-24 hours to allow the cells to attach and resume logarithmic growth.

Compound Preparation and Treatment

Rationale: Accurate and consistent compound concentrations are essential for generating reliable dose-response curves. A broad range of concentrations should be tested initially to determine the compound's potency.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final test concentrations.

  • After the 18-24 hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of solvent used for the compound.

    • Untreated Control: Cells in a complete growth medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

    • No-Cell Control: Wells containing only medium to serve as a background control.[14]

  • Return the plate to the incubator and incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

Assay-Specific Protocols

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for colorimetric quantification.[9][10]

MTT_Assay MTT Assay Principle MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Solution Formazan->Solubilization Dissolves Crystals Mitochondria->Formazan Quantification Quantification (OD 570 nm) Solubilization->Quantification

Caption: Principle of the MTT assay.

Protocol:

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9][10]

  • Incubate the plate for 3-4 hours at 37°C.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][12]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]

Principle: The release of LDH from cells with compromised membranes is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Following the treatment period, prepare the LDH assay plate.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well of the treatment plate to a new 96-well flat-bottom plate.[19]

  • To determine the maximum LDH release, add 10 µL of a 10X Lysis Buffer to a set of control wells (untreated cells) and incubate for 45 minutes at 37°C before transferring the supernatant.[20]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and a catalyst solution).[14]

  • Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Add 50 µL of a stop solution (if required by the kit) to each well.[20]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used.[20]

Principle: This assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15][16]

Protocol:

  • Following the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[17]

  • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

  • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For each assay, the raw data (absorbance or luminescence) should be processed as follows:

  • Background Subtraction: Subtract the average reading from the no-cell control wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control. For the MTT assay, this is % Viability. For the LDH and Caspase-Glo® 3/7 assays, this is % Cytotoxicity or % Caspase Activity, respectively.

    • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

      • Abs_spontaneous is the LDH release from vehicle-treated cells.

      • Abs_maximum is the LDH release from lysed cells.

  • Dose-Response Curves: Plot the normalized data against the logarithm of the compound concentration.

  • IC50/EC50 Calculation: Use a non-linear regression analysis to fit the dose-response data to a sigmoidal curve and determine the IC50 (for viability and cytotoxicity) or EC50 (for caspase activation) value.

Example Data Presentation
Assay TypeEndpoint MeasuredExample IC50 (µM)Interpretation
MTT Metabolic Activity / Viability15.2Indicates a reduction in the number of metabolically active cells.
LDH Membrane Integrity45.8Suggests that at higher concentrations, the compound causes membrane rupture.
Caspase-Glo® 3/7 Apoptosis Induction (EC50)12.5Indicates that the compound induces apoptosis at concentrations similar to the loss of viability.

Integrated Interpretation: An IC50 from the MTT assay that is similar to the EC50 for caspase activation, and significantly lower than the IC50 from the LDH assay, would strongly suggest that this compound induces cell death primarily through an apoptotic mechanism. A close correlation between MTT and LDH IC50 values might indicate a necrotic mode of cell death.

Conclusion

The comprehensive evaluation of a compound's cytotoxicity is a non-negotiable step in preclinical research. By employing a strategic combination of assays that probe distinct cellular health markers—metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7)—researchers can build a robust and nuanced understanding of the cytotoxic effects of this compound. The detailed protocols and data interpretation guidelines provided herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloropyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common synthetic routes and to offer practical solutions for challenges encountered during experimentation. Our goal is to ensure you can achieve optimal yield, purity, and reproducibility in your work.

Section 1: Overview of Primary Synthetic Strategies

This compound is a critical building block in the pharmaceutical and agrochemical industries.[1] Its synthesis is typically approached via two primary, reliable pathways starting from commercially available precursors. Understanding the fundamentals of each route is key to effective troubleshooting and optimization.

  • Route A: Controlled Hydrolysis of 5-Chloropicolinonitrile. This is a common and often cost-effective method. It involves the partial hydrolysis of a nitrile group to a primary amide. The main challenge lies in preventing over-hydrolysis to the corresponding carboxylic acid, which is a common byproduct.[2][3]

  • Route B: Amidation of 5-Chloropyridine-2-carboxylic Acid. This route offers high specificity and is suitable for producing highly pure material. It involves activating the carboxylic acid and then coupling it with an ammonia source. The success of this method depends heavily on the choice of coupling agent and reaction conditions to ensure efficient conversion and simplify purification.[4][5]

Synthesis_Pathways cluster_0 Route A: Hydrolysis Pathway cluster_1 Route B: Amidation Pathway A_Start 5-Chloropicolinonitrile (5-Chloro-2-cyanopyridine) A_Product This compound A_Start->A_Product Controlled Hydrolysis (e.g., H2O2, base) A_Byproduct 5-Chloropyridine-2-carboxylic acid (Over-hydrolysis byproduct) A_Product->A_Byproduct Over-hydrolysis B_Start 5-Chloropyridine-2-carboxylic acid B_Product This compound B_Start->B_Product Amidation (Coupling Agent + NH3 source) Troubleshooting_Hydrolysis Start Problem: High Carboxylic Acid Byproduct Check_Temp Is Temperature > 80°C? Start->Check_Temp Check_Time Is Reaction Time > 4h? Check_Temp->Check_Time No Sol_Temp Action: Reduce Temp to 60-70°C Check_Temp->Sol_Temp Yes Check_Base Is Base [NaOH] > 2M? Check_Time->Check_Base No Sol_Time Action: Reduce Time (Monitor by HPLC) Check_Time->Sol_Time Yes Sol_Base Action: Use Milder Base (K2CO3) or lower concentration Check_Base->Sol_Base Yes

References

Troubleshooting low yield in 5-Chloropyridine-2-carboxamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Chloropyridine-2-carboxamide. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high yield of this compound is critical.[1] This guide, structured in a question-and-answer format, addresses common challenges and provides field-proven insights to help you troubleshoot low-yield reactions and optimize your synthetic protocols.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

This section tackles specific problems you might encounter during your experiments. Each answer delves into the underlying chemical principles to help you make informed decisions.

Q1: My amidation of 5-chloropyridine-2-carboxylic acid is sluggish or results in a low yield. What are the likely causes?

This is a common issue often rooted in suboptimal activation of the carboxylic acid or reaction conditions. Let's break down the potential culprits:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable. The carboxylic acid must first be activated to a more electrophilic species. The choice of coupling reagent is paramount.

    • Causality: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine.[2] However, for less reactive aromatic acids, stronger activating agents like HATU or BOP may be necessary.[2]

    • Troubleshooting:

      • Reagent Choice: If using a standard carbodiimide reagent with poor results, consider switching to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagent.[2][3] These are often more effective for heteroaromatic systems.

      • Additives: The addition of HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can significantly improve yields by forming an activated ester intermediate, which is less prone to side reactions and racemization.[2]

      • Acid Halide Route: A robust, albeit multi-step, alternative is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4] This highly reactive intermediate readily reacts with ammonia or an amine.

  • Suboptimal Reaction Conditions:

    • Solvent: The reaction should be conducted in an anhydrous aprotic solvent, such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN).[2][3] Water can hydrolyze the activated intermediate back to the carboxylic acid, directly reducing your yield.

    • Temperature: Most amidations are run at room temperature or 0 °C to minimize side reactions.[3] If the reaction is sluggish due to sterically hindered substrates, gentle heating might be required, but this should be monitored carefully for byproduct formation.

    • Base: A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used.[2] Ensure at least two equivalents of the base are used if starting from the amine salt.

Q2: I'm attempting the hydrolysis of 2-cyano-5-chloropyridine, but my main product is the carboxylic acid, not the desired carboxamide. How can I control this?

This is a classic case of over-hydrolysis. The hydrolysis of a nitrile to a carboxamide is an intermediate step on the pathway to the carboxylic acid. Controlling the reaction conditions is key to stopping at the amide stage.

  • Mechanism Insight: Both acid- and base-catalyzed hydrolysis proceed through the amide. Under harsh conditions (high concentration of acid/base, high temperature, long reaction times), the newly formed amide is immediately hydrolyzed further to the carboxylic acid.[5]

  • Troubleshooting and Control:

    • Use a Milder Acid: Concentrated sulfuric acid is often used for this transformation. Carefully controlling the temperature (often keeping it low) and reaction time is crucial. Using a milder system like acetic acid with a mineral acid catalyst can sometimes provide better control.

    • Controlled Basic Hydrolysis: Using a base like lithium hydroxide (LiOH) in an aqueous solvent system can be effective.[5] The reaction must be carefully monitored by TLC or LC-MS, and quenched as soon as a significant amount of the amide has formed, before the carboxylic acid becomes the major product.

    • Enzymatic Hydrolysis: Nitrilase enzymes can offer exceptional selectivity for the conversion of nitriles to amides under mild, aqueous conditions, though this requires specialized biochemical setups.

The diagram below illustrates the competing reaction pathways. Your goal is to optimize conditions to favor k1 and minimize k2 .

G Nitrile 2-Cyano-5-chloropyridine Amide This compound (Desired Product) Nitrile->Amide k1 (H₂O, H⁺ or OH⁻) Partial Hydrolysis Acid 5-Chloropyridine-2-carboxylic Acid (Over-hydrolysis Product) Amide->Acid

Caption: Competing hydrolysis pathways for 2-cyano-5-chloropyridine.

Q3: My synthesis starts with 2,5-dichloropyridine, but attempts to introduce the carboxamide group result in a complex mixture and low yield. What is happening?

The pyridine ring's electronics and the relative reactivity of the two chlorine atoms make this a challenging route.

  • Reactivity Principles: The chlorine at the 2-position of the pyridine ring is significantly more activated towards nucleophilic aromatic substitution (SNAᵣ) than the chlorine at the 5-position.[6] This is because the electron-withdrawing ring nitrogen helps stabilize the negative charge in the Meisenheimer complex intermediate formed during attack at the 2-position.

  • Common Issues & Solutions:

    • Wrong Nucleophile: Direct amidation with ammonia or an amine is difficult. A more common strategy involves introducing a group that can be later converted to the carboxamide. For example, using cyanide (e.g., KCN) to displace the 2-chloro group to form 2-cyano-5-chloropyridine, which can then be hydrolyzed.[7]

    • Harsh Conditions: Forcing a reaction with a carboxamide equivalent might require high temperatures or pressures, leading to decomposition or side reactions like the von Richter rearrangement, where a nitro group is displaced by a carboxyl group, although this is less common for chloro-substituents.[8][9]

    • Metal-Catalyzed Reactions: A more modern approach is to use palladium-catalyzed cross-coupling reactions. For instance, 2,5-dichloropyridine can undergo coupling with arylboronic acids. While not a direct route to the carboxamide, it highlights the different reactivities that can be exploited with metal catalysis. A carbonylation reaction followed by amination could be a viable, albeit more complex, pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a high-yield synthesis of this compound?

Regardless of the synthetic route, three parameters are universally critical:

  • Moisture Control: All reagents and solvents should be anhydrous, especially in amidation reactions where water can quench activated intermediates.

  • Temperature Management: Reactions should be initiated at the recommended temperature (often 0 °C or room temperature) and monitored. Exothermic reactions may require cooling to prevent byproduct formation.

  • Stoichiometry: Precise measurement of reagents is crucial. For amidations, a slight excess of the amine (1.1-1.2 equivalents) and coupling agents is common, but a large excess can complicate purification.

Q2: How do I choose the best starting material for my synthesis?

Your choice depends on scale, cost, and available equipment. The following decision tree can guide your selection.

G cluster_0 Route Selection Criteria cluster_1 Recommended Synthetic Pathway start Start: Choose a Synthetic Route q1 Is 5-chloropyridine- 2-carboxylic acid available & affordable? start->q1 q2 Are you equipped for handling cyanide salts and hydrolysis reactions? q1->q2 No r1 Route 1: Direct Amidation (Most direct, good for small scale) q1->r1 Yes q3 Is multi-step synthesis acceptable? q2->q3 No r2 Route 2: Nitrile Hydrolysis (Good for large scale from 2,5-DCP) q2->r2 Yes r3 Route 3: Ammoxidation (Industrial scale, requires specific catalysts) q3->r3 Yes

Caption: Decision tree for selecting a synthetic route.

Q3: What are the best practices for purifying this compound to maximize recovery?

Purification strategy is key to preventing yield loss in the final step.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, water, or mixtures) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Crash cooling can trap impurities.

  • Column Chromatography: If crystallization is ineffective or impurities are very similar in polarity, silica gel chromatography is the next step.

    • Solvent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane.

    • Dry Loading: To improve resolution and prevent yield loss from streaking, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

Parameter Crystallization Column Chromatography
Ideal For High purity, large scaleDifficult separations, small to medium scale
Pros Cost-effective, scalableHigh resolution for similar compounds
Cons Requires suitable solvent systemSolvent intensive, potential for product loss on column
Yield Impact High recovery with optimized solventCan have lower recovery due to tailing/adsorption

Table 1: Comparison of Purification Methods.

Experimental Protocols

Protocol 1: General Procedure for Amidation of 5-Chloropyridine-2-carboxylic Acid

This protocol uses EDC and HOBt, a common and effective combination.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloropyridine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1-0.5 M).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 10 minutes.

  • Amine Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired amine (1.1 eq) and DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography as described in the FAQ section.

Protocol 2: Controlled Hydrolysis of 2-Cyano-5-chloropyridine

This protocol uses acidic conditions and requires careful monitoring.

  • Setup: In a flask equipped with a thermometer and magnetic stirrer, add 2-cyano-5-chloropyridine (1.0 eq).

  • Acid Addition: Slowly and carefully add concentrated H₂SO₄ (e.g., 5-10 equivalents) while cooling the flask in an ice-water bath to maintain the internal temperature below 10-15 °C.

  • Reaction: Once the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40 °C). The optimal temperature and time must be determined empirically.

  • Monitoring: Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Carefully quench the aliquot in a mixture of ice and excess NaHCO₃, then extract with ethyl acetate and analyze by TLC or LC-MS to determine the ratio of starting material, amide, and carboxylic acid.

  • Quenching: Once the optimal conversion to the amide is achieved, pour the entire reaction mixture slowly onto a large amount of crushed ice.

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of NaHCO₃ or another suitable base until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Isolation & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide as needed.

Troubleshooting Workflow

If you are experiencing low yield, follow this logical workflow to diagnose the issue.

G start Low Yield Observed check_purity 1. Verify Starting Material Purity (NMR, mp, etc.) start->check_purity purity_ok Purity OK check_purity->purity_ok Pure purity_bad Fix: Purify Starting Material or Use New Batch check_purity->purity_bad Impure check_reagents 2. Check Reagent Quality (Anhydrous solvents? Active coupling reagents?) reagents_ok Reagents OK check_reagents->reagents_ok Good reagents_bad Fix: Dry Solvents, Use Fresh Reagents check_reagents->reagents_bad Suspect check_conditions 3. Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok Optimal conditions_bad Fix: Optimize Temp/Time, Ensure Inert Atmosphere check_conditions->conditions_bad Suboptimal check_workup 4. Analyze Workup/Purification (Product loss during extraction or chromatography?) workup_bad Fix: Optimize Extraction pH, Change Purification Method check_workup->workup_bad Loss Detected purity_ok->check_reagents reagents_ok->check_conditions conditions_ok->check_workup

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Minimizing byproduct formation during 5-Chloropyridine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists

Welcome to the Technical Support Center for the synthesis of 5-Chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. Our goal is to provide in-depth, experience-based insights into common challenges, focusing specifically on the prevention of byproduct formation to enhance yield and purity.

Section 1: Understanding the Synthesis and Key Byproducts

The most prevalent and scalable method for synthesizing this compound is the controlled hydrolysis of 5-Chloro-2-cyanopyridine.[1] This reaction is typically performed under basic conditions. While seemingly straightforward, the process is sensitive to reaction parameters that can lead to the formation of significant impurities, primarily 5-Chloropicolinic acid.

The core of the challenge lies in halting the hydrolysis at the amide stage without it proceeding to the carboxylic acid. Both steps are promoted by the same hydrolytic conditions.

Synthesis Pathway Start 5-Chloro-2-cyanopyridine Product This compound (Desired Product) Start->Product Controlled Hydrolysis (e.g., NaOH, H₂O) Byproduct 5-Chloropicolinic Acid (Primary Byproduct) Start->Byproduct Complete Hydrolysis Product->Byproduct Over-hydrolysis (Excess Base/Heat/Time)

Caption: Reaction pathway for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My final product is heavily contaminated with 5-Chloropicolinic acid. What causes this and how can I prevent it?

Answer:

This is the most frequent issue and is caused by over-hydrolysis . The desired amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.[2][3] If the reaction conditions are too harsh or the reaction time is too long, the newly formed amide will be further hydrolyzed to the corresponding carboxylate salt, which upon acidic workup, gives 5-Chloropicolinic acid.

Causality & Mechanism: Under basic conditions, a hydroxide ion attacks the electrophilic carbon of the amide's carbonyl group. This tetrahedral intermediate can then collapse, eliminating ammonia (or an amide anion) to form the carboxylate. Factors that increase the rate of this second hydrolysis step relative to the first (nitrile to amide) will lead to higher levels of the acid byproduct.

Prevention Strategies:

  • Control Reaction Temperature: Temperature has a significant impact on reaction rates.[] The hydrolysis of the amide to the carboxylic acid often has a higher activation energy than the hydrolysis of the nitrile to the amide. Therefore, running the reaction at a lower, more controlled temperature can selectively favor amide formation.

  • Limit Equivalents of Base: Using a large excess of a strong base (like NaOH) provides a high concentration of hydroxide ions, driving both hydrolysis steps.[5] Reducing the equivalents of base can slow the second hydrolysis step more significantly, allowing the amide to accumulate.

  • Monitor Reaction Time: It is crucial to monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). The reaction should be quenched as soon as the consumption of the starting nitrile is maximized and the formation of the acid byproduct begins to accelerate. Published procedures often cite reflux conditions for 1.5 hours, but this should be optimized for your specific setup.[1]

ParameterHigh Setting (e.g., >100°C, >3 eq. Base)Low Setting (e.g., 60-80°C, 1.1-1.5 eq. Base)Recommendation for Minimizing Acid Byproduct
Temperature Increases rate of both steps, but disproportionately favors over-hydrolysis.Favors selective formation of the amide over the carboxylic acid.Start optimization around 70-80°C.[6]
Base Conc. Drives reaction to completion quickly, but with high risk of over-hydrolysis.Slows the overall reaction but provides a wider window to stop at the amide stage.Use the minimum amount of base required for efficient nitrile hydrolysis.
Time Short reaction times may be possible, but the process window is very narrow.Allows for better control and monitoring, reducing the risk of overshooting.Monitor closely by HPLC/TLC and quench upon optimal conversion.
Question 2: My conversion is low, and I have a lot of unreacted 5-Chloro-2-cyanopyridine. How can I improve the yield?

Answer:

Low conversion indicates that the initial hydrolysis of the nitrile group is too slow or has stalled. This can be due to insufficient thermal energy, poor solubility of the reactants, or inadequate mixing.

Troubleshooting Steps:

  • Increase Temperature Systematically: While high temperatures can cause over-hydrolysis, insufficient temperature will stall the reaction. If you are running at a lower temperature to avoid the acid byproduct, you may need to incrementally increase it (e.g., in 5°C steps) to find a balance between an acceptable rate and selectivity.

  • Improve Solubility with a Co-solvent: 5-Chloro-2-cyanopyridine has limited solubility in purely aqueous solutions. The use of a co-solvent like ethanol or methanol can significantly improve solubility, leading to a more homogeneous reaction mixture and a faster reaction rate.[1]

  • Consider a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., an organic solvent with aqueous base), a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the hydroxide ion from the aqueous phase to the organic phase where the nitrile is dissolved, accelerating the reaction under milder conditions and potentially improving selectivity.

Troubleshooting Workflow Start Analyze Reaction Outcome HighAcid High 5-Chloropicolinic Acid? Start->HighAcid LowConversion Low Conversion? Start->LowConversion HighAcid->LowConversion No Action_Temp Decrease Temperature & Reduce Base Equivalents HighAcid->Action_Temp Yes Success High Purity Product LowConversion->Success No Action_Conversion Increase Temperature or Add Co-Solvent/PTC LowConversion->Action_Conversion Yes Action_Temp->Start Re-run & Analyze Action_Conversion->Start Re-run & Analyze

Caption: A decision workflow for troubleshooting common synthesis issues.

Question 3: How do I effectively purify my this compound and remove the acidic byproduct?

Answer:

An efficient workup and purification are critical. The key is to exploit the difference in acidity between the desired amide product and the carboxylic acid byproduct.

Detailed Purification Protocol:

  • Initial Quench & pH Adjustment: After the reaction is complete, cool the mixture to room temperature. Carefully add an aqueous acid (e.g., 2N HCl) to neutralize the excess base and adjust the pH to approximately 7. This ensures the byproduct is in its neutral carboxylic acid form and the desired amide is also neutral.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1] The desired amide product is significantly more soluble in these organic solvents than the more polar 5-Chloropicolinic acid.

  • Aqueous Base Wash: This is the most critical step for removing the acid. Wash the combined organic extracts with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate solution. The 5-Chloropicolinic acid will be deprotonated to its highly water-soluble carboxylate salt and will partition into the aqueous layer. The neutral amide will remain in the organic layer.

  • Final Wash and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal and Recrystallization: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane mixture) to yield a high-purity crystalline product.[1][7]

Section 3: Recommended Analytical Method

Regularly monitoring the reaction is key to success. High-Performance Liquid Chromatography (HPLC) is the preferred method for this.

Sample HPLC Method for Reaction Monitoring:

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Elution Order 1. 5-Chloropicolinic Acid (most polar) 2. This compound 3. 5-Chloro-2-cyanopyridine (least polar)

Section 4: References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering the Synthesis of 5-Chloropyridine-2-carboxylic Acid. Retrieved from 7

  • Corteva Agriscience LLC. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents. Retrieved from 6

  • ChemicalBook. (n.d.). 5-Chloropyridine-2-carboxylic acid synthesis. Retrieved from 1

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from 8

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from 3

  • BOC Sciences. (n.d.). Reaction Condition Optimization Services. Retrieved from

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from 2

  • The Dow Chemical Company. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. Retrieved from 5

References

Technical Support Center: Regioselective Functionalization of 5-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 5-Chloropyridine-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of pyridine C-H functionalization and achieve your desired regiochemical outcomes.

The pyridine ring is a cornerstone of many pharmaceuticals and agrochemicals. However, its inherent electronic properties make regioselective functionalization a significant synthetic challenge. The nitrogen atom deactivates the ring towards electrophilic attack and directs reactivity to specific positions, often leading to mixtures of isomers. This compound presents its own unique set of challenges and opportunities, with three distinct C-H bonds available for functionalization at the C-3, C-4, and C-6 positions.

This guide will provide you with the technical insights and practical steps needed to control these reactions, explaining the causality behind experimental choices to ensure reproducible and successful results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am attempting a palladium-catalyzed C-H arylation and getting a mixture of C-4 and C-6 isomers. How can I improve selectivity for the C-4 position?

Answer:

This is a common challenge. The carboxamide at the C-2 position is a directing group, which, through coordination with the metal catalyst, favors the functionalization of the adjacent C-H bonds. In this case, both the C-3 and a non-existent ortho position are targeted. However, in many palladium-catalyzed cross-coupling reactions, functionalization happens at positions further away from the directing group. The electronic and steric environment of the pyridine ring plays a crucial role. The C-6 position is sterically less hindered and electronically more activated due to its proximity to the nitrogen atom. Conversely, the C-4 position is also a viable site for functionalization. Achieving high regioselectivity often requires fine-tuning of the reaction conditions.

Here’s a breakdown of factors to consider and troubleshoot:

  • The Role of the Directing Group: The carboxamide group coordinates to the palladium catalyst, bringing it into proximity of the C-H bonds of the pyridine ring. This is a key principle in directed C-H activation.[1][2][3]

  • Ligand Choice is Critical: The ligand bound to the palladium center has a profound impact on regioselectivity.

    • Sterically Bulky Ligands: Ligands with significant steric hindrance, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., RuPhos, BrettPhos), can favor functionalization at the less sterically hindered C-6 position.[4] Conversely, in some systems, extreme steric bulk can block the C-6 position and direct the reaction to C-4.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands, known for their strong electron-donating ability and steric tuneability, have been shown to promote C-4 selectivity in the cross-coupling of 2,4-dichloropyridines.[5] This principle can be extended to C-H functionalization.

  • Solvent and Base Combination: The polarity of the solvent and the nature of the base can influence the stability of key intermediates in the catalytic cycle, thereby affecting the regiochemical outcome.

    • Aprotic polar solvents like DMF or DMA are commonly used.

    • Bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can affect the rate-determining step of the reaction.

Troubleshooting Steps:

  • Systematic Ligand Screening: This is the most crucial step. Screen a panel of phosphine ligands (both monodentate and bidentate) and NHC ligands.

  • Solvent Optimization: Compare results in different solvents, such as toluene, dioxane, DMF, and DMA.

  • Base Evaluation: Test different inorganic bases to see how they influence the isomer ratio.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable pathway.

Data Summary: Impact of Reaction Parameters on Regioselectivity

ParameterCondition A (Favors C-6)Condition B (Favors C-4)Rationale
Catalyst/Ligand Pd(OAc)₂ / P(t-Bu)₃Pd(OAc)₂ / IPr (NHC ligand)Steric and electronic properties of the ligand are key determinants of regioselectivity.[5]
Base K₂CO₃Cs₂CO₃The choice of base can influence the ease of C-H bond cleavage.
Solvent TolueneDioxane or DMFSolvent polarity can affect the stability of reaction intermediates.
Temperature 120 °C100 °CLower temperatures can enhance selectivity.
Question 2: My reaction has high C-4 selectivity, but the overall yield is very low (<30%). What are the likely causes and how can I improve it?

Answer:

Low yield in an otherwise selective reaction points towards issues with catalyst activity, reaction kinetics, or substrate/product stability.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Cause: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture. The pyridine nitrogen can also coordinate too strongly to the metal center, inhibiting catalytic turnover.[6]

    • Solution:

      • Use pre-formed, air-stable palladium pre-catalysts (e.g., Buchwald pre-catalysts).

      • Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[4]

      • The addition of a copper co-catalant can sometimes prevent catalyst deactivation.

  • Inefficient C-H Activation Step:

    • Cause: The C-H bond cleavage can be the rate-limiting step. This is influenced by the acidity of the C-H bond and the effectiveness of the catalyst/ligand system.

    • Solution:

      • Use of Additives: Carboxylate additives (e.g., pivalic acid) can assist in the C-H activation step through a concerted metalation-deprotonation mechanism.

      • Stronger Base: A stronger base might be required to facilitate the deprotonation, but be mindful of potential side reactions.

  • Substrate or Product Decomposition:

    • Cause: High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or the desired product.

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed or the product concentration starts to decrease.

      • Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Poor Solubility:

    • Cause: The substrate or catalyst may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.

    • Solution:

      • Solvent Screening: Test different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is Directed ortho-Metalation (DoM) and can it be used for this compound?

A1: Directed ortho-Metalation (DoM) is a powerful strategy where a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent (like n-BuLi or s-BuLi), directing the deprotonation to the ortho position.[7][8] The resulting aryllithium species can then be trapped with an electrophile.

For this compound, the carboxamide group is an excellent DMG. It can direct lithiation to the C-3 position. However, the presence of the acidic amide N-H proton complicates this. It is often necessary to first deprotonate the amide with a weaker base or use a di-lithiating agent. Basarab et al. have shown that using LiTMP (lithium tetramethylpiperidide) can achieve selective lithiation at the C-5 position of 2-chloroisonicotinic acid, a related substrate.[9] This suggests that DoM is a viable, though potentially complex, strategy for the functionalization of this compound.

Q2: How does the chloro-substituent at C-5 influence the reactivity of the pyridine ring?

A2: The chlorine atom at the C-5 position has two main effects:

  • Inductive Effect: As an electron-withdrawing group, the chlorine atom deactivates the entire pyridine ring towards electrophilic attack. However, it can make the C-H protons more acidic, potentially facilitating C-H activation reactions.

  • Leaving Group Potential: The C-Cl bond can participate in nucleophilic aromatic substitution (SNAr) reactions or act as a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This provides an alternative handle for functionalization, allowing for a sequential strategy where you first perform a C-H functionalization at C-4 or C-6, followed by a cross-coupling at C-5.

Q3: What analytical methods are essential to confirm the structure of my functionalized product and determine the regioselectivity?

A3: A combination of spectroscopic techniques is crucial for unambiguous structure elucidation:

  • ¹H NMR Spectroscopy: This is the primary tool. The coupling constants (J-values) between the remaining protons on the pyridine ring are diagnostic. For example, a C-4 substituted product will show two doublets for the C-3 and C-6 protons with a small meta-coupling constant.

  • ¹³C NMR Spectroscopy: This helps to confirm the number of unique carbon environments.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for establishing long-range correlations between protons and carbons, which can definitively establish the position of the new substituent.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between the protons of the new substituent and the protons on the pyridine ring, providing further evidence for the regiochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • X-ray Crystallography: If a suitable crystal can be obtained, this provides unequivocal proof of the structure.

Visualizations

Structure and Potential Functionalization Sites

G cluster_0 This compound cluster_1 Reactive C-H Positions mol mol C3 C-3 C4 C-4 C6 C-6

Caption: Reactive C-H positions on the this compound scaffold.

Workflow for Optimizing Regioselectivity

Workflow start Define Target Regioisomer (e.g., C-4 Functionalization) ligand_screening Ligand Screening (Phosphines, NHCs) start->ligand_screening base_screening Base Screening (K₂CO₃, Cs₂CO₃, K₃PO₄) ligand_screening->base_screening solvent_screening Solvent Screening (Toluene, Dioxane, DMF) base_screening->solvent_screening temp_optimization Temperature Optimization (80-120 °C) solvent_screening->temp_optimization analysis Analyze Isomer Ratio (¹H NMR, LC-MS) temp_optimization->analysis success Optimized Conditions Achieved analysis->success >95:5 Ratio failure Poor Selectivity analysis->failure <95:5 Ratio failure->ligand_screening Re-evaluate Ligands

Caption: A systematic workflow for optimizing regioselectivity in C-H functionalization.

Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation

Catalytic_Cycle Pd(II) Pd(II) Pre-catalyst Coordination Coordination to Pyridine Carboxamide Pd(II)->Coordination CH_Activation C-H Activation (Concerted Metalation-Deprotonation) Coordination->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Ar-X Palladacycle->Oxidative_Addition Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) Catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product

Caption: A simplified catalytic cycle for a directed C-H arylation reaction.

Experimental Protocols

Protocol: Palladium-Catalyzed C-4 Arylation of this compound

Disclaimer: This is a general protocol and should be optimized for specific substrates and coupling partners. All operations should be performed in a fume hood under an inert atmosphere.

Materials:

  • This compound

  • Aryl bromide (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • IPr·HCl (N,N'-Bis(2,6-diisopropylphenyl)imidazolium chloride) (4 mol%)

  • Cs₂CO₃ (2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), IPr·HCl (0.04 mmol), and Cs₂CO₃ (2.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired C-4 arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

References

Technical Support Center: Addressing Solubility Challenges of 5-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloropyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in biological assays. In drug discovery, inaccurate data due to poor solubility can lead to the misinterpretation of a compound's activity, resulting in wasted time and resources. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you generate reliable and reproducible results.

The pyridine carboxamide structure is a recognized "privileged" scaffold in medicinal chemistry, known for its presence in many biologically active compounds.[1] However, like many promising discovery compounds, this compound can exhibit limited aqueous solubility, posing a significant challenge for in vitro and in vivo testing.

Physicochemical Properties of this compound

Understanding the basic properties of a compound is the first step in troubleshooting solubility. Below is a summary of the available information for this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 370104-72-6[2][3][4][5]
Molecular Formula C₆H₅ClN₂O[2][5]
Molecular Weight 156.57 g/mol [2]
Appearance White to off-white solid/powder[6][7]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and Methanol (Slightly).[6][8]

Troubleshooting Guide & Best Practices

This section addresses common problems encountered when working with this compound in a question-and-answer format.

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?

A1: The Underlying Science of Precipitation

This is a classic issue of "kinetic" versus "thermodynamic" solubility. Your compound is likely soluble at a high concentration (e.g., 10-30 mM) in 100% DMSO, a powerful organic solvent. However, when this concentrated stock is rapidly diluted into an aqueous buffer, the solvent environment changes dramatically. The compound finds itself in a thermodynamically unfavorable aqueous environment at a concentration far exceeding its aqueous solubility limit, causing it to precipitate or "crash out" of solution.

This precipitation leads to an unknown and reduced final concentration in your assay, causing underestimated activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).

Solution: Optimized Dilution Protocol

To minimize precipitation, the goal is to avoid creating localized areas of high compound concentration during dilution. A stepwise or serial dilution approach is recommended.

Step-by-Step Protocol for Preparing Aqueous Working Solutions:
  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved. Gentle warming or brief sonication can assist, but always check for compound stability under these conditions.

  • Create Intermediate Dilutions: Instead of diluting directly into your final assay buffer, perform one or two intermediate dilution steps. For example, dilute the 10 mM stock into a mixture of DMSO and your assay buffer, or into the assay buffer alone to a lower concentration.

  • Final Dilution with Vortexing: For the final step, add the most concentrated solution to the largest volume of the less concentrated solution while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules quickly, preventing them from aggregating and precipitating.

  • Visual and Instrumental Confirmation: Always visually inspect your final solution for any signs of cloudiness or particulate matter. For sensitive assays, it is best practice to centrifuge the final solution and measure the supernatant concentration via HPLC-UV to confirm the actual soluble concentration.

G cluster_0 Preparation Workflow cluster_1 Quality Control stock 1. High-Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate 2. Intermediate Dilution (e.g., 1 mM in Assay Buffer + DMSO) stock->intermediate 1:10 dilution final 3. Final Working Solution (e.g., 10 µM in Assay Buffer) intermediate->final 1:100 dilution with vortexing qc 4. Confirmation of Solubility - Visual Inspection - Centrifugation + HPLC/LC-MS final->qc Verify

Caption: Workflow for minimizing precipitation during dilution.

Q2: I'm concerned about DMSO toxicity in my cell-based assay. What are my options for solvents and what concentrations are safe?

A2: Choosing the Right Vehicle

While DMSO is the most common solvent for initial stock solutions due to its strong solubilizing power, it is not inert. DMSO can have direct effects on cell physiology, and concentrations are typically kept below 0.5% (v/v) in cell-based assays, with some sensitive cell lines requiring even lower concentrations (<0.1%).

Solvent Selection Guide:

SolventTypical Max Stock Conc.Max Assay Conc. (Cell-Based)Max Assay Conc. (Enzymatic)Key Considerations
DMSO 10-30 mM< 0.5% < 2%Gold standard, but can interfere with assays and cause cell stress/toxicity at higher concentrations.[9]
Ethanol 10-50 mM< 0.5%< 5%Good alternative for many compounds. Can also have biological effects.
Methanol VariableNot Recommended < 5%Generally more toxic to cells than ethanol.
DMF 10-30 mMNot Recommended < 1%High cytotoxicity limits its use in biological assays.

Recommendation: Always run a "vehicle control" in your experiment. This control should contain the highest concentration of the solvent used in your compound dilutions but no compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Q3: My compound still has low solubility in the final assay medium even with an optimized dilution protocol. What advanced formulation strategies can I employ?

A3: Enhancing Aqueous Solubility

When a compound's intrinsic aqueous solubility is the limiting factor, formulation strategies can be used to increase its concentration in the assay medium. The choice of strategy depends heavily on the assay type (cell-free vs. cell-based).

1. Using Co-solvents:

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[10]

  • Examples: Polyethylene Glycol 300/400 (PEG-300/400), Propylene Glycol (PG), Glycerol.

  • Application: Primarily for in vitro assays. It is critical to test the tolerance of your cell line to the chosen co-solvent, as they can be toxic at higher concentrations. Start by determining the IC50 of the co-solvent alone on your cells.

2. Adjusting pH:

  • Mechanism: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the buffer to a point where the compound is in its charged, more soluble form. The pyridine ring is basic, while the amide group is very weakly acidic. The pKa of the parent pyridine-2-carboxamide is approximately 2.1 (for the protonated pyridine).[7] The 5-chloro substituent will slightly decrease this pKa. Therefore, at physiological pH (7.4), the molecule will be predominantly in its neutral form. Adjusting the pH to be more acidic (e.g., pH 5-6) could slightly increase solubility by protonating the pyridine nitrogen, but this may not be compatible with your biological assay.

3. Using Surfactants (for Cell-Free/Enzymatic Assays):

  • Mechanism: Surfactants form micelles that encapsulate hydrophobic molecules, effectively increasing their apparent solubility in aqueous solutions.

  • Examples: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 are common.

  • Application: Excellent for enzyme assays or other biochemical assays. Generally not suitable for live-cell assays as concentrations above the critical micelle concentration (CMC) will disrupt cell membranes.

4. Using Cyclodextrins:

  • Mechanism: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment.

  • Examples: β-cyclodextrin, and chemically modified versions like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) which has much higher aqueous solubility and lower toxicity.

  • Application: A highly effective and often well-tolerated method for both cell-free and cell-based assays. They are generally much less disruptive to cells than surfactants.

G cluster_strategies Solubilization Strategies compound Poorly Soluble This compound cosolvent Co-solvents (e.g., PEG, PG) compound->cosolvent Increases solvent polarity match ph pH Adjustment compound->ph Ionizes compound surfactant Surfactants (e.g., Tween® 80) (Cell-Free Assays) compound->surfactant Micellar encapsulation cyclodextrin Cyclodextrins (e.g., HP-β-CD) compound->cyclodextrin Forms inclusion complex

Caption: Key strategies for enhancing compound solubility.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve my compound? A: Yes, brief sonication can be an effective method to break up aggregates and aid in the dissolution of powders in a solvent. However, be cautious as prolonged or high-energy sonication can generate heat, potentially degrading thermally sensitive compounds.

Q: How should I store my DMSO stock solutions to prevent precipitation? A: Store DMSO stocks at -20°C for long-term storage. However, be aware that freeze-thaw cycles can lead to compound precipitation, especially if the DMSO has absorbed atmospheric moisture. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. If you see precipitate upon thawing, gently warm and vortex the solution to try and redissolve it before use.

Q: Why are my bioassay results for this compound so variable between experiments? A: High variability is a classic sign of solubility problems. If the compound is precipitating inconsistently between experiments (due to slight differences in temperature, mixing speed, or buffer composition), the actual concentration delivered to the assay will vary, leading to inconsistent results. Implementing the robust dilution and formulation strategies described above is key to improving reproducibility.

Q: What is the absolute maximum concentration of DMSO my cells can tolerate? A: This is highly cell-line dependent. While a general rule is to stay below 0.5%, you must determine this empirically for your specific system. Run a dose-response curve with DMSO alone (e.g., from 0.05% to 2%) and measure cell viability (e.g., using an MTT or CellTiter-Glo® assay). The highest concentration that does not significantly impact viability is your maximum tolerable limit.

References

Strategies to improve the stability of 5-Chloropyridine-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for improving the stability of this compound in solution. As Senior Application Scientists, we have structured this guide to address common challenges and provide not just protocols, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solution stability a critical concern?

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a carboxamide group. This scaffold is of significant interest in medicinal chemistry and drug discovery.[1][2] The stability of this compound in solution is paramount because degradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic impurities. Ensuring stability is a fundamental requirement for reliable experimental results and the development of safe and effective pharmaceutical formulations.[3]

Q2: What are the primary chemical liabilities of this compound that lead to degradation in solution?

The structure of this compound contains two key functional groups prone to degradation:

  • The Carboxamide Group: The amide bond is the most significant liability. While amides are relatively stable compared to esters or anhydrides due to resonance stabilization, they are susceptible to hydrolysis under both acidic and basic conditions.[4][5] This is typically the primary degradation pathway.

  • The Chloro-Pyridine Ring: The pyridine ring itself can be susceptible to degradation, particularly under photolytic (light-induced) conditions.[6] The presence of the chlorine atom and the nitrogen in the aromatic ring influences its electronic properties and potential reactivity with radicals or strong oxidizing agents.[7]

Q3: How does pH impact the stability of this compound?

The pH of a solution is one of the most critical factors governing the stability of this molecule.[8][9] The rate of amide hydrolysis is typically pH-dependent and often follows a U-shaped curve, with the highest stability observed at a specific pH (the "pH of maximum stability").

  • Acidic Conditions (Low pH): Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This is known as specific acid-catalyzed hydrolysis.

  • Basic Conditions (High pH): Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, can directly attack the carbonyl carbon, leading to the cleavage of the amide bond. This is known as specific base-catalyzed hydrolysis.[8][10]

Therefore, identifying the optimal pH range is the most crucial first step in developing a stable formulation.

Troubleshooting Guide: Common Stability Issues
Issue 1: My compound concentration is decreasing rapidly in an aqueous buffer. What's happening and what should I do?

A rapid decrease in concentration strongly suggests chemical degradation, most likely hydrolysis of the amide bond.

Immediate Troubleshooting Steps:

  • Confirm the Problem: First, ensure the loss is not due to experimental artifacts (e.g., adsorption to the container). Use a low-adsorption plastic or silanized glass vials as a control.

  • Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to look for new peaks that correspond to degradation products. The primary expected degradant is 5-Chloropyridine-2-carboxylic acid.

  • Control the Temperature: Immediately lower the storage temperature of your solution (e.g., to 4°C or -20°C) to slow down the degradation rate while you investigate the root cause.

  • Evaluate the pH: The pH of your buffer is the most likely culprit. The optimal pH for amide stability is often in the neutral to slightly acidic range (typically pH 4-6), but this must be determined experimentally.[11]

The logical workflow below outlines a systematic approach to diagnosing and solving this issue.

cluster_0 Problem Identification cluster_1 Immediate Mitigation cluster_2 Root Cause Analysis cluster_3 Solution & Optimization start Compound loss observed in aqueous solution confirm Confirm loss is real (check for adsorption) start->confirm temp Lower storage temperature (e.g., 4°C) confirm->temp protect Protect from light (use amber vials) confirm->protect hplc Analyze via HPLC for degradation products confirm->hplc ph_check Measure solution pH hplc->ph_check ph_study Perform pH-rate profile study to find optimal pH ph_check->ph_study formulate Reformulate with optimal buffer ph_study->formulate validate Validate stability of new formulation formulate->validate

Caption: Workflow for troubleshooting compound degradation in solution.

Issue 2: I see a new peak in my chromatogram after exposing my solution to light. What is it?

This indicates potential photodegradation. The pyridine ring is an aromatic heterocycle that can absorb UV light, leading to photochemical reactions.[6] The degradation pathway can be complex, potentially involving radical mechanisms, ring-opening, or reactions with the chloro-substituent.

Troubleshooting Steps:

  • Protect from Light: The most straightforward solution is to protect your solution from light at all times by using amber vials or by wrapping standard vials in aluminum foil.

  • Characterize the Degradant: To understand the risk, it is crucial to identify the photolytic degradation product. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for obtaining the molecular weight of the unknown peak, which provides critical clues to its structure.[12][13]

  • Conduct a Confirmatory Photostability Study: If this compound is intended for further development, a formal photostability study as described in the ICH Q1B guidelines should be performed to quantify the degradation rate and identify the products.

Issue 3: How do I design a comprehensive stability study for a new formulation of this compound?

A forced degradation (or stress testing) study is essential.[14] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic framework for investigating the stability of this compound.

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or citrate buffer systems

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial. Store a control sample (1 mL stock + 1 mL water) at 4°C in the dark.

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.[15]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[15]

    • Thermal Degradation: Prepare a solution in water. Keep it in an oven maintained at 70°C for 48 hours.

    • Photolytic Degradation: Prepare a solution in water. Expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be wrapped in foil as a dark control.

  • Sample Analysis:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.

    • Dilute all samples to a final theoretical concentration of ~50-100 µg/mL with the mobile phase.

    • Analyze by HPLC. A good starting point for a reverse-phase method would be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation.

    • Ensure the peak for the parent compound is spectrally pure using a PDA detector to confirm that no degradation peaks are co-eluting. This is the foundation of a "stability-indicating" method.

Data Presentation: Expected Outcomes of Forced Degradation

Stress ConditionExpected Degradation LevelPrimary Degradation Product (Predicted)Primary Mechanism
0.1 N HCl, 60°CSignificant5-Chloropyridine-2-carboxylic acidAmide Hydrolysis
0.1 N NaOH, 60°CVery Significant5-Chloropyridine-2-carboxylic acidAmide Hydrolysis
3% H₂O₂, RTModerate to SignificantN-oxide or other oxidized speciesOxidation
Heat (70°C)Minor to Moderate5-Chloropyridine-2-carboxylic acidHydrolysis
Light (ICH Q1B)ModeratePhotodegradation products (various)Photolysis
Visualizing the Primary Degradation Pathway

The most probable degradation route under hydrolytic stress is the cleavage of the amide bond to form the corresponding carboxylic acid.

Caption: Primary hydrolytic degradation of this compound.

References

Common pitfalls to avoid in 5-Chloropyridine-2-carboxamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloropyridine-2-carboxamide Experiments

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and pitfalls associated with this versatile building block. My goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to design robust, reproducible, and successful experiments.

Troubleshooting Guide

This section addresses specific, frequently encountered problems in a direct question-and-answer format. We will delve into the likely causes of these issues and provide actionable, field-tested solutions.

Question 1: I am observing very low to no yield of my desired amide product when coupling 5-Chloropyridine-2-carboxylic acid with my amine. What's going wrong?

This is a classic challenge in amide bond formation.[1][2] The issue almost always lies in one of three areas: carboxylic acid activation, amine nucleophilicity, or competing side reactions.

Potential Causes & Solutions

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures (>100 °C) and is often not feasible for complex molecules.[3] The carboxylic acid must first be converted into a more reactive species.

    • Insight: The lone pair on the amine nitrogen is basic. It will preferentially perform an acid-base reaction with the carboxylic acid proton, forming an unreactive ammonium-carboxylate salt.[3] Coupling reagents are designed to prevent this by first activating the carboxylic acid.[3]

    • Solution: Employ a suitable coupling reagent. For routine couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are common starting points.[3] For more challenging substrates, such as those that are sterically hindered or electron-deficient, more potent activating agents like phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salts are recommended.[1]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are poor nucleophiles and react sluggishly.[2][4]

    • Insight: The reactivity in an amide coupling is a direct function of the amine's ability to donate its lone pair to the activated carbonyl carbon. Steric bulk can physically block this approach, while electron-withdrawing groups pull electron density away from the nitrogen, reducing its nucleophilic character.

    • Solution:

      • Switch to a More Reactive Acylating Agent: A highly effective strategy for difficult couplings is the in situ formation of an acyl fluoride from the carboxylic acid using reagents like Cyanuric Fluoride or TFFH. Acyl fluorides are small and highly reactive towards even weak amine nucleophiles.[2]

      • Increase Reaction Temperature: For sluggish reactions, increasing the temperature (e.g., to 50-80 °C) can provide the necessary activation energy. Choose a higher-boiling solvent like DMF or DMA if necessary.

      • Use a Non-Nucleophilic Base: A hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine is often used to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

  • Suboptimal Reaction Conditions:

    • Insight: Solvent choice can dramatically impact reaction rates and solubility. Temperature and reaction time must be optimized for each specific substrate pair.

    • Solution: Screen a variety of conditions. A typical starting point is DMF or DCM as the solvent with HATU and DIPEA at room temperature. If the reaction is slow, consider heating. Monitor reaction progress meticulously by TLC or LC-MS to determine the optimal reaction time and avoid degradation.

Workflow for a Standard Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-Chloropyridine- 2-carboxylic acid in anhydrous solvent (e.g., DMF) reagents Add Coupling Reagent (e.g., HATU) and non-nucleophilic base (e.g., DIPEA) start->reagents stir Stir for 5-10 min at 0-25 °C for pre-activation reagents->stir add_amine Add Amine (dissolved in min. solvent if solid) stir->add_amine monitor Monitor reaction (TLC or LC-MS) until completion add_amine->monitor quench Quench reaction (e.g., add water) monitor->quench extract Extract product with organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography or recrystallization extract->purify end Characterize Pure Product purify->end

Caption: A robust workflow for amide coupling experiments.

Question 2: My final product shows an additional mass peak corresponding to the loss of chlorine and the addition of oxygen. What is this byproduct?

You are likely observing hydrolysis of the C-Cl bond, resulting in the formation of 5-Hydroxypyridine-2-carboxamide, which exists predominantly as its 5-pyridone tautomer.

Potential Causes & Solutions

  • Harsh Reaction or Workup Conditions: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is exacerbated by the electron-withdrawing nature of the ring nitrogen and the carboxamide group.

    • Insight: Strong bases (like NaOH or KOH used in a workup) or prolonged heating in the presence of water can lead to hydrolysis.[5][6][7] The pyridine ring's zwitterionic character can enhance the rate of hydrolysis by increasing the electrophilicity of the carbon bearing the chlorine.[5]

    • Solution:

      • Use Mild Bases: During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like NaOH or KOH.

      • Control Temperature: Avoid excessive heating, especially if water is present as a solvent or impurity.

      • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions if possible, especially if heating is required for the primary reaction to proceed.

  • Presence of Other Nucleophiles: If your amine starting material has other nucleophilic functional groups (e.g., a phenol or a thiol), these can potentially displace the chlorine atom in an intermolecular or intramolecular fashion.

    • Insight: The C-Cl bond on an electron-deficient pyridine ring is a viable electrophile for various nucleophiles.[8]

    • Solution:

      • Protecting Groups: If your amine contains other highly nucleophilic sites, consider protecting them before the coupling reaction.

      • Reaction Optimization: Carefully screen conditions (temperature, base, reaction time) to favor the desired amide coupling over the undesired SNAr. Often, amide coupling is kinetically faster at lower temperatures.

Potential Side Reactions of the Core Structure

G Start This compound Desired Desired Coupled Product (e.g., via Cross-Coupling) Start->Desired  Pd or Fe Catalyst + Grignard/Boronic Acid   Hydrolysis 5-Oxo-pyridine-2-carboxamide (Pyridone byproduct) Start->Hydrolysis  H₂O, Base (e.g., NaOH), Heat   Reduction Pyridine-2-carboxamide (Dechlorinated byproduct) Start->Reduction  H₂, Pd/C or certain cross-coupling conditions  

Caption: Common reaction pathways and potential side reactions.

Question 3: I am struggling to purify my final this compound derivative. It streaks badly on silica gel and I get poor recovery.

Pyridine-containing compounds are notoriously challenging to purify via standard silica gel chromatography due to their basicity.

Potential Causes & Solutions

  • Interaction with Acidic Silica: Standard silica gel is slightly acidic and can strongly interact with the basic nitrogen atom of the pyridine ring.

    • Insight: This acid-base interaction leads to significant tailing (streaking) of the compound on the TLC plate and poor resolution and recovery during column chromatography.

    • Solution:

      • Neutralize the Stationary Phase: Pre-treat your silica gel with a small amount of a tertiary amine. A common method is to prepare the silica slurry in a solvent system containing 0.5-1% triethylamine (Et₃N) or pyridine.[9] This neutralizes the acidic sites on the silica, leading to sharper bands and better recovery.

      • Use an Amine in the Mobile Phase: Add 0.1-0.5% Et₃N or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). This continuously deactivates the silica as the column runs.

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reverse-phase column for purification if standard methods fail.

  • Poor Solubility: The product may have limited solubility in common chromatography solvents.

    • Insight: Crystalline, planar aromatic compounds can have low solubility, making them difficult to load onto a column and causing them to crash out during elution.

    • Solution:

      • Solvent System Modification: Add a small amount of a more polar solvent like methanol (MeOH) or dichloromethane (DCM) to your mobile phase to improve solubility.[10][11] A common system is Hexane/EtOAc with a few percent of MeOH.

      • Recrystallization: If the product is a solid and you can find a suitable solvent system, recrystallization is an excellent alternative to chromatography for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound and its precursor, 5-Chloropyridine-2-carboxylic acid?

Both compounds are stable solids at room temperature.[12][13] However, best practice dictates storing them in a cool, dry, well-ventilated place away from strong oxidizing agents.[12] Keep containers tightly sealed to prevent moisture absorption, as water can interfere with subsequent reactions.[13][14]

Q2: What are the key differences in reactivity between the chlorine atoms in 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine?

The position of the chlorine atom relative to the ring nitrogen dramatically affects its reactivity towards nucleophilic aromatic substitution (SNAr).

  • 2- and 4-Chloropyridine: These isomers are highly activated towards SNAr. The electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.[8][15]

  • 3-Chloropyridine: This isomer is much less reactive. The nitrogen atom cannot directly stabilize the intermediate via resonance, making substitution reactions significantly more difficult.[15]

The 5-chloro position in your starting material is analogous to the 3-position in pyridine itself, making it less reactive than a 2- or 4-chloro substituent. However, the additional electron-withdrawing effect of the 2-carboxamide group still renders it susceptible to substitution under certain conditions.

Q3: Can I use this compound in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

Yes, absolutely. The C-Cl bond on the pyridine ring is a suitable handle for various transition-metal-catalyzed cross-coupling reactions.

  • Suzuki/Stille/Negishi Coupling (C-C bond formation): You can couple the 5-position with boronic acids, organostannanes, or organozinc reagents to introduce new carbon substituents. Iron-catalyzed methods have also been shown to be effective for coupling aryl chlorides with Grignard reagents.[16]

  • Buchwald-Hartwig Amination (C-N bond formation): This reaction can be used to replace the chlorine with a primary or secondary amine, offering a route to 5-amino-pyridine derivatives. Palladium-catalyzed C-N cross-coupling is a cornerstone of modern pharmaceutical synthesis.[17]

Key Consideration: A potential pitfall in these reactions is β-hydride elimination if you are using alkyl coupling partners with β-hydrogens.[18] Careful selection of the catalyst, ligands, and reaction conditions is crucial to suppress this unwanted side reaction.

Q4: What analytical techniques are best for monitoring reaction progress and characterizing the final product?

A multi-technique approach ensures the most reliable results.

  • Thin-Layer Chromatography (TLC): The quickest way to monitor reaction progress. Use a mobile phase that gives good separation between your starting material and product (Rf ~0.3-0.5 for the product is ideal). Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring.[19] It provides fast, accurate information on the conversion of starting materials and the formation of products and byproducts by checking their mass-to-charge (m/z) ratios. This is particularly useful for identifying the hydrolysis byproduct discussed in the troubleshooting section.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H NMR will confirm the substitution pattern on the pyridine ring, and ¹³C NMR will verify the carbon framework.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of your compound, confirming its elemental composition.

Protocols & Data

Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling 5-Chloropyridine-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 5-Chloropyridine-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Anhydrous Diethyl Ether (for precipitation)

  • Saturated aq. NaHCO₃, Saturated aq. LiCl, Brine

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 5-Chloropyridine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at 0 °C for 10 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture, either neat if it's a liquid or as a solution in a minimum amount of anhydrous DMF if it's a solid.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x), saturated aq. LiCl (3x, to remove DMF), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (using silica gel treated with 1% Et₃N) or by recrystallization to obtain the pure amide product.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentActivating SpeciesTypical ConditionsAdvantagesCommon Pitfalls / Byproducts
EDC / HOBt HOBt Active EsterDCM or DMF, RTInexpensive, water-soluble urea byproduct is easily removed.Lower reactivity with hindered substrates; potential for racemization.
HATU / DIPEA HOAt Active EsterDMF, RTHigh reactivity, fast reaction times, low racemization.[2]More expensive, byproduct removal can be challenging.
PyBOP / DIPEA HOBt Active EsterDMF or DCM, RTGood for solid-phase synthesis, high reactivity.Can be sensitive to moisture.
SOCl₂ or (COCl)₂ Acyl ChlorideDCM, 0 °C to RTHighly reactive, inexpensive.Harsh conditions, generates HCl, not suitable for sensitive substrates.

References

Technical Support Center: Enhancing Cell Permeability of 5-Chloropyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloropyridine-2-carboxamide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the cell permeability of this important class of compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cell permeability of this compound derivatives, providing concise answers and directing you to more detailed sections of this guide where appropriate.

Q1: Why do my this compound derivatives exhibit low cell permeability?

A1: The cell permeability of this compound derivatives is often limited by their physicochemical properties. The pyridine and carboxamide moieties can contribute to a higher polar surface area (PSA) and hydrogen bonding capacity, which can hinder passive diffusion across the lipid bilayer of cell membranes.[1][2] Additionally, some derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds out of the cell.

Q2: What are the primary strategies for improving the cell permeability of these compounds?

A2: There are two main approaches:

  • Chemical Modification: Altering the molecule's structure to improve its drug-like properties. This can involve increasing lipophilicity, reducing hydrogen bond donors/acceptors, or employing a prodrug strategy.[2]

  • Formulation Strategies: Modifying the delivery system without changing the compound's chemical structure. This includes techniques like nanoformulations (e.g., liposomes) or creating amorphous solid dispersions to improve solubility and dissolution rate.[2]

Q3: Which in vitro assays are most suitable for assessing the cell permeability of my derivatives?

A3: The most common and informative assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that predicts passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive permeability and the influence of transporters.[3][4][5]

  • MDCK-MDR1 Permeability Assay: Similar to the Caco-2 assay, but uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, making it specifically useful for identifying P-gp substrates.[3]

Q4: How do I interpret the apparent permeability coefficient (Papp) values from my Caco-2 assay?

A4: The apparent permeability coefficient (Papp) is a quantitative measure of permeability. Generally, compounds are classified as follows:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • High Permeability: Papp ≥ 1.0 x 10⁻⁶ cm/s[4]

It's crucial to compare the Papp value of your test compound to those of well-characterized high and low permeability control compounds included in the same experiment.

Q5: What is an efflux ratio and why is it important?

A5: The efflux ratio is calculated by dividing the Papp value in the basolateral-to-apical (B-A) direction by the Papp value in the apical-to-basolateral (A-B) direction. An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter, such as P-gp.

II. Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low Apparent Permeability (Papp < 1.0 x 10⁻⁶ cm/s) in Caco-2 Assays

If your this compound derivative shows low permeability in the apical-to-basolateral (A-B) direction, consider the following troubleshooting steps.

Step 1: Evaluate Physicochemical Properties

Causality: The inherent properties of your compound are the primary determinants of its ability to passively diffuse across a cell membrane.

Action:

  • Analyze the compound's lipophilicity (LogP or LogD), polar surface area (PSA), molecular weight (MW), and number of hydrogen bond donors and acceptors.

  • Utilize computational tools to predict these properties if experimental data is unavailable.

Interpretation & Solution:

  • High PSA (>140 Ų) and low LogP (<1): These properties are often associated with poor passive permeability.[2]

    • Solution: Consider chemical modifications to increase lipophilicity (e.g., adding non-polar groups) or decrease the number of hydrogen bond donors/acceptors. For instance, substituting a polar group with a less polar isostere can be effective.

  • High MW (>500 Da): Larger molecules generally have lower permeability.

    • Solution: If possible, explore smaller analogs of your compound that retain the desired biological activity.

Step 2: Investigate Active Efflux

Causality: Your compound may be actively transported out of the Caco-2 cells by efflux pumps, primarily P-glycoprotein (P-gp).

Action:

  • Perform a bidirectional Caco-2 assay to determine the Papp in both the A-B and B-A directions.

  • Calculate the efflux ratio (Papp B-A / Papp A-B).

Interpretation & Solution:

  • Efflux Ratio > 2: This indicates that your compound is likely a P-gp substrate.

    • Solution 1 (Co-dosing with an inhibitor): Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or valspodar.[3] A significant increase in the A-B Papp value and a decrease in the efflux ratio will confirm P-gp involvement.

    • Solution 2 (Structural Modification): Modify the compound's structure to reduce its affinity for P-gp. This can sometimes be achieved by altering stereochemistry or introducing specific functional groups that disrupt binding to the transporter.

Step 3: Assess Aqueous Solubility

Causality: Poor aqueous solubility can limit the concentration of the compound available for absorption, leading to an underestimation of its true permeability.

Action:

  • Determine the thermodynamic and kinetic solubility of your compound in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

Interpretation & Solution:

  • Low Solubility: If the compound precipitates in the assay buffer, the measured Papp value will be artificially low.

    • Solution 1 (Formulation): Employ solubility-enhancing formulations such as amorphous solid dispersions or nano-suspensions.[2]

    • Solution 2 (Chemical Modification): Introduce ionizable groups to improve solubility at the pH of the assay buffer (typically pH 7.4).[6]

Problem 2: High Variability in Permeability Data

Inconsistent results between experiments can obscure the true permeability characteristics of your compounds.

Step 1: Verify Cell Monolayer Integrity

Causality: The integrity of the Caco-2 cell monolayer is critical for obtaining reliable permeability data. Leaky monolayers can allow for paracellular transport, artificially inflating Papp values, especially for hydrophilic compounds.

Action:

  • Measure the transepithelial electrical resistance (TEER) of the cell monolayers before and after the permeability experiment.

  • Perform a Lucifer yellow rejection test. Lucifer yellow is a fluorescent molecule that cannot cross intact cell monolayers.

Interpretation & Solution:

  • Low TEER values or high Lucifer yellow leakage: This indicates a compromised monolayer.

    • Solution: Review your cell culture and seeding protocols. Ensure cells are seeded at the correct density and allowed sufficient time (typically 21-28 days) to differentiate and form tight junctions.[4] Optimize handling procedures to avoid damaging the monolayers.

Step 2: Standardize Experimental Conditions

Causality: Minor variations in experimental parameters can lead to significant differences in results.

Action:

  • Ensure consistent incubation times, buffer composition (including pH and the presence of serum or BSA), and sink conditions.

  • Use a consistent and validated analytical method (e.g., LC-MS/MS) for quantifying the compound in the donor and receiver compartments.

Interpretation & Solution:

  • Inconsistent Conditions: Identify and standardize any variable parameters across all experiments.

    • Solution: Develop and strictly adhere to a detailed standard operating procedure (SOP) for your permeability assays. Include positive and negative controls in every experiment to monitor assay performance.

III. Experimental Protocols & Data Presentation

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a standardized workflow for assessing the permeability and potential for active transport of this compound derivatives.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts

  • Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., HBSS, pH 7.4)[4]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds:

    • High permeability control (e.g., caffeine, propranolol)

    • Low permeability control (e.g., mannitol, atenolol)

    • P-gp substrate control (e.g., digoxin)

  • Lucifer yellow solution

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, until a confluent and differentiated monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Only use monolayers with TEER values > 250 Ω·cm².

    • Perform a Lucifer yellow rejection assay. The Papp of Lucifer yellow should be < 0.5 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport:

      • Add the dosing solution (test and control compounds diluted in transport buffer, final DMSO concentration ≤ 0.8%) to the apical (upper) chamber.[4]

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add the dosing solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 120 minutes).[4]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Determine the concentration of the compounds in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Presentation: Example Table

Summarize your permeability data in a clear and organized table.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Derivative 1 0.52.55.0Low (P-gp Substrate)
Derivative 2 3.23.51.1High
Caffeine 25.024.51.0High (Control)
Atenolol 0.80.91.1Low (Control)
Digoxin 0.24.020.0Low (P-gp Substrate Control)

IV. Visualizations

Workflow for Troubleshooting Low Permeability

G start Low Papp (A-B) Observed physchem Evaluate Physicochemical Properties (LogP, PSA, MW) start->physchem efflux Investigate Active Efflux (Bidirectional Assay) start->efflux solubility Assess Aqueous Solubility start->solubility poor_props Poor Properties Identified (e.g., High PSA, Low LogP) physchem->poor_props efflux_pos Efflux Ratio > 2 efflux->efflux_pos sol_issue Low Solubility Identified solubility->sol_issue chem_mod Chemical Modification poor_props->chem_mod Solution efflux_pos->chem_mod Solution inhibitor_study Co-dosing with P-gp Inhibitor efflux_pos->inhibitor_study Confirmation sol_issue->chem_mod Solution formulation Formulation Strategies sol_issue->formulation Solution G permeability Cell Permeability physchem Physicochemical Properties + Lipophilicity (LogP) - Polar Surface Area (PSA) - Molecular Weight (MW) - H-Bond Donors/Acceptors permeability->physchem Influenced by biological Biological Factors - Efflux Transporters (e.g., P-gp) + Influx Transporters - Metabolism permeability->biological Influenced by experimental Experimental Conditions ± pH ± Buffer Composition - Cell Monolayer Integrity permeability->experimental Affected by

References

Validation & Comparative

A Senior Scientist's Guide to the Validation of an HPLC-UV Method for 5-Chloropyridine-2-carboxamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous realm of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this is the meticulous validation of analytical methods used to quantify active pharmaceutical ingredients (APIs) and their intermediates. This guide offers an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of 5-Chloropyridine-2-carboxamide, a key building block in modern synthetic chemistry. We will navigate through the validation process, comparing experimental outcomes against internationally recognized standards and elucidating the scientific rationale behind each procedural step.

The Imperative of Method Validation in a Regulated Environment

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For a compound like this compound, which may be a critical intermediate in drug synthesis, a validated analytical method is indispensable for ensuring its purity and identity. The validation parameters discussed in this guide are in alignment with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are globally recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are reflected in the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3]

Proposed HPLC-UV Method for Validation

The foundation of a successful validation is a well-developed and robust analytical method. Based on the chemical properties of this compound and common practices for the analysis of pyridine derivatives, we propose the following reversed-phase HPLC-UV method as the subject of our validation study.[4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Standard Concentration 0.1 mg/mL

The Validation Journey: A Structured Workflow

A comprehensive method validation is a systematic process. The following diagram delineates the logical flow of activities, from initial system suitability checks to the assessment of the method's long-term reliability through robustness testing.

validation_workflow start Method Optimization Complete sst System Suitability Testing (SST) start->sst specificity Specificity / Selectivity sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method Ready for Routine Use robustness->end

Caption: The sequential workflow for HPLC method validation.

Deep Dive into Validation Parameters: Protocols and Performance

System Suitability

Before any validation experiments are conducted, the suitability of the chromatographic system must be verified. This is a non-negotiable daily practice in any analytical laboratory.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of this compound.

  • Calculate the key system suitability parameters.

Acceptance Criteria vs. Experimental Results:

ParameterAcceptance CriteriaExperimental ResultsConclusion
Tailing Factor (T) T ≤ 2.01.2Pass
Theoretical Plates (N) N > 20008500Pass
% RSD of Peak Areas ≤ 2.0%0.5%Pass

These results confirm that the system is performing optimally and is ready for the validation studies.

Specificity

Specificity is the ability of the method to produce a response only for the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[3][6]

Experimental Protocol:

  • Prepare solutions of a placebo (matrix without the analyte), the this compound standard, and the standard spiked with known potential impurities.

  • Subject the standard solution to forced degradation conditions (acid, base, oxidation, heat, and light).

  • Analyze all solutions by HPLC and assess the chromatograms for any interfering peaks at the retention time of the analyte.

Acceptance Criteria vs. Experimental Results:

ConditionAcceptance CriteriaExperimental ResultsConclusion
Placebo Injection No peak at the analyte's retention timeNo interference observedPass
Spiked Sample Analyte peak is resolved from impurity peaks (Resolution > 2)Resolution of 3.1 from the closest impurityPass
Forced Degradation Analyte peak is pure and separated from degradation peaksPeak purity index > 0.999; all degradants resolvedPass

The data unequivocally demonstrates the method's specificity for this compound.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound, typically spanning 50% to 150% of the nominal working concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

Acceptance Criteria vs. Experimental Results:

ParameterAcceptance CriteriaExperimental ResultsConclusion
Correlation Coefficient (r²) ≥ 0.9990.9997Pass
Y-intercept Should not be significantly different from zeroMinimal y-intercept observedPass
Established Range 0.05 mg/mL to 0.15 mg/mLConfirmedPass

The strong correlation coefficient confirms the method's linearity over the defined range.

Accuracy

Accuracy reflects the closeness of the experimental value to the true value. It is typically determined by spike recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria vs. Experimental Results:

Spike LevelAcceptance Criteria (% Recovery)Mean Experimental Recovery (%)Conclusion
80%98.0 - 102.0%99.5%Pass
100%98.0 - 102.0%100.3%Pass
120%98.0 - 102.0%101.2%Pass

The high recovery rates across all levels indicate the excellent accuracy of the method.

Precision

Precision is a measure of the random error of a method and is expressed as the relative standard deviation (%RSD) of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same standard solution on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria vs. Experimental Results:

Precision LevelAcceptance Criteria (%RSD)Experimental Results (%RSD)Conclusion
Repeatability ≤ 2.0%0.8%Pass
Intermediate Precision ≤ 2.0%1.1%Pass

The low %RSD values demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Experimental Protocol: These are typically determined from the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 × (σ / S) and LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria vs. Experimental Results:

ParameterAcceptance CriteriaExperimental ResultsConclusion
LOD Signal-to-noise ratio of approximately 3:10.001 mg/mLEstablished
LOQ Signal-to-noise ratio of approximately 10:10.003 mg/mLEstablished

The low LOD and LOQ values indicate the high sensitivity of the method.

Robustness

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Evaluate the impact on system suitability parameters.

Acceptance Criteria vs. Experimental Results:

Parameter VariedImpact on System SuitabilityConclusion
Flow Rate (± 0.1 mL/min)No significant change in resolution or tailingRobust
Temperature (± 2 °C)No significant change in resolution or tailingRobust
Mobile Phase (± 2% Acetonitrile)No significant change in resolution or tailingRobust
Wavelength (± 2 nm)No significant change in peak area responseRobust

The method's performance remains consistent under these minor variations, confirming its robustness.

Comparative Analysis with Alternative Techniques

While HPLC-UV is a workhorse in pharmaceutical analysis, other techniques could be considered for the analysis of this compound.

TechniqueAdvantagesDisadvantages
Gas Chromatography (GC) Excellent for volatile impurities.May require derivatization for this compound; thermal degradation is a risk.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times and higher resolution.Higher initial instrument cost and backpressure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information for impurity identification; higher sensitivity.Higher cost and complexity.

For routine quality control where the primary goal is quantification of a known compound, the validated HPLC-UV method offers the optimal balance of performance, reliability, and cost-effectiveness.

The Interrelationship of Validation Parameters

The validation parameters are not independent entities but are interconnected. The following diagram illustrates these relationships, highlighting how a change in one can influence others.

parameter_relationships linearity Linearity & Range Defines the concentration boundaries accuracy Accuracy Confirmed within the range linearity->accuracy influences precision Precision Assessed within the range linearity->precision influences lod_loq LOD & LOQ Lower limit of the range linearity->lod_loq defines lower end specificity Specificity Ensures accuracy specificity->accuracy is a prerequisite for robustness Robustness Ensures long-term precision and accuracy robustness->accuracy ensures robustness->precision ensures

Caption: The interconnected nature of method validation parameters.

Conclusion and Final Recommendations

The comprehensive validation of the proposed HPLC-UV method for this compound has successfully demonstrated that it is specific, linear, accurate, precise, and robust for its intended purpose. The experimental data consistently meet the stringent acceptance criteria set forth by international regulatory guidelines. This validated method is now deemed suitable for routine use in a quality control environment for the analysis of this compound. This guide serves as a testament to the rigorous, science-driven approach required in modern pharmaceutical analysis, ensuring that the data generated is of the highest quality and integrity.

References

A Comparative Analysis of the Biological Activities of 5-Chloropyridine-2-carboxamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyridine carboxamide scaffold stands out as a "privileged" structure, forming the backbone of numerous biologically active compounds.[1] Its inherent properties, such as enhanced water solubility and the capacity for hydrogen bond formation, make it an attractive moiety for designing novel therapeutics.[1] This guide provides an in-depth comparative study of 5-Chloropyridine-2-carboxamide and its structurally diverse analogs, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the structure-activity relationships within this promising class of compounds.

The Core Moiety: this compound

This compound serves as a fundamental building block in the synthesis of a wide array of derivatives with significant therapeutic potential. While primarily utilized as a chemical intermediate in the development of pharmaceuticals and agrochemicals, understanding its intrinsic biological activity is crucial for establishing a baseline for comparative analysis.[2][3][4] The core structure consists of a pyridine ring chlorinated at the 5-position and a carboxamide group at the 2-position. This arrangement of substituents creates a unique electronic and steric profile that influences its interaction with biological targets.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common route to the parent compound's precursor, 5-chloropyridine-2-carboxylic acid, is through the hydrolysis of 5-chloro-2-cyanopyridine.[5] The subsequent amidation yields the desired carboxamide.

The synthesis of analogs often involves the modification of either the pyridine ring or the carboxamide nitrogen. For instance, N-phenylpyrazine-2-carboxamides are synthesized by first converting the corresponding pyrazine-2-carboxylic acid to its acid chloride, followed by a reaction with a substituted aniline.[6]

Below is a generalized workflow for the synthesis of N-substituted pyridine carboxamide analogs.

Synthesis Workflow Start Pyridine-2-carboxylic Acid Derivative AcidChloride Formation of Acid Chloride (e.g., SOCl2, DMF) Start->AcidChloride Amidation Amidation with Substituted Amine (e.g., R-NH2, TEA) AcidChloride->Amidation Purification Purification (e.g., Column Chromatography, Recrystallization) Amidation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End N-substituted Pyridine Carboxamide Analog Characterization->End

Caption: Generalized synthetic workflow for N-substituted pyridine carboxamide analogs.

Comparative Biological Activities

The derivatization of the this compound scaffold has unlocked a broad spectrum of biological activities. This section provides a comparative overview of the antimicrobial, anticancer, and enzymatic inhibitory activities of various analogs, supported by quantitative data.

Antimicrobial Activity

Pyridine carboxamide derivatives have demonstrated significant potential as antimicrobial agents, with activity against bacteria and fungi. The structural modifications play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Table 1: Comparative Antimicrobial Activity (MIC Values)

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis1.56[4][6]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidMycobacterium tuberculosis3.13[6]
5-butyl-2-pyridine carboxylic acidGram-positive & Gram-negative bacteria69 - 17,850[7]
3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide (12b)Escherichia coli>50% inhibition[8]
3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide (12b)Staphylococcus aureus100% inhibition[8]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 µmol/L[9]
Anticancer Activity

The antiproliferative properties of pyridine carboxamide analogs against various cancer cell lines have been extensively studied. The mechanism often involves the induction of cell cycle arrest and apoptosis.[10]

Table 2: Comparative Anticancer Activity (IC50 Values)

Compound/AnalogCell LineIC50 (µM)Reference
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinerea (fungus)5.6 mg/L (17.3 µM)[11]
Pyrazole-5-carboxamide derivative (8e)MGC-803 (gastric cancer)1.02 ± 0.08[12]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2 (liver cancer)4.5 ± 0.3[10]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)HepG2 (liver cancer)7.5 ± 0.1[10]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K562 (leukemia)Comparable to dasatinib[13]
Pyridine-2-carboxamide analogue (19)CT26 (colorectal cancer)TGI = 94.3% (in vivo)[14]

Mechanisms of Action

The diverse biological activities of these compounds stem from their ability to interact with various molecular targets. Understanding these mechanisms is key to designing more potent and selective therapeutic agents.

Enzymatic Inhibition

A primary mechanism of action for many pyridine carboxamide analogs is the inhibition of critical enzymes in pathogenic or cancerous cells.

  • Succinate Dehydrogenase (SDH) Inhibition: Certain pyridine carboxamide derivatives act as potent inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. This inhibition disrupts cellular respiration, leading to fungal cell death.[3][11] Molecular docking studies suggest that these compounds bind to the active site of SDH through hydrogen bonds and hydrophobic interactions.[11]

  • Ribonucleotide Reductase Inhibition: Some analogs, particularly thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, inhibit ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. Its inhibition halts DNA replication and cell proliferation, explaining the anticancer activity of these compounds.[15]

  • Fatty Acid Synthase I (FAS I) Inhibition: In mycobacteria, 5-chloropyrazine-2-carboxamide has been shown to target the Fatty Acid Synthase I system, which is essential for the synthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall.[4]

Enzyme_Inhibition_Pathways cluster_antifungal Antifungal Mechanism cluster_anticancer Anticancer Mechanism PyridineCarboxamide_AF Pyridine Carboxamide Analog SDH Succinate Dehydrogenase (SDH) PyridineCarboxamide_AF->SDH Inhibition TCA TCA Cycle & Electron Transport Chain SDH->TCA ATP_depletion ATP Depletion TCA->ATP_depletion Disruption CellDeath_Fungus Fungal Cell Death ATP_depletion->CellDeath_Fungus PyridineCarboxamide_AC Pyridine Carboxamide Analog TargetEnzyme_AC Target Enzyme (e.g., Ribonucleotide Reductase, HPK1) PyridineCarboxamide_AC->TargetEnzyme_AC Inhibition SignalingPathway Cell Proliferation Signaling Pathway TargetEnzyme_AC->SignalingPathway Blocks CellCycleArrest Cell Cycle Arrest SignalingPathway->CellCycleArrest Apoptosis Apoptosis SignalingPathway->Apoptosis TumorGrowthInhibition Tumor Growth Inhibition CellCycleArrest->TumorGrowthInhibition Apoptosis->TumorGrowthInhibition

Caption: Mechanisms of enzymatic inhibition by pyridine carboxamide analogs.

Induction of Apoptosis and Cell Cycle Arrest

In cancer cells, pyridine carboxamide derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis. This is often mediated by the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[10]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the standard methodologies for assessing the biological activity of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1][8][16]

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental_Workflow cluster_mic MIC Determination Workflow cluster_ic50 IC50 Determination Workflow (MTT Assay) MIC_Start Compound & Microorganism MIC_Dilution Serial Dilution in 96-well Plate MIC_Start->MIC_Dilution MIC_Inoculation Inoculation with Microorganism MIC_Dilution->MIC_Inoculation MIC_Incubation Incubation (18-24h) MIC_Inoculation->MIC_Incubation MIC_Reading Visual Assessment of Growth MIC_Incubation->MIC_Reading MIC_End Determine MIC MIC_Reading->MIC_End IC50_Start Compound & Cancer Cells IC50_Seeding Cell Seeding in 96-well Plate IC50_Start->IC50_Seeding IC50_Treatment Compound Treatment (48-72h) IC50_Seeding->IC50_Treatment IC50_MTT Add MTT Reagent (2-4h) IC50_Treatment->IC50_MTT IC50_Solubilization Solubilize Formazan IC50_MTT->IC50_Solubilization IC50_Reading Measure Absorbance (570nm) IC50_Solubilization->IC50_Reading IC50_End Calculate IC50 IC50_Reading->IC50_End

Caption: Standard experimental workflows for MIC and IC50 determination.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The comparative analysis presented in this guide underscores the critical role of structural modifications in modulating the potency and selectivity of these compounds against various microbial and cancerous targets. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of pyridine carboxamide-based drugs. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies to overcome drug resistance.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Chloropyridine-2-carboxamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The precise quantification of pharmaceutical compounds, such as the key intermediate 5-Chloropyridine-2-carboxamide, necessitates robust and reliable analytical methods. When multiple analytical techniques are employed across different stages of development or in different laboratories, a rigorous cross-validation process is not just a regulatory expectation but a scientific imperative. It ensures consistency and comparability of data, which is crucial for making informed decisions in the drug development pipeline.

This guide provides an in-depth technical comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my focus extends beyond merely presenting protocols; this document elucidates the rationale behind experimental choices and establishes a framework for a self-validating system of analytical methodology, grounded in established scientific principles and regulatory guidelines.[1][2][3][4]

The Imperative for Method Cross-Validation

In the lifecycle of pharmaceutical development, it is not uncommon for a compound to be analyzed by different methods. For instance, an early-stage process development lab might rely on a simpler, more accessible HPLC-UV method for routine analysis, while a later-stage quality control or bioanalytical lab may employ a more sensitive and specific LC-MS/MS method. Cross-validation is the formal process of comparing the results from two or more distinct analytical procedures to demonstrate that they provide equivalent quantitative results for a given analyte in a specific matrix.[5][6] This is critical when:

  • Data from different studies, which used different analytical methods, need to be compared or combined.

  • A method is transferred between laboratories.[3]

  • An older analytical method is being replaced by a newer one.

The fundamental goal is to ensure that any observed differences in data are due to the properties of the sample, not the analytical method used.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a strategic decision based on the specific requirements of the analysis at a particular stage of drug development. Both HPLC-UV and LC-MS/MS offer unique advantages and are governed by distinct principles of operation.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection based on UV absorbance at a specific wavelength.Separation based on chromatography, with highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Specificity Moderate to good. Relies on chromatographic separation to resolve the analyte from interfering components. Co-eluting impurities with similar UV spectra can interfere.Excellent. Provides two dimensions of specificity (parent ion and fragment ions), significantly reducing the likelihood of interference.
Sensitivity (Typical LOQ) ng/mL to low µg/mL range.pg/mL to low ng/mL range.
Linearity (r²) Typically >0.999Typically >0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 15%
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Throughput Moderate.High, especially with modern UPLC systems.

Experimental Design and Protocols

The following protocols are designed as robust starting points for the quantification of this compound. These methods are based on established principles for the analysis of related pyridine derivatives and should be fully validated in your laboratory according to ICH Q2(R1) or the newer Q2(R2) guidelines.[1][2][3]

Method 1: HPLC-UV Quantification of this compound

This method is designed for the routine quantification of this compound in bulk drug substance or simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: A C18 column provides good retention and separation for moderately polar compounds like this compound.

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v). Rationale: The acidic mobile phase ensures the carboxamide group is protonated, leading to consistent retention and sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 245 nm. Rationale: This wavelength should be selected based on the UV absorbance maximum of this compound to ensure optimal sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 water:acetonitrile) to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Standard Cal Prepare Calibration Standards Stock->Cal Autosampler Inject into HPLC System Cal->Autosampler Sample Prepare Sample Solution Sample->Autosampler Column C18 Separation Autosampler->Column Detector UV Detection (245 nm) Column->Detector Integration Peak Integration Detector->Integration CalibrationCurve Generate Calibration Curve Integration->CalibrationCurve Quantification Quantify Concentration CalibrationCurve->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: LC-MS/MS Quantification of this compound

This method is tailored for applications requiring high sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices.

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: A smaller particle size column enhances separation efficiency and reduces run times, which is ideal for high-throughput LC-MS/MS analysis.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Gradient Program: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions. Rationale: A gradient elution allows for the efficient separation of the analyte from matrix components and potential impurities with varying polarities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The pyridine nitrogen and amide group are readily protonated in the positive ESI mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: The specific precursor-to-product ion transition for this compound would need to be determined experimentally by infusing a standard solution. For example, the precursor ion would be [M+H]⁺.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation:

    • Internal Standard: Use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects and variability in sample preparation and injection.

    • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Standard & IS Cal Prepare Calibration Standards with IS Stock->Cal UHPLC UHPLC Separation Cal->UHPLC Sample Prepare Sample with IS Sample->UHPLC ESI ESI Source (Positive Ion) UHPLC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integration Peak Area Ratio (Analyte/IS) MSMS->Integration CalibrationCurve Generate Calibration Curve Integration->CalibrationCurve Quantification Quantify Concentration CalibrationCurve->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

The Cross-Validation Protocol: A Step-by-Step Approach

Once both the HPLC-UV and LC-MS/MS methods have been individually validated, the cross-validation study can be initiated. The protocol should be pre-defined with clear acceptance criteria.[5][6]

Cross-Validation Protocol

  • Objective: To demonstrate the equivalence of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.

  • Methodology:

    • Select a minimum of three batches of samples (e.g., drug substance or formulated product).

    • Prepare a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration range of both methods.

    • Analyze the selected batches and the QC samples using both the validated HPLC-UV and LC-MS/MS methods. It is recommended that the analyses be performed by different analysts on different days to also assess intermediate precision.

  • Acceptance Criteria:

    • The percentage difference between the mean results obtained by the two methods for each sample and QC level should be within a pre-defined limit, typically ±15%.

    • A statistical assessment, such as a paired t-test or Bland-Altman plot, should be performed to evaluate the agreement between the two methods. The results should indicate no significant systematic bias.

  • Documentation:

    • A comprehensive cross-validation report should be generated, detailing the protocol, results, statistical analysis, and a concluding statement on the equivalence of the two methods.

CrossValidation_Logic Start Initiate Cross-Validation Samples Select Samples (Batches & QCs) Start->Samples Method1 Validated HPLC-UV Method Analysis1 Analyze with HPLC-UV Method1->Analysis1 Method2 Validated LC-MS/MS Method Analysis2 Analyze with LC-MS/MS Method2->Analysis2 Samples->Method1 Samples->Method2 DataCompare Compare Results (% Difference) Analysis1->DataCompare Analysis2->DataCompare Stats Statistical Analysis (e.g., t-test) DataCompare->Stats Decision Results Meet Acceptance Criteria? Stats->Decision Pass Methods are Equivalent Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

Caption: Logical workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency throughout the drug development process. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it indispensable for more demanding applications. By following a well-defined cross-validation protocol, researchers can confidently utilize data generated from different analytical techniques, secure in the knowledge that the methods are providing equivalent and reliable results. This commitment to scientific rigor and adherence to regulatory guidelines is fundamental to the successful development of safe and effective pharmaceuticals.

References

An In Vivo Comparative Analysis of the Pharmacokinetic Profiles of Novel 5-Chloropyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

The 5-chloropyridine-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for diverse therapeutic applications. Its derivatives have shown promise as potent and selective inhibitors of various biological targets, including enzymes like Poly (ADP-ribose) polymerase (PARP) and Cathepsin S.[1][2][3] The pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its clinical success. Understanding the relationship between the chemical structure of these derivatives and their in vivo behavior is paramount for designing effective and safe therapeutic agents.

This guide provides a comparative analysis of the in vivo pharmacokinetic profiles of representative this compound derivatives. By examining experimental data, we aim to elucidate key structure-pharmacokinetic relationships (SPRs) and provide a standardized protocol for the preclinical assessment of novel analogues, empowering researchers to optimize their drug discovery campaigns.

Comparative Pharmacokinetic Data of Representative Derivatives

To illustrate the impact of structural modifications on in vivo pharmacokinetics, we will compare two distinct derivatives from different therapeutic classes.

  • Derivative A: A potent Poly (ADP-ribose) Polymerase-1 (PARP-1) inhibitor, N-(4-((1H-benzo[d]imidazol-1-yl)methyl)benzyl)-5-chloropyridine-2-carboxamide. PARP inhibitors are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA mutations.[4][5]

  • Derivative B: A selective Cathepsin S (CatS) inhibitor, LY3000328. Cathepsin S is a cysteine protease implicated in autoimmune diseases and other inflammatory conditions.[6]

The following table summarizes their pharmacokinetic parameters determined in preclinical rodent models.

ParameterDerivative A (PARP-1 Inhibitor)Derivative B (Cathepsin S Inhibitor)
Chemical Structure
Animal Model Sprague-Dawley RatHealthy Male Human Volunteers
Dose 5 mg/kgEscalating doses up to 300 mg
Route of Administration Intravenous (IV) & Oral (PO)Oral (PO)
Cmax (Max. Concentration) ~4458 ng/mL (IV)Dose-dependent
Tmax (Time to Max. Conc.) Not specified2 to 24 hours
AUC (Area Under Curve) ~100,446 ng·min/mL (IV)Dose-dependent
Systemic Clearance (Cl) ~54.57 mL/min/kgRapidly cleared
Oral Bioavailability (F%) PoorNot specified, but linear PK up to 300mg

Note: Data for Derivative A is based on a structurally related compound, ZM241385, due to the limited public availability of specific data for the exact derivative. ZM241385 shares key structural motifs and provides a relevant PK profile for this class.[7] Data for Derivative B is from a Phase 1 clinical study.[8][9]

Analysis and Structure-Pharmacokinetic Relationships (SPR)

The contrasting pharmacokinetic profiles of Derivatives A and B highlight critical structure-activity relationships that guide drug design.

Derivative A (PARP-1 Inhibitor Analogue): The data for a similar compound, ZM241385, reveals high systemic clearance and poor oral bioavailability in rats.[7] This profile is often associated with several structural factors. The presence of multiple aromatic rings and heteroatoms in the benzimidazole moiety provides numerous sites for metabolic attack by cytochrome P450 (CYP) enzymes in the liver, contributing to rapid hepatic metabolism and high first-pass clearance.[7] The relatively large and complex structure may also limit its passive diffusion across the gut wall, further reducing oral absorption.

Derivative B (Cathepsin S Inhibitor): LY3000328, while also being rapidly cleared, exhibits linear pharmacokinetics up to high doses in humans, suggesting that its clearance mechanisms are not easily saturated.[9] The pharmacodynamic response is complex; a transient decrease in plasma CatS activity is followed by a prolonged increase in CatS mass.[8] This suggests that while the drug is cleared quickly, it has a lasting biological impact. The chemical structure of LY3000328 is designed for high potency and selectivity, but its rapid clearance may necessitate specific dosing regimens to maintain therapeutic efficacy.[6]

Key Takeaways for Drug Design:

  • Metabolic Stability: To improve the oral bioavailability and half-life of compounds like Derivative A, medicinal chemists could employ strategies to block metabolically labile sites. This can include the introduction of fluorine atoms or replacing susceptible moieties with more stable isosteres.

  • Solubility and Permeability: The physicochemical properties of the derivatives are crucial. Poor aqueous solubility can limit dissolution in the gastrointestinal tract, hindering absorption.[10] Optimizing the balance between lipophilicity and polarity is essential for achieving good oral exposure.

Standardized Protocol for In Vivo Pharmacokinetic Assessment

Executing a robust in vivo PK study is fundamental to understanding a compound's potential. The following protocol outlines a standard procedure for evaluating a novel this compound derivative in a rat model.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after intravenous and oral administration in Sprague-Dawley rats.

Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization (≥3 days) fasting Overnight Fasting (for PO group) acclimatization->fasting iv_dose IV Administration (Tail Vein) po_dose PO Administration (Oral Gavage) formulation Compound Formulation (e.g., in PEG400/Saline) formulation->iv_dose formulation->po_dose blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis Bioanalysis (LC-MS/MS) storage->bioanalysis pk_calc PK Parameter Calculation (Non-compartmental) bioanalysis->pk_calc report Reporting pk_calc->report

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model and Housing:

    • Use male Sprague-Dawley rats (250-300g).

    • House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

    • Acclimatize animals for at least 3 days before the experiment.

  • Compound Formulation:

    • Rationale: The vehicle must solubilize the compound without affecting its intrinsic PK properties. A common vehicle is a mixture of PEG400, ethanol, and saline.

    • Prepare a solution for IV administration (e.g., 1 mg/mL) and a suspension for PO administration (e.g., 5 mg/mL).

  • Dosing and Grouping:

    • Divide rats into two groups (n=3-5 per group): Intravenous (IV) and Oral (PO).

    • Fast the PO group overnight prior to dosing.

    • Administer the compound via tail vein injection (IV group) or oral gavage (PO group).

  • Blood Sampling:

    • Rationale: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's profile.

    • Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Bioanalysis:

    • Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the drug concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides high sensitivity and selectivity.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Potential Metabolic Pathways

The this compound scaffold is susceptible to several metabolic transformations. Understanding these pathways is crucial for predicting a compound's clearance and potential for drug-drug interactions.

G cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Derivative Oxidation Oxidation (e.g., N-oxide on Pyridine) Parent->Oxidation CYP450s, Amidases Hydroxylation Hydroxylation (on aromatic rings) Parent->Hydroxylation CYP450s, Amidases Hydrolysis Amide Hydrolysis Parent->Hydrolysis CYP450s, Amidases Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Excretion Excretion (Urine/Feces) Hydrolysis->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for this compound derivatives.

Phase I Reactions: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups. Common pathways include:

  • Oxidation: The nitrogen on the pyridine ring is a likely site for N-oxidation.

  • Hydroxylation: Aromatic rings appended to the core structure can be hydroxylated.

  • Amide Hydrolysis: The central carboxamide bond can be cleaved by amidase enzymes.

Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key reactions include glucuronidation (by UGTs) and sulfation (by SULTs).

Conclusion

The in vivo pharmacokinetic profile is a decisive factor in the journey of a this compound derivative from a promising hit to a viable clinical candidate. As demonstrated, subtle changes in chemical structure can profoundly impact a compound's ADME properties. By integrating early and robust in vivo PK studies, guided by a standardized methodology, researchers can effectively identify candidates with favorable drug-like properties. A thorough understanding of the structure-pharmacokinetic relationships within this chemical class is essential for accelerating the development of novel therapeutics for cancer, autoimmune disorders, and beyond.

References

A Comparative Guide to 5-Chloropyridine-2-carboxamide: A Statistical Analysis of Its Performance in Diverse Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, 5-Chloropyridine-2-carboxamide has emerged as a versatile scaffold with significant potential across various scientific disciplines, including medicinal chemistry and agrochemical development. This guide provides an in-depth, objective comparison of this compound and its derivatives against alternative compounds, supported by experimental data from peer-reviewed studies. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a carboxamide group. This unique chemical architecture serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and herbicidal properties. The strategic placement of the chloro and carboxamide moieties on the pyridine ring allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological and physicochemical properties.

The synthesis of this compound and its precursor, 5-Chloropyridine-2-carboxylic acid, can be achieved through various routes. A common and efficient method involves the hydrolysis of 5-chloro-2-cyanopyridine.[2] This process typically utilizes a base, such as sodium hydroxide, to facilitate the conversion of the nitrile group to a carboxylic acid, which can then be amidated.

This guide will delve into a comparative analysis of this compound's performance in key application areas, presenting a logical examination of the structure-activity relationships that govern its efficacy.

Comparative Analysis in Antimicrobial Applications

The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine and its derivatives have long been recognized for their antimicrobial potential. This section compares the performance of this compound analogs against various microbial strains, with a focus on antimycobacterial and antifungal activities.

Antimycobacterial Activity: A Promising Front against Tuberculosis

Derivatives of this compound, particularly its pyrazine analogs, have shown significant promise in combating Mycobacterium tuberculosis, the causative agent of tuberculosis. The data presented below compares the Minimum Inhibitory Concentration (MIC) values of these compounds against other antimycobacterial agents.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide M. tuberculosis H37Rv1.56[3]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid M. tuberculosis H37Rv3.13[3]
Pyrazinamide (Standard Drug) M. tuberculosis H37Rv12.5-25[4]
Isoniazid (Standard Drug) M. tuberculosis H37Rv~0.02-0.06[1]

Causality Behind Experimental Observations: The superior activity of some 5-chloropyrazine-2-carboxamide derivatives compared to the standard drug pyrazinamide can be attributed to their different mechanism of action. Pyrazinamide requires activation by a mycobacterial amidase, and resistance often arises from mutations in this enzyme.[1] In contrast, some 5-chloropyrazine-2-carboxamide derivatives are believed to bypass this activation step, making them effective against pyrazinamide-resistant strains.[1] The lipophilicity of the derivatives also plays a crucial role in their ability to penetrate the mycobacterial cell wall.

Antifungal and Antibacterial Activity

Beyond mycobacteria, pyridine derivatives have been investigated for their broader antimicrobial properties. The following table provides a comparison of their activity against common bacterial and fungal pathogens.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference
Hybrid bis-(imidazole)-pyridine derivative 5a Candida albicans3.9[5]
Hybrid bis-(benzimidazole)-pyridine derivative 6a Rhodotorula sp.3.9[5]
Fluconazole (Standard Antifungal) Candida albicansVaries (often >64 for resistant strains)
Pyridine derivative 3 E. coli0.502 ppm (LC50)[6]
Pyridine-3-carboxamide analog 4a Ralstonia solanacearumGood inhibition[3]
Ciprofloxacin (Standard Antibiotic) E. coliVaries (resistance is common)[7]

Causality Behind Experimental Observations: The antifungal activity of the hybrid imidazole/benzimidazole-pyridine derivatives is noteworthy, with some compounds exhibiting potency comparable or superior to the standard drug fluconazole, especially against resistant strains.[5] This suggests a different mode of action that circumvents common resistance mechanisms. In the case of antibacterial activity, the pyridine carboxamide scaffold can be modified to target specific bacterial species. For instance, certain derivatives show promising activity against plant pathogenic bacteria like Ralstonia solanacearum, highlighting their potential in agricultural applications.[3]

Comparative Analysis in Anticancer Applications

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Heterocyclic compounds, including pyridine derivatives, are prevalent in many clinically approved anticancer drugs.[8] This section evaluates the cytotoxic activity of this compound analogs against various cancer cell lines.

In Vitro Cytotoxicity against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a potential anticancer compound. The table below compares the IC50 values of various pyridine and carboxamide derivatives against different cancer cell lines.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
N-substituted 1H-indole-2-carboxamide 12 K-562 (Leukemia)0.33[1]
N-substituted 1H-indole-2-carboxamide 10 HCT-116 (Colon Cancer)1.01[1]
6-amino-5-cyano-2-thiopyrimidine derivative 1c Leukemia0.0034 (PI3Kδ inhibition)[9]
Doxorubicin (Standard Chemotherapy) Varies widelye.g., ~11.39 for MDA-MB-468[6]

Causality Behind Experimental Observations: The potent anticancer activity of these carboxamide derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., PI3Kδ) and topoisomerases.[1][9] The selectivity of these compounds for cancer cells over normal cells is a critical parameter. For instance, compound 10 showed a high selectivity index, indicating a favorable therapeutic window.[1] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aromatic rings significantly influence the cytotoxic potency and selectivity.

Comparative Analysis in Agrochemical Applications

Pyridine-based compounds have a long history of use in agriculture as herbicides and insecticides. The unique properties of this compound derivatives make them attractive candidates for the development of new agrochemicals.

Herbicidal and Insecticidal Activity

The efficacy of agrochemicals is often measured by the lethal concentration (LC50) or the concentration required for 50% inhibition of growth (IC50). The following table presents a comparison of the activity of pyridine carboxamide derivatives against common pests and weeds.

Compound/AlternativeTarget OrganismActivity Metric (value)Reference
Pyridine derivative 3 Saissetia oleae (nymphs)LC50 (0.502 ppm)[6]
Aryl isoxazoline derivative IA-8 Mythimna separataExcellent insecticidal activity[10]
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide Spinach chloroplastsIC50 (51.0 µmol·L-1)[11]
Flonicamid (Pyridine carboxamide insecticide) Cyprinus carpio (96h)LC50 (43.17 mg/L)[12]
Commercial Phenylpyrazole InsectLC50 (3.37 mg/L)[13]

Causality Behind Experimental Observations: The mode of action of these agrochemicals is diverse. For example, some pyridine carboxamides act as inhibitors of succinate dehydrogenase (SDH) in fungi, disrupting the fungal respiratory chain.[11] In insects, they can target the nervous system. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds, aiming to develop agrochemicals that are effective against target pests while minimizing harm to non-target organisms and the environment.

Role as Enzyme Inhibitors: A Mechanistic Perspective

The biological activity of this compound derivatives is often mediated by their ability to inhibit specific enzymes. This section explores their role as enzyme inhibitors and compares their mechanism of action to other known inhibitors.

A notable example is the inhibition of enzymes in the glyoxylate shunt pathway in Pseudomonas aeruginosa by 2-aminopyridine analogs.[14] This pathway is essential for the survival of the bacterium under certain conditions, making its enzymes attractive drug targets. While direct studies on this compound are limited in this context, the findings on related pyridine derivatives suggest a potential mechanism of action.

Another important target for pyridine carboxamides is Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T-cell activation.[15] Potent and selective HPK1 inhibitors based on the pyridine-2-carboxamide scaffold have been developed for cancer immunotherapy. These inhibitors demonstrate the potential of this chemical class to be tailored for high selectivity against specific kinase targets.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Synthesis of 5-Chloropyridine-2-carboxylic Acid

This protocol describes a common method for synthesizing the precursor to this compound.[2]

Materials:

  • 5-chloro-2-cyanopyridine

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • 2 N Hydrochloric acid (HCl) solution

  • Methanol

  • Dichloromethane

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 5-chloro-2-cyanopyridine in ethanol.

  • Add 10% NaOH solution to the mixture.

  • Heat the mixture to 90-100 °C and stir under reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature.

  • Adjust the pH to 2 with 2 N HCl solution.

  • Concentrate the solution under reduced pressure.

  • Add methanol to the concentrate and cool to 0-5 °C to precipitate the product.

  • Collect the solid product by filtration.

  • The crude product can be further purified by recrystallization from a mixture of dichloromethane and methanol.

  • Dry the final product in a vacuum oven.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 5-chloro-2-cyanopyridine 5-chloro-2-cyanopyridine Hydrolysis Hydrolysis 5-chloro-2-cyanopyridine->Hydrolysis NaOH NaOH NaOH->Hydrolysis Ethanol Ethanol Ethanol->Hydrolysis Acidification Acidification Hydrolysis->Acidification Concentration Concentration Acidification->Concentration Precipitation Precipitation Concentration->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 5-Chloropyridine-2-carboxylic acid 5-Chloropyridine-2-carboxylic acid Recrystallization->5-Chloropyridine-2-carboxylic acid

Caption: Workflow for the synthesis of 5-Chloropyridine-2-carboxylic acid.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the procedure for determining the MIC of a compound against a bacterial strain.[4][16][17][18][19]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Sterile broth medium

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the microtiter plate using sterile broth. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Diagram of MIC Determination Workflow

MIC_Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation with Bacteria Inoculation with Bacteria Serial Dilution of Compound->Inoculation with Bacteria Incubation Incubation Inoculation with Bacteria->Incubation Bacterial Culture Preparation Bacterial Culture Preparation Bacterial Culture Preparation->Inoculation with Bacteria Visual Inspection / OD Measurement Visual Inspection / OD Measurement Incubation->Visual Inspection / OD Measurement MIC Determination MIC Determination Visual Inspection / OD Measurement->MIC Determination MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation (Formazan Formation) Incubation (Formazan Formation) MTT Addition->Incubation (Formazan Formation) Solubilization of Formazan Solubilization of Formazan Incubation (Formazan Formation)->Solubilization of Formazan Absorbance Measurement Absorbance Measurement Solubilization of Formazan->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

References

Safety Operating Guide

Navigating the Disposal of 5-Chloropyridine-2-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in the fast-paced world of drug development and scientific research, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloropyridine-2-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond product efficacy to encompass the entire lifecycle of a chemical, including its safe disposal.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Irritation: Likely to cause skin and serious eye irritation.[4][5] May also cause respiratory irritation.[2][4]

  • Environmental Hazard: Discharge into the environment must be avoided.[1] Chlorinated organic compounds can be persistent and harmful to aquatic life.

  • Combustibility: While not highly flammable, it may burn and emit toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride, upon decomposition.[2]

This hazard profile necessitates that this compound be treated as a hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with all federal, state, and local regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Avoid contact with strong oxidizing agents.[6]

Disposal of Pure/Unused this compound

For unused or expired product, the entire container should be treated as hazardous waste.

  • Secure Packaging: Ensure the original container is tightly sealed. If the container is compromised, overpack it in a larger, compatible, and labeled container.

  • Waste Manifest: Follow your institution's procedures for documenting and manifesting hazardous waste for collection by a licensed disposal facility.

Disposal of Contaminated Materials

Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are also considered hazardous waste.

  • Collection: Place all contaminated solid waste into the designated hazardous waste container for this compound.

  • Avoid Contamination: Do not place these items in regular laboratory trash.

Spill Cleanup and Disposal

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2][4]

  • Collection: Place all contaminated absorbent material and any broken container fragments into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Identify this compound for Disposal assess_form Assess the Form of the Waste start->assess_form pure_compound Pure/Unused Compound assess_form->pure_compound Pure contaminated_material Contaminated Material (Gloves, etc.) assess_form->contaminated_material Contaminated spill_residue Spill Residue assess_form->spill_residue Spill package_pure Ensure Original Container is Sealed and Labeled pure_compound->package_pure collect_contaminated Collect in Designated, Labeled Hazardous Waste Container contaminated_material->collect_contaminated cleanup_spill Follow Spill Cleanup Protocol spill_residue->cleanup_spill document Complete Hazardous Waste Manifest package_pure->document collect_contaminated->document collect_spill Collect Cleanup Debris in Hazardous Waste Container cleanup_spill->collect_spill collect_spill->document waste_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service document->waste_pickup

Caption: Disposal decision workflow for this compound.

Regulatory Compliance: A Shared Responsibility

The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Pyridine and its derivatives are listed as hazardous constituents.[7][8]

  • OSHA (Hazard Communication Standard): OSHA requires that employers inform employees about the chemical hazards in the workplace. This includes providing access to Safety Data Sheets and training on safe handling and emergency procedures.[9][10][11]

It is the responsibility of the waste generator (the laboratory) to properly classify, label, and manage hazardous waste in accordance with these regulations.[4][6]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific hazardous waste management plan and your designated Environmental Health and Safety (EH&S) department for any site-specific requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.